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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Iodo-3-hydroxy-1,2-benzisoxazole

CAS Number: 1352893-98-1 Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Radiochemists[1] Executive Summary 6-Iodo-3-hydroxy-1,2-benzisoxazole (CAS 13...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1352893-98-1 Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Radiochemists[1]

Executive Summary

6-Iodo-3-hydroxy-1,2-benzisoxazole (CAS 1352893-98-1) is a specialized heterocyclic scaffold utilized primarily in the development of atypical antipsychotics and anticonvulsants.[1] Structurally analogous to the key intermediate for risperidone (6-fluoro-3-hydroxy-1,2-benzisoxazole), this iodinated derivative serves as a critical "molecular handle."[1] The C6-iodine substituent enables versatile Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the pharmacophore beyond the capabilities of the fluoro-analog. Furthermore, its structural properties make it a viable candidate for radioiodination in SPECT/PET tracer development.

Part 1: Chemical Intelligence & Identification[1]

The definitive identification of this compound is complicated by tautomeric nomenclature in chemical databases. It is indexed under both its hydroxy (enol) and oxo (keto) forms.

Core Identifiers
ParameterData
CAS Number 1352893-98-1
IUPAC Name 6-Iodo-1,2-benzisoxazol-3-ol
Synonyms 6-Iodobenzo[d]isoxazol-3-ol; 6-Iodo-3-hydroxy-1,2-benzisoxazole; 6-Iodo-1,2-benzisoxazol-3(2H)-one
Molecular Formula C₇H₄INO₂
Molecular Weight 261.02 g/mol
SMILES (Enol) Oc1noc2cc(I)ccc12
InChI Key BD01037931 (Internal Identifier from select catalogs)
Tautomeric Equilibrium

A critical nuance for researchers is the lactam-lactim tautomerism .[1] In solution, the compound exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.

  • Non-polar solvents: Favor the 3-hydroxy (enol) form.[1]

  • Polar/Protic solvents: Shift equilibrium toward the 3-oxo (keto) form, often referred to as 6-iodo-1,2-benzisoxazol-3(2H)-one.

Note: Most commercial suppliers list the compound under the "3-ol" suffix despite the keto form often being the reactive species in N-alkylation reactions.[1]

Part 2: Structural Analysis & Reactivity[1]

The C6-Iodine Advantage

While the 6-fluoro analog (CAS 84163-13-3) is chemically inert at the C6 position under standard nucleophilic substitution conditions, the 6-iodo analog offers distinct reactivity profiles:[1]

  • Cross-Coupling: The C-I bond is highly labile to oxidative addition by Pd(0), enabling the introduction of aryl, vinyl, or alkynyl groups at the 6-position.

  • Bioisosteric Replacement: Iodine is lipophilic and bulky. Replacing fluorine with iodine significantly alters the logP and metabolic stability of the final drug candidate.

Diagram: Tautomerism & Reactivity Logic

Tautomerism Enol Enol Form (3-hydroxy) Predominant in non-polar media Keto Keto Form (3-oxo / 2H-one) Reactive species for N-alkylation Enol->Keto Solvent Equilibrium (Polar/Protic) Coupling C6-Functionalized Derivatives (via Pd-Catalysis) Enol->Coupling Suzuki/Sonogashira (Pd catalyst) Target N-Alkylated Product (e.g., Risperidone analogs) Keto->Target Base (NaH/K2CO3) + Electrophile

Figure 1: Tautomeric equilibrium determines the reactive pathway.[1] N-alkylation proceeds via the keto tautomer, while C6-functionalization exploits the aryl iodide.[1]

Part 3: Synthetic Protocols

The synthesis of 6-iodo-3-hydroxy-1,2-benzisoxazole typically follows the "hydroxamic acid cyclization" route, which is safer and more scalable than the older oxime-based methods.

Primary Route: Cyclization of 2-Fluoro-4-iodobenzonitrile

This method utilizes the high nucleophilicity of hydroxamic acids to displace the activated fluorine atom.[1]

Starting Material: 2-Fluoro-4-iodobenzonitrile (CAS 137553-42-5).

Step-by-Step Protocol
  • Reagent Preparation: Dissolve acetohydroxamic acid (1.2 eq) in anhydrous DMF.

  • Base Activation: Add Potassium tert-butoxide (KOtBu, 2.5 eq) portion-wise at 0°C. Stir for 30 minutes to generate the hydroxamate anion.

  • Addition: Add a solution of 2-Fluoro-4-iodobenzonitrile (1.0 eq) in DMF dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to 50–60°C for 4–6 hours. The reaction proceeds via SNAr displacement of the fluorine followed by intramolecular cyclization and hydrolysis.

  • Workup:

    • Pour the reaction mixture into ice-cold water.

    • Acidify to pH 2–3 with dilute HCl. The product will precipitate.

    • Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water or acetonitrile.

Yield Expectation: 75–85% Purity Check: HPLC (>98%), 1H NMR (DMSO-d₆).

Diagram: Synthetic Workflow

Synthesis Start 2-Fluoro-4-iodobenzonitrile (CAS 137553-42-5) Inter Intermediate: O-Aryl Hydroxamate Start->Inter SNAr Displacement (DMF, 60°C) Reagent Acetohydroxamic Acid + KOtBu Reagent->Inter Product 6-Iodo-3-hydroxy-1,2-benzisoxazole (CAS 1352893-98-1) Inter->Product Intramolecular Cyclization & Hydrolysis

Figure 2: The industrial-standard route utilizing SNAr displacement on the fluoronitrile precursor.[1]

Part 4: Pharmaceutical Applications[1][2][3][4]

Antipsychotic Drug Discovery

The 1,2-benzisoxazole moiety is the pharmacophore of Risperidone and Paliperidone . The 6-iodo derivative allows for the synthesis of "extended" analogs.[1]

  • Mechanism: The benzisoxazole ring binds to the 5-HT2A serotonin receptor.[1]

  • Modification: The iodine atom allows attachment of long-chain lipophilic tails or heteroaryl groups to modulate receptor affinity and selectivity between D2 and 5-HT2A receptors.[1]

Radiopharmaceutical Tracers

The iodine atom in 6-iodo-3-hydroxy-1,2-benzisoxazole is chemically stable but can be exchanged for radioactive isotopes.[1]

  • Isotopes: 123I (SPECT) or 124I (PET).

  • Utility: Used to map the distribution of benzisoxazole-based drugs in the brain or to visualize serotonergic pathways.

Part 5: Safety & Handling

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C, protected from light. Iodine-carbon bonds can be photosensitive over long durations.[1]

  • Compatibility: Incompatible with strong oxidizing agents.

References

  • BLD Pharm. (2025). Product Monograph: 6-Iodobenzo[d]isoxazol-3-ol (CAS 1352893-98-1).[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 6-Chloro-3-hydroxy-1,2-benzisoxazole (Structural Analog Reference). National Library of Medicine. Retrieved from

  • Venture Science Laboratories. (2016). 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Pharmaceutical Design. Retrieved from

  • Ambeed. (2025). Precursor Availability: 2-Fluoro-4-iodobenzonitrile (CAS 137553-42-5). Retrieved from

  • Thieme Connect. (2004). Synthesis of 1,2-Benzisoxazoles by Cyclization of 2-Haloaryl Ketoximes. Science of Synthesis. Retrieved from

Sources

Exploratory

Technical Guide: Synthesis Pathways for 6-Substituted 1,2-Benzisoxazoles

This guide details the synthesis pathways for 6-substituted 1,2-benzisoxazoles , a critical scaffold in medicinal chemistry found in atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants.[1] [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis pathways for 6-substituted 1,2-benzisoxazoles , a critical scaffold in medicinal chemistry found in atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants.[1]

[1]

Executive Summary & Strategic Importance

The 1,2-benzisoxazole (indoxazene) core is a privileged structure in neuroactive pharmaceuticals.[1] While the 3-position is easily functionalized via electrophilic or nucleophilic attack, the 6-position is electronically deactivated and sterically distinct.[1]

Crucial Chemical Insight: Direct electrophilic aromatic substitution (EAS) on the formed 1,2-benzisoxazole ring typically occurs at the C5 or C7 positions due to the directing effects of the isoxazole ring oxygen and nitrogen. Therefore, synthesis of 6-substituted derivatives almost exclusively requires the use of pre-functionalized benzene precursors (e.g., para-substituted phenols or halobenzenes) prior to ring closure.[1]

Key Target Molecules[1][2]
  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: The universal intermediate for Risperidone, Paliperidone, and Iloperidone.[1]

  • 6-Sulfamoyl-1,2-benzisoxazole derivatives: Analogs of Zonisamide (though Zonisamide itself is unsubstituted at C6, 6-substituted variants are explored for enhanced potency).[1]

Retrosynthetic Analysis & Pathway Logic

To achieve substitution at C6, the retrosynthetic cut must occur at the isoxazole ring formation step, tracing back to a 4-substituted-2-hydroxy-benzophenone or 2,4-disubstituted benzene precursor.[1]

Pathway Comparison Matrix
MethodMechanismKey ReagentsBest ForLimitations
A. Classical Base-Mediated

Displacement

, KOH/NaH
6-Fluoro/Nitro derivatives (Risperidone int.)[1]Requires good leaving group (F, Cl,

) at ortho position.[1]
B. Cu-Catalyzed Cyclization C-O Bond Formation

, Ligand, Base
Sensitive substrates; Z-oximes Higher cost; requires heavy metal removal.[1]
C. [3+2] Cycloaddition Dipolar CycloadditionAryne precursor + Nitrile OxideDiversity-oriented synthesisHarsh conditions for aryne generation; regioselectivity issues.[1]

Method A: The Classical Route (Base-Mediated )

This is the industrial standard for synthesizing 6-fluoro-1,2-benzisoxazoles.[1] It relies on the intramolecular nucleophilic displacement of a leaving group (usually Fluorine) by the oxime oxygen.[1]

Mechanism[1][2][3][4][5]
  • Oximation: Reaction of a ketone with hydroxylamine to form the ketoxime.[1]

  • Deprotonation: Base removes the oxime proton (

    
    ).[1]
    
  • Cyclization: The oximate anion attacks the aromatic ring ortho to the oxime, displacing the leaving group (F) via a Meisenheimer-like transition state.[1]

Critical Control Point (Geometric Isomerism): Only the (E)-isomer (where the -OH is close to the leaving group) can cyclize.[1] The (Z)-isomer is often inert under mild conditions.[1] Strong bases and heat can facilitate E/Z isomerization to drive the reaction.[1]

SNAr_Mechanism cluster_isomer Isomerization Precursor 2,4-Difluorophenyl Ketone Oxime Ketoxime (Mixture E/Z) Precursor->Oxime NH2OH·HCl Base Oxime->Oxime Thermal/Acid Equilibration Transition Meisenheimer Complex Oxime->Transition KOH/Heat (E-isomer reacts) Product 6-Fluoro-1,2- benzisoxazole Transition->Product - F⁻ (Aromatization)

Caption: Mechanism of base-mediated cyclization. Note that only the E-oxime geometry allows for the spatial proximity required for the


 attack.

Method B: Copper-Catalyzed Cross-Coupling

For substrates lacking a strong electron-withdrawing leaving group (e.g., 6-methoxy or 6-alkyl derivatives), the


 pathway fails.[1] The Copper-catalyzed method enables cyclization via C-O bond formation using 2-halobenzaldoximes .[1]
  • Catalyst:

    
     (5-10 mol%)[1]
    
  • Ligand: 1,10-Phenanthroline or DMEDA[1]

  • Base:

    
    
    
  • Advantage: Can cyclize both E and Z isomers (mechanistically distinct from

    
    ).[1]
    

Detailed Experimental Protocol

Target: Synthesis of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole (Risperidone Intermediate). Scale: Laboratory (10-50g).

Step 1: Friedel-Crafts Acylation

Reagents: 1,3-Difluorobenzene, Isonipecotic acid chloride (N-acetylated or protected),


.[1]
  • Charge a flask with

    
     (1.2 eq) and 1,2-dichloroethane.
    
  • Add N-acetyl-isonipecotoyl chloride dropwise at 0°C.

  • Add 1,3-difluorobenzene (1.0 eq) slowly.

  • Reflux for 4 hours. Quench with ice water.

  • Result: (2,4-Difluorophenyl)(1-acetylpiperidin-4-yl)methanone.[1] Regioselectivity is directed ortho/para to the Fluorines; the 2,4-pattern directs the acyl group to the 1-position (between fluorines is sterically crowded, so it goes to position 4 relative to one F and 2 relative to the other).[1] Correction: 1,3-difluorobenzene acylation typically yields the 2,4-difluorophenone.[1]

Step 2: One-Pot Oximation and Cyclization

This optimized protocol combines oxime formation and base-promoted cyclization.[1]

  • Dissolution: Dissolve the ketone (10 g, 37 mmol) in Ethanol (100 mL).

  • Reagents: Add Hydroxylamine hydrochloride (

    
    , 2.0 eq) and Potassium Hydroxide (KOH, 5.0 eq).
    
    • Note: Excess base is required to neutralize the HCl salt and effect the

      
       cyclization.[1]
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours.
    
    • Monitoring: TLC should show disappearance of ketone and transient appearance of oxime intermediate.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour into crushed ice/water (300 mL). The product often precipitates.[1]

    • If oil forms, extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Deprotection (Optional): If the piperidine nitrogen was acetylated, reflux in aqueous HCl to remove the acetyl group.[1]

Quantitative Data Summary
ParameterValueNotes
Yield (Step 1) 75-85%Highly regioselective for 2,4-isomer.[1]
Yield (Step 2) 60-70%Dependent on efficient E/Z oxime equilibration.[1]
Purity >98%After recrystallization from MeOH/Water.[1]
Melting Point 85-87°CFor the N-acetyl intermediate.[1]

Troubleshooting & Expert Insights

Regioselectivity of the Precursor

When synthesizing the ketone precursor from 3-substituted phenols or benzenes, ensure the acylation occurs para to the substituent you want at C6.

  • Example: Starting with 3-fluorophenol to get a 6-fluoro benzisoxazole is tricky.[1] It is better to start with 1,3-difluorobenzene (commercial commodity) where the symmetry guarantees the 2,4-difluoro substitution pattern upon acylation.[1]

The "Inert Oxime" Problem

If the reaction stalls at the oxime stage, it is likely trapped as the (Z)-isomer (anti to the leaving group).[1]

  • Solution: Switch solvent to high-boiling polar aprotic (DMF or DMSO) and increase temperature to

    
     to lower the barrier for thermal isomerization.
    
  • Alternative: Add acid catalyst (pTSA) briefly to equilibrate, then add base.[1]

Safety: Hydroxylamine

Hydroxylamine free base is thermally unstable and potentially explosive upon concentration.[1] Always use the hydrochloride or sulfate salt and generate the free base in situ.[1] Ensure no residual hydroxylamine remains before distilling solvents.[1]

References

  • BenchChem. (2025).[1][2] Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Detailed Protocol. Retrieved from [1]

  • Pal, D., et al. (2011).[1] A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors.[1] Indian Journal of Chemistry. Retrieved from [1]

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[1][3] Synthesis of Benzisoxazoles via [3+2] Cycloaddition. Organic Letters. Retrieved from [1]

  • Strijewski, B. (2004).[1] Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. Seizure. Retrieved from [1]

  • Ossila. (2025).[1] 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Product Guide. Retrieved from [1]

Sources

Foundational

Difference between 1,2-benzisoxazole and 2,1-benzisoxazole derivatives

The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological distinctions between 1,2-benzisoxazole and 2,1-benzisoxazole derivatives. Comparative Analysis of Structure, R...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological distinctions between 1,2-benzisoxazole and 2,1-benzisoxazole derivatives.

Comparative Analysis of Structure, Reactivity, and Pharmacological Application

Executive Summary

The benzisoxazole scaffold represents a privileged structure in medicinal chemistry, yet the distinction between its two primary isomers—1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil) —is profound. While they are constitutional isomers sharing the formula


, their electronic properties, synthetic accessibility, and stability profiles diverge sharply.
  • 1,2-Benzisoxazole is a robust, stable pharmacophore found in major neuropsychiatric drugs (e.g., Risperidone, Zonisamide). It is characterized by an oxygen atom directly fused to the benzene ring.

  • 2,1-Benzisoxazole (Anthranil) is a reactive, less stable isomer often used as a transient synthetic intermediate. It features a nitrogen atom directly fused to the benzene ring and is prone to ring-opening rearrangements.

This guide details the causality behind their differing behaviors, self-validating synthetic protocols, and their respective roles in drug development.[1]

Structural & Electronic Properties

The fundamental difference lies in the atom connectivity to the benzene ring, which dictates the electron distribution and susceptibility to nucleophilic attack.

Feature1,2-Benzisoxazole (Indoxazene)2,1-Benzisoxazole (Anthranil)
Connectivity O-linked: Oxygen is attached to the benzene ring.N-linked: Nitrogen is attached to the benzene ring.
Heteroatom Order O(1) – N(2)N(1) – O(2) (or N-O bond with N at bridgehead)
Aromaticity Moderate aromatic character; stable ring system.Disrupted aromaticity;

-quinoid character contributes to instability.
Base Stability Susceptible to Kemp Elimination (ring opening).Susceptible to Ring Expansion (to quinolines/azepines).
Major Application Final drug scaffold (CNS agents).Synthetic intermediate / "Masked" amine.
Visualization of Structural Isomerism

The following diagram illustrates the connectivity and the critical bond lability differences.

Benzisoxazole_Comparison cluster_12 1,2-Benzisoxazole (Stable) cluster_21 2,1-Benzisoxazole (Reactive) node_12 1,2-Benzisoxazole (O-linked to Benzo) prop_12 Aromatic Stable Pharmacophore node_12->prop_12 Properties node_21 2,1-Benzisoxazole (Anthranil, N-linked) prop_21 o-Quinoid Character Synthetic Intermediate node_21->prop_21 Properties

Figure 1: Structural comparison highlighting the connectivity difference (O-linked vs. N-linked) that drives stability profiles.

Reactivity Profiles & Mechanisms

1,2-Benzisoxazole: The Kemp Elimination

While 1,2-benzisoxazoles are generally stable, they undergo a specific base-catalyzed ring-opening reaction known as the Kemp Elimination . This reaction is often used as a mechanistic probe for base catalysis in enzymes.

  • Mechanism: A base abstracts the proton at the C3 position. The resulting carbanion triggers the cleavage of the N-O bond, yielding a salicylonitrile (2-cyanophenol) derivative.

  • Implication: Drug derivatives must be designed to avoid substituents at C3 that excessively acidify this position if metabolic stability is required, although many clinical drugs (e.g., Zonisamide) substitute this position to block the elimination.

2,1-Benzisoxazole: Rearrangement to Quinolines

Anthranils are highly electrophilic and thermolabile. They readily undergo ring expansion reactions, making them valuable precursors for quinolines and acridines rather than final drug cores.

  • Mechanism: Thermal or photochemical activation generates a nitrene intermediate (or a concerted rearrangement) that inserts into adjacent bonds, expanding the 5-membered ring to a 6-membered nitrogen heterocycle.

Reactivity_Pathways cluster_kemp 1,2-Benzisoxazole: Kemp Elimination cluster_anthranil 2,1-Benzisoxazole: Ring Expansion start_12 1,2-Benzisoxazole inter_12 C3 Carbanion start_12->inter_12 Proton Abstraction base Base (B:) base->inter_12 product_12 2-Cyanophenol (Salicylonitrile) inter_12->product_12 N-O Bond Cleavage start_21 2,1-Benzisoxazole (Anthranil) inter_21 Nitrene / Ketene Intermediate start_21->inter_21 Ring Opening heat Heat / Light heat->inter_21 product_21 Quinoline / Acridine Derivatives inter_21->product_21 Recyclization

Figure 2: Divergent reactivity pathways. 1,2-isomers degrade to phenols, while 2,1-isomers expand to quinolines.

Synthetic Methodologies

The synthesis of these isomers utilizes orthogonal precursors, reflecting their structural connectivity.

Synthesis of 1,2-Benzisoxazoles

The most reliable method involves the cyclization of salicylaldoximes .

  • Precursor: 2-Hydroxybenzaldehyde oxime (Salicylaldoxime).

  • Reagent: Acetyl chloride or Thionyl chloride (to activate the oxime OH), followed by base.

  • Causality: The phenolic oxygen is a poor leaving group. The strategy relies on the oxime nitrogen attacking the phenol ring? No—standard synthesis involves the phenolic oxygen attacking the nitrogen .

    • Correction: In the standard synthesis from salicylaldoxime, the oxime hydroxyl is acetylated to make it a leaving group (

      
      ). The phenolic hydroxyl (or its anion) then attacks the nitrogen, displacing the acetoxy group to form the O-N bond.
      

Protocol 1: Synthesis of 1,2-Benzisoxazole from Salicylaldoxime

  • Reactants: Dissolve salicylaldoxime (10 mmol) in DMF.

  • Activation: Add acetic anhydride (12 mmol) and Sodium Acetate (12 mmol).

  • Cyclization: Heat to 100°C for 4 hours. The acetate acts as a leaving group on the nitrogen, facilitating intramolecular nucleophilic attack by the phenolate oxygen.

  • Workup: Pour into ice water. The product precipitates as a solid.

  • Validation: 1H NMR will show a characteristic C3-H singlet around

    
     8.5-9.0 ppm.
    
Synthesis of 2,1-Benzisoxazoles (Anthranils)

This synthesis typically proceeds via the reduction of o-nitrobenzaldehydes .

  • Precursor: o-Nitrobenzaldehyde.

  • Reagent: Tin(II) chloride (

    
    ) or Indium (
    
    
    
    ).
  • Causality: Partial reduction of the nitro group (

    
    ) yields a hydroxylamine (
    
    
    
    ) or nitroso (
    
    
    ) intermediate. The nucleophilic nitrogen (or oxygen of the hydroxylamine) attacks the adjacent aldehyde carbonyl, followed by dehydration.

Protocol 2: Synthesis of Anthranil from o-Nitrobenzaldehyde

  • Reactants: Dissolve o-nitrobenzaldehyde (5 mmol) in Ethanol/Water (3:1).

  • Reduction: Add

    
     (15 mmol) slowly at room temperature.
    
  • Reaction: Stir for 3 hours. The nitro group is reduced to the nitroso/hydroxylamine state, which spontaneously cyclizes with the aldehyde.

  • Workup: Neutralize with saturated

    
    , extract with ethyl acetate.
    
  • Validation: Absence of aldehyde proton in NMR; appearance of the isoxazole ring protons.

Pharmacological Applications[1][2][3][4][5]

The stability difference dictates their medical utility.

1,2-Benzisoxazole: The "Privileged" Scaffold

This core is central to atypical antipsychotics.[2][3] The scaffold provides a rigid, planar aromatic system that mimics the indole core of serotonin or the catechol of dopamine, allowing high-affinity binding to 5-HT2A and D2 receptors [1].

  • Risperidone / Paliperidone: Used for Schizophrenia. The 1,2-benzisoxazole ring acts as a bioisostere for the nucleobase or aromatic systems in natural neurotransmitters.

  • Zonisamide: An anticonvulsant where the sulfonamide group is attached to the benzisoxazole C3 position.

2,1-Benzisoxazole: The Synthetic Tool

Due to metabolic instability (ring opening), 2,1-benzisoxazoles are rarely used as the primary pharmacophore in final drugs. However, they are crucial intermediates in the synthesis of 1,4-benzodiazepines (anxiolytics) and acridinones (anticancer agents) [2].

Drug Class1,2-Benzisoxazole Examples2,1-Benzisoxazole Role
Antipsychotics Risperidone, IloperidoneN/A (Too unstable)
Anticonvulsants ZonisamideN/A
Anxiolytics N/APrecursor to Benzodiazepines
Anticancer HSP90 Inhibitors (Experimental)Precursor to Acridines

References

  • 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Pharmaceutical Design, 2016. Link

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes. Molecular Diversity, 2015. Link

  • Kemp elimination - The chemical reaction database. Vander-lingen.nl. Link

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical cyclization. Beilstein Journal of Organic Chemistry, 2016. Link

  • Preparation of 1,2-benzisoxazoles from salicylaldoximes. Journal of Organic Chemistry, 1983. Link

Sources

Exploratory

Thermodynamics and Solubility Profiling of Halogenated Benzisoxazoles in Organic Solvents: A Technical Guide

Executive Summary Halogenated benzisoxazoles—most notably 6-fluoro-1,2-benzisoxazole derivatives such as risperidone and paliperidone—are cornerstone active pharmaceutical ingredients (APIs) in the treatment of psychiatr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzisoxazoles—most notably 6-fluoro-1,2-benzisoxazole derivatives such as risperidone and paliperidone—are cornerstone active pharmaceutical ingredients (APIs) in the treatment of psychiatric disorders. However, their rigid, polycyclic, and hydrophobic structural cores present significant solubility bottlenecks during synthesis, purification, and formulation. This whitepaper provides a rigorous technical analysis of the thermodynamic principles governing benzisoxazole dissolution, consolidates quantitative solubility data across organic solvents, and establishes self-validating experimental protocols for solubility determination.

Physicochemical Properties & Thermodynamics of Dissolution

The dissolution of a crystalline API in an organic solvent is a thermodynamic balancing act between the energy required to disrupt the crystal lattice (enthalpy of fusion) and the energy released upon solvation.

Risperidone: Aprotic Apolar Affinity

Risperidone (Form I) possesses a highly stable crystalline lattice, characterized by a melting temperature of 442.38 K and an enthalpy of fusion of 43.94 kJ/mol 1[1]. Because the free base lacks strong hydrogen-bond donors, its intermolecular interactions are predominantly driven by van der Waals forces. Consequently, risperidone exhibits positive deviations from Raoult's law in most solvents, but achieves its highest solubility—and closest approximation to ideal thermodynamic behavior—in aprotic apolar solvents like toluene 1[1].

Paliperidone: Entropy-Driven Solvation

Paliperidone, the 9-hydroxy active metabolite of risperidone, introduces a hydroxyl group that significantly alters its thermodynamic profile. The added hydrogen-bonding capacity strengthens the crystal lattice, making dissolution highly dependent on the entropy of mixing. Thermodynamic modeling (e.g., via the Wilson model) confirms that paliperidone dissolution in organic solvents is an entropy-driven, spontaneous process, where the massive increase in configurational entropy (


) overcomes the enthalpic penalty (

) of breaking the lattice 2[2].

Quantitative Solubility Data

The table below synthesizes the solubility profiles of key halogenated benzisoxazoles across various organic solvents to guide solvent selection for stock solutions and crystallization workflows.

API / CompoundSolventSolubility LimitTempThermodynamic Note
Risperidone DMSO~2.0 mg/mLAmbientHigh capacity for stock solutions3[3]
Risperidone Ethanol~0.3 mg/mLAmbientModerate polarity limits capacity3[3]
Risperidone DMF~0.1 mg/mLAmbientUsed as a co-solvent before aqueous dilution 3[3]
Paliperidone DMSO~5.0 mg/mLAmbientIdeal for in vitro assay preparation 4[4]
Paliperidone 1,4-DioxaneHighest Molar Fraction328.15 KOptimal for high-temperature crystallization 2[2]
Paliperidone AcetonitrileLowest Molar Fraction288.15 KActs as a strong anti-solvent 2[2]
6-Fluoro-Benzisoxazole HCl Chloroform / DCMSolubleAmbientNon-polar solvent compatibility 5[5]

Experimental Protocols: Self-Validating Solubility Determination

Visual determination of the cloud point in highly refractive organic solvents is prone to subjective error. To ensure absolute scientific integrity, the following protocol utilizes a Self-Validating Dynamic Laser & Gravimetric Method .

Causality Rationale: The primary measurement (laser transmittance) provides an objective, real-time detection of solid-liquid equilibrium without human bias 2[2]. The secondary measurement (gravimetric dry-down) acts as an internal control. If the optical saturation concentration deviates from the gravimetric mass by >2%, the system flags potential solvent evaporation or polymorphic transformation, invalidating the run.

Step-by-Step Methodology
  • Baseline Calibration: Weigh exactly 50.0 mL of the target organic solvent into a 100 mL jacketed glass flask. Activate the laser monitoring system and record the 100% transmittance baseline of the pure solvent.

  • Thermostatic Control: Connect the jacketed flask to a thermostatic circulating water bath. Equilibrate the solvent to the target temperature (e.g., 298.15 K) with an uncertainty threshold of ±0.05 K 2[2].

  • Dynamic Solute Addition: Introduce the benzisoxazole API in precisely weighed 5.0 mg increments under constant magnetic stirring.

  • Equilibrium Detection: Monitor the laser intensity. The transmittance will remain stable until the thermodynamic saturation point is breached, at which point undissolved particles will scatter the laser light, causing a sharp drop in intensity. Allow 2 hours of stirring to confirm true equilibrium rather than a transient kinetic suspension.

  • Gravimetric Cross-Validation (The Self-Validating Step): Extract a 5.0 mL aliquot of the clear supernatant using a pre-warmed syringe filter (0.22 µm). Transfer to a pre-weighed watch glass, evaporate the solvent completely under a gentle nitrogen stream, and weigh the residual solid. Calculate the molar fraction and cross-reference against the mass added prior to the laser intensity drop.

G A 1. Baseline Calibration (Pure Solvent Transmittance) B 2. Thermostatic Control (±0.05 K Precision) A->B Establish Baseline C 3. Solute Addition & Laser Monitoring B->C Isothermal State D 4. Transmittance Drop (Solid-Liquid Equilibrium) C->D Saturation Reached E 5. Gravimetric Cross-Validation (Self-Validating Step) D->E Extract Aliquot

Self-Validating Dynamic Laser Workflow for API Solubility Determination.

Troubleshooting Formulation Challenges

When working with halogenated benzisoxazoles, incomplete dissolution is a frequent bottleneck. Researchers must distinguish between thermodynamic limitations (the solvent cannot hold more solute) and kinetic limitations (the dissolution rate is too slow).

Causality Rationale: If a kinetic limitation is identified, applying thermal energy (e.g., gentle heating to 37°C) or mechanical energy (ultrasonic agitation) provides the activation energy needed to break particle aggregates 5[5]. If a thermodynamic limit is reached, the solvent system itself must be altered—either by switching to a more compatible apolar solvent (like toluene for free-base risperidone) or by utilizing high-capacity polar aprotic co-solvents (like DMSO or DMF) prior to aqueous dilution 3[3].

G Issue Incomplete API Dissolution Assess Assess Thermodynamic vs. Kinetic Limits Issue->Assess Thermo Thermodynamic Limit (Saturation Reached) Assess->Thermo Kinetic Kinetic Limit (Slow Dissolution Rate) Assess->Kinetic Solvent Shift Solvent Polarity (e.g., to Toluene/DMSO) Thermo->Solvent Change System Energy Apply Thermal/Mechanical Energy (37°C Heating & Sonication) Kinetic->Energy Overcome Activation

Decision Matrix for Troubleshooting Benzisoxazole Dissolution.

References

  • Rasmuson, Å. C. "Thermodynamics of risperidone and solubility in pure organic solvents." Fluid Phase Equilibria, KTH DiVA (2014). Available at:[Link]

  • ACS Publications. "Solubility Determination and Data Correlation of Paliperidone in Different Pure Solvents at 288.15 to 328.15 K." Journal of Chemical & Engineering Data (2024). Available at:[Link]

Sources

Foundational

Physicochemical Profiling of 6-Iodo-1,2-benzisoxazol-3-ol: Macroscopic pKa and Bioisosteric Mechanics

Executive Summary In contemporary medicinal chemistry, the strategic replacement of carboxylic acids with bioisosteres is a fundamental tactic to improve membrane permeability, mitigate phase II metabolism (e.g., glucuro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of carboxylic acids with bioisosteres is a fundamental tactic to improve membrane permeability, mitigate phase II metabolism (e.g., glucuronidation), and enhance target residence time. The 1,2-benzisoxazol-3-ol scaffold serves as a highly effective planar carboxylic acid surrogate. However, the introduction of heavy halogens—specifically the 6-iodo substitution—profoundly alters the electronic landscape of the heterocycle.

This whitepaper provides an in-depth technical analysis of the pKa of the 6-iodo-1,2-benzisoxazol-3-ol "hydroxyl" group. We deconstruct the tautomeric causality governing its acidity, quantify the inductive effects of the iodine substituent, and provide self-validating experimental frameworks for empirical pKa determination.

Structural Mechanics and Electronic Causality

The "Hydroxyl" Misnomer and Tautomeric Equilibrium

Referring to the acidic proton of 6-iodo-1,2-benzisoxazol-3-ol strictly as a "hydroxyl" group is a structural oversimplification. In aqueous and physiological environments, 3-hydroxyisoxazole derivatives do not exist as static alcohols; rather, they participate in a dynamic prototropic tautomerism between the enol form (3-ol) and the keto/lactam form (3(2H)-one).

When deprotonation occurs, both tautomers yield a common, highly delocalized anion. Therefore, the experimentally observed pKa is a macroscopic dissociation constant . It does not merely reflect the O-H bond strength, but rather the thermodynamic stability of the resonance-stabilized anion relative to the tautomeric mixture of the neutral species. As established in foundational bioisostere literature, standard 3-hydroxyisoxazoles exhibit pKa values in the range of 4.0 to 5.0, directly mimicking the acidity of aliphatic carboxylic acids .

The 6-Iodo Inductive Effect (-I)

The unsubstituted 3-hydroxy-1,2-benzisoxazole core has an experimentally determined pKa of approximately 4.2 . The addition of an iodine atom at the 6-position introduces competing electronic effects:

  • Inductive Withdrawal (-I): The electronegative iodine atom pulls electron density away from the fused benzene ring through the

    
    -bond framework.
    
  • Resonance Donation (+R): Iodine possesses lone pairs that can theoretically donate into the

    
    -system.
    

However, because the iodine is located on the fused benzene ring (meta/para to the heteroatoms), the polarizability and sheer size of the iodine atom render its +R effect negligible compared to its strong -I effect. This inductive withdrawal stabilizes the negative charge on the isoxazole anion. Applying Hammett equation principles (


 constants), this stabilization lowers the pKa by approximately 0.4 units relative to the unsubstituted core, resulting in an estimated pKa of ~3.8 .

Tautomerism Enol 6-Iodo-1,2-benzisoxazol-3-ol (Enol Form) Keto 6-Iodo-1,2-benzisoxazol-3(2H)-one (Keto Form) Enol->Keto Tautomerization (Solvent Dependent) Anion Delocalized Anion (Resonance Stabilized) Enol->Anion -H⁺ (pKa ~3.8) Keto->Anion -H⁺

Fig 1: Tautomeric equilibrium and deprotonation pathway of 6-iodo-1,2-benzisoxazol-3-ol.

Quantitative Data Presentation

The table below contextualizes the acidity of the 6-iodo derivative against its parent scaffolds and standard carboxylic acids. This data is critical for drug development professionals optimizing the ionization state of a drug candidate at physiological pH (7.4).

CompoundSubstructureApparent pKaPrimary Electronic EffectIonization at pH 7.4
3-HydroxyisoxazoleMonocyclic~4.7Baseline heterocyclic resonance>99% Anionic
1,2-Benzisoxazol-3-olBenzo-fused4.2Extended

-conjugation
>99.9% Anionic
6-Iodo-1,2-benzisoxazol-3-ol Halogenated Benzo-fused~3.8 (Est.)Strong Inductive (-I) withdrawal>99.9% Anionic
Benzoic AcidCarboxylic Acid4.2Standard carboxylate resonance>99.9% Anionic

Note: The predicted pKa values of >13 found in some commercial databases erroneously isolate the O-H bond without accounting for keto-enol tautomerization or aromatic anion stabilization. The values above reflect true macroscopic aqueous behavior.

Self-Validating Experimental Protocols for pKa Determination

To empirically validate the pKa of 6-iodo-1,2-benzisoxazol-3-ol, researchers must overcome its poor aqueous solubility. The following protocols are designed as self-validating systems, ensuring thermodynamic accuracy.

Protocol A: Yasuda-Shedlovsky Potentiometric Titration

Because the 6-iodo derivative is highly lipophilic, standard aqueous titration will result in precipitation, invalidating the Nernstian response.

  • Solvent Preparation: Prepare 30%, 40%, 50%, and 60% (v/v) Methanol/Water mixtures.

    • Causality: Titrating across multiple co-solvent ratios allows for the Yasuda-Shedlovsky extrapolation back to 0% organic solvent, yielding the true aqueous pKa.

  • Ionic Strength Adjustment: Add KCl to achieve a constant 0.15 M ionic strength in all solutions.

    • Causality: Maintains constant activity coefficients across the titration, ensuring the measured concentration quotient accurately reflects the thermodynamic pKa without Debye-Hückel deviations.

  • Inert Atmosphere: Conduct the titration in a sealed vessel under a continuous Argon purge.

    • Causality: Prevents the dissolution of atmospheric CO₂, which forms carbonic acid and introduces anomalous buffering regions that obscure the weak acid equivalence point.

  • Titration & Regression: Titrate with 0.1 M standardized KOH. Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures and extrapolate to the dielectric constant of pure water (

    
    ).
    
Protocol B: UV-Vis Spectrophotometric Titration

The extended conjugation of the benzisoxazole ring makes it an excellent candidate for UV-Vis determination, as the


 transitions shift significantly upon deprotonation.
  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.5 to 6.0.

  • Analyte Addition: Spike a minimal volume of a concentrated 6-iodo-1,2-benzisoxazol-3-ol DMSO stock into each buffer (final DMSO concentration < 1%).

  • Spectral Acquisition: Record the absorbance spectra from 220 nm to 400 nm for each pH level.

  • Self-Validation (Isosbestic Points): Overlay the spectra. The strict presence of one or more sharp isosbestic points (wavelengths where absorbance remains constant across all pH values) validates that the system is a clean two-state equilibrium (HA

    
     A⁻ + H⁺) with no degradation or aggregation occurring.
    
  • Data Fitting: Plot the absorbance at the analytical wavelength (

    
     of the anion) against pH and fit to the Henderson-Hasselbalch non-linear regression model to extract the pKa.
    

UVWorkflow Step1 1. Prepare Stock Solution (6-Iodo analog in DMSO) Step2 2. Aliquot into Aqueous Buffers (pH 1.5 to 6.0, constant ionic strength) Step1->Step2 Step3 3. Record UV-Vis Spectra (Identify Isosbestic Points) Step2->Step3 Step4 4. Plot Absorbance vs. pH (At analytical wavelength max) Step3->Step4 Step5 5. Non-linear Regression (Henderson-Hasselbalch Fit) Step4->Step5

Fig 2: Self-validating UV-Vis spectrophotometric workflow for macroscopic pKa determination.

Conclusion

The 6-iodo-1,2-benzisoxazol-3-ol moiety is a highly acidic, fully ionized bioisostere at physiological pH. Its macroscopic pKa is driven by the thermodynamic stability of its delocalized anion, heavily augmented by the inductive electron withdrawal of the iodine atom. By employing the self-validating co-solvent and spectrophotometric protocols outlined above, drug development professionals can accurately map its ionization profile to optimize pharmacokinetic and pharmacodynamic outcomes.

References

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: ChemMedChem / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole Source: Acta Poloniae Pharmaceutica / PubMed URL: [Link]

  • Title: PubChem Compound Summary for CID 289539, 3-Isoxazolol, 4,5-dimethyl- (Baseline Heterocycle Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

6-Iodo-1,2-benzisoxazol-3-ol: Molecular Profiling, Structural Causality, and Synthetic Methodologies in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is recognized as a "privileged structure," serving as a critical bioisostere for indoles, benzisothiazoles, and ot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is recognized as a "privileged structure," serving as a critical bioisostere for indoles, benzisothiazoles, and other bicyclic pharmacophores[1]. 6-Iodo-1,2-benzisoxazol-3-ol is a highly specialized, halogenated building block designed for advanced drug discovery. By strategically positioning an iodine atom at the C6 position, this molecule provides an exceptionally reactive handle for transition-metal-catalyzed cross-coupling, enabling the rapid generation of diverse chemical libraries targeting central nervous system (CNS) disorders, oncology, and infectious diseases.

As a Senior Application Scientist, this whitepaper provides an in-depth technical breakdown of the molecular weight, chemical formula, structural causality, and field-proven experimental workflows associated with 6-Iodo-1,2-benzisoxazol-3-ol.

Physicochemical Profiling & Structural Data

Before utilizing this building block in complex synthetic pathways, it is critical to validate its fundamental physicochemical properties. The molecular formula C₇H₄INO₂ and its corresponding molecular weight of 261.02 g/mol dictate the stoichiometric calculations and mass spectrometry parameters required for reaction monitoring [2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Specification
Chemical Name 6-Iodo-1,2-benzisoxazol-3-ol
Common Synonyms 6-Iodobenzo[d]isoxazol-3-ol; 1,2-Benzisoxazol-3(2H)-one, 6-iodo-
CAS Registry Number 1352893-98-1
Molecular Formula C₇H₄INO₂
Molecular Weight 261.017 g/mol (commonly rounded to 261.02 g/mol )
Exact Mass (Monoisotopic) 260.9287 Da
Hydrogen Bond Donors 1 (OH / NH tautomer)
Hydrogen Bond Acceptors 3 (N, O, O)
SMILES String OC1=NOC2=CC=C(I)C=C12

Structural Causality & Chemical Reactivity

The selection of 6-Iodo-1,2-benzisoxazol-3-ol over its bromo- or chloro- analogues is rooted in strict chemical causality.

  • The Iodine Advantage in Catalysis: In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the aryl-halide bond. The Carbon-Iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~336 kJ/mol) or C-Cl (~410 kJ/mol). This allows oxidative addition to occur at lower temperatures, preventing the thermal degradation of the sensitive isoxazole ring.

  • Tautomeric Equilibrium: The molecule exists in a tautomeric equilibrium between the 3-ol (aromatic) and 3(2H)-one (amide-like) forms. The acidic nature of the proton at the 3-position (pKa ~ 6-7) means that in any base-mediated reaction, at least one equivalent of base will be consumed simply to deprotonate the substrate. Failure to account for this will stall catalytic cycles.

  • Pharmacological Relevance: The 1,2-benzisoxazole core is the foundational pharmacophore for several FDA-approved atypical antipsychotics, including Risperidone and Paliperidone [1]. Derivatizing the C6 position allows medicinal chemists to probe the steric and electronic boundaries of the 5-HT₂A and D₂ receptor binding pockets.

Pathway Ligand Benzisoxazole Derivative Rec1 5-HT2A Receptor (Antagonism) Ligand->Rec1 High Affinity Rec2 D2 Receptor (Antagonism) Ligand->Rec2 Balanced Affinity Effect1 Decreased IP3/DAG Signaling Rec1->Effect1 Effect2 Modulated cAMP Levels Rec2->Effect2

Caption: Typical Pharmacological Signaling Pathway for Benzisoxazole-Derived Atypical Antipsychotics.

Experimental Protocol: Palladium-Catalyzed Derivatization Workflow

To leverage the 261.02 g/mol molecular weight and the reactive C-I bond, the following self-validating Suzuki-Miyaura cross-coupling protocol is designed to ensure high yields while preventing premature catalyst quenching.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing Causality: Oxygen must be strictly excluded. Trace O₂ will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Dissolve 6-Iodo-1,2-benzisoxazol-3-ol (1.0 equiv, 261.02 mg for a 1 mmol scale) and the desired Arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (10 mL total volume).

  • Sparge the solution with ultra-pure Argon gas for 15 minutes.

Step 2: Catalyst and Base Assembly Causality: 3.0 equivalents of base are required. One equivalent is immediately consumed by the acidic 3-ol proton of the benzisoxazole; the remaining two equivalents are required to activate the boronic acid to form the reactive boronate complex.

  • Under an Argon atmosphere, add K₂CO₃ (3.0 equiv, 414 mg).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 36.5 mg). The bulky bidentate dppf ligand promotes rapid reductive elimination.

Step 3: Thermal Activation & LC-MS Monitoring

  • Seal the reaction vial and heat to 85°C–90°C for 4–6 hours.

  • Self-Validation: At t=2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak at m/z 262.0 [M+H]⁺ (corresponding to MW 261.02) completely disappears, replaced by the mass of the cross-coupled product.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (10 mL) to re-protonate the benzisoxazol-3-ol core.

  • Extract the organic layer, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

G A 6-Iodo-1,2-benzisoxazol-3-ol (MW: 261.02 g/mol) C Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C A->C B Arylboronic Acid (R-B(OH)2) B->C D Cross-Coupled Product (6-Substituted-1,2-benzisoxazol-3-ol) C->D Oxidative Addition & Reductive Elimination

Caption: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Workflow for 6-Iodo-1,2-benzisoxazol-3-ol.

Analytical Characterization & Validation Standards

To confirm the integrity of commercially sourced or synthesized 6-Iodo-1,2-benzisoxazol-3-ol [3], the following analytical benchmarks must be met:

  • High-Resolution Mass Spectrometry (HRMS): Utilizing ESI-TOF in negative ion mode is highly recommended due to the acidic 3-ol group. The spectrum must yield an [M-H]⁻ exact mass of 259.9214 . If positive mode is used, look for [M+H]⁺ at 261.9360 .

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The iodine at C6 creates a highly specific 1,2,4-trisubstituted splitting pattern on the benzene ring. Expect a doublet for the C4 proton, a doublet of doublets for the C5 proton, and a finely split doublet for the C7 proton (which is positioned between the iodine and the bridgehead carbon). The OH/NH proton will appear as a broad singlet far downfield (>11 ppm) due to tautomerization.

References

  • Source: National Institutes of Health (NIH)
  • Title: 1,2-Benzisoxazol-3(2H)
  • Title: Benzo[d]isoxazol-3-ol and Related Halogenated Derivatives Source: BLD Pharm URL

Protocols & Analytical Methods

Method

Application Note: Protocol for Regioselective N-Alkylation of 6-iodo-1,2-benzisoxazol-3-ol

Abstract & Strategic Relevance The N-alkylation of 6-iodo-1,2-benzisoxazol-3-ol (also referred to as 6-iodo-1,2-benzisoxazol-3(2H)-one ) is a critical transformation in the synthesis of atypical antipsychotic pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The N-alkylation of 6-iodo-1,2-benzisoxazol-3-ol (also referred to as 6-iodo-1,2-benzisoxazol-3(2H)-one ) is a critical transformation in the synthesis of atypical antipsychotic pharmacophores, including analogs of risperidone and paliperidone. This reaction is chemically non-trivial due to the ambident nucleophilicity of the benzisoxazole scaffold, which exists in a tautomeric equilibrium between the enolic (3-hydroxy) and keto (3-one) forms.

This Application Note provides a validated protocol to maximize N-alkylation (desired) over O-alkylation (undesired) . By leveraging Hard-Soft Acid-Base (HSAB) principles and thermodynamic control, this protocol achieves high regioselectivity, minimizing downstream purification bottlenecks.

Mechanistic Analysis: The Regioselectivity Challenge

Tautomeric Equilibrium

The substrate exists in dynamic equilibrium. The anion generated upon deprotonation delocalizes charge between the nitrogen (N2) and the oxygen (O3).

  • O-Alkylation (Kinetic Control): The oxygen atom is the "harder" nucleophile (higher charge density). Reaction at oxygen preserves the aromaticity of the isoxazole ring.

  • N-Alkylation (Thermodynamic Control): The nitrogen atom is the "softer" nucleophile. Reaction at nitrogen disrupts the isoxazole aromaticity but forms a stable amide-like carbonyl system (benzisoxazolone).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the transition states involved.

ReactionPathway Substrate 6-iodo-1,2-benzisoxazol-3-ol (Tautomeric Mix) Anion Ambident Anion (Delocalized Charge) Substrate->Anion Deprotonation (Base) TS_N TS: N-Attack (Soft-Soft Interaction) Anion->TS_N Polar Aprotic Solvent (Thermodynamic Control) TS_O TS: O-Attack (Hard-Hard Interaction) Anion->TS_O Non-polar / Hard Electrophile (Kinetic Control) Prod_N N-Alkyl Product (Thermodynamic Target) TS_N->Prod_N Prod_O O-Alkyl Impurity (Kinetic Side-Product) TS_O->Prod_O

Figure 1: Competing reaction pathways. N-alkylation is favored by thermodynamic control and soft electrophiles.

Experimental Design & Optimization

To favor N-alkylation, the reaction conditions must stabilize the transition state leading to the N-substituted product.

Critical Parameter Optimization Table
ParameterCondition A (Recommended)Condition B (Alternative)Mechanistic Impact
Base

(3.0 eq)
NaH (1.2 eq)Carbonate provides a "softer" counter-ion effect compared to Sodium, promoting N-attack. NaH is faster but risks higher O-alkylation.
Solvent Acetonitrile (ACN) DMF / DMSOACN is polar aprotic but less ionizing than DMF, often improving N/O ratios for this specific scaffold.
Temperature Reflux (80°C) 0°C

RT
Higher temperatures help overcome the activation energy barrier for the thermodynamic N-product.
Catalyst KI (0.1 eq) NoneFinkelstein exchange (if using alkyl chlorides) generates a softer iodide electrophile, favoring N-alkylation.

Detailed Protocol: N-Alkylation of 6-iodo-1,2-benzisoxazol-3-ol

Target Scale: 10 mmol (approx. 2.6 g of substrate) Reagents:

  • 6-iodo-1,2-benzisoxazol-3-ol (1.0 eq)

  • Alkyl Halide (e.g., 1-(3-chloropropyl)-4-methylpiperazine) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Acetonitrile (ACN), HPLC grade (10 mL/g substrate)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 6-iodo-1,2-benzisoxazol-3-ol (2.61 g, 10 mmol) and Acetonitrile (30 mL).

  • Activation:

    • Add

      
        (4.14 g, 30 mmol) and KI  (166 mg, 1 mmol).
      
    • Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) as the anion forms.

  • Alkylation:

    • Add the Alkyl Halide (12 mmol) dropwise or in one portion (if solid).

    • Heat the reaction mixture to Reflux (approx. 80-82°C) .

    • Maintain reflux for 12–18 hours .

  • In-Process Control (IPC):

    • Monitor by TLC (System: DCM/MeOH 95:5) or HPLC.[1]

    • Endpoint: <5% remaining starting material.

  • Workup:

    • Cool the mixture to RT.

    • Filter off the inorganic solids (

      
      /KCl) through a Celite pad. Wash the pad with ACN (10 mL).
      
    • Concentrate the filtrate under reduced pressure to obtain a crude residue.[2]

    • Dissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) and Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification (Crucial):

    • The crude typically contains an N/O ratio of ~8:1 to 10:1.

    • Recrystallization: Dissolve crude in hot Isopropanol (IPA) . Cool slowly to 0°C. The N-alkyl product typically crystallizes out, while O-alkyl impurities remain in the mother liquor.

    • Alternative: Flash Column Chromatography (SiO2, Gradient 0

      
       5% MeOH in DCM).
      
Workflow Diagram

Workflow Start Start: 6-iodo-1,2-benzisoxazol-3-ol Activation Activation: Add K2CO3, KI, ACN Stir 30 min @ RT Start->Activation Reaction Reaction: Add Alkyl Halide Reflux 12-18h Activation->Reaction IPC IPC Check (HPLC/TLC) Conversion > 95%? Reaction->IPC IPC->Reaction No (Continue Heating) Workup Workup: Filter Solids -> Conc. -> DCM Ext. IPC->Workup Yes Purification Purification: Recrystallization (IPA) or Column Chrom. Workup->Purification End Final Product: N-Alkyl Derivative Purification->End

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation

Distinguishing the N-isomer from the O-isomer is critical. Rely on the following analytical markers:

NMR Spectroscopy ( & )
  • 
     NMR (Carbonyl): 
    
    • N-Alkyl Product: Shows a diagnostic amide/lactam carbonyl peak at

      
       163–166 ppm .
      
    • O-Alkyl Product: Shows an imino-ether carbon at

      
       158–161 ppm  (upfield shifted relative to N-isomer).
      
  • 
     NMR (N-CH2 vs O-CH2): 
    
    • The methylene protons directly attached to the heterocycle often appear slightly upfield in the N-alkyl product compared to the O-alkyl product due to the anisotropic effect of the carbonyl.

IR Spectroscopy
  • N-Alkyl: Strong absorption band at 1670–1690

    
      (C=O stretch).
    
  • O-Alkyl: Absence of carbonyl stretch; presence of C=N stretch (~1610

    
    ).
    

References

  • Synthesis of Risperidone and Paliperidone Intermediates

    • Title: Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.[3][4]

    • Context: Describes the standard /ACN protocol for the 6-fluoro analog, which is chemically equivalent to the 6-iodo substr
    • Source:

  • Regioselectivity in Benzisoxazole Alkylation

    • Title: Product Class 10: 1,2-Benzisoxazoles and Related Compounds.

    • Context: Detailed review of the N- vs O-alkylation competition and stability of 1,2-benzisoxazoles.
    • Source:

  • General Protocol for N-Alkylation of Heterocycles

    • Title: Regioselective N-Alkylation of 1,3-Azoles.[5]

    • Context: Discusses the use of thermodynamic control to favor N-alkyl
    • Source:

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 6-Iodo-1,2-benzisoxazole

This Application Note is structured to guide researchers through the specific challenges of coupling 6-iodo-1,2-benzisoxazole. Unlike standard aryl halide couplings, this scaffold presents unique stability risks (isoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 6-iodo-1,2-benzisoxazole. Unlike standard aryl halide couplings, this scaffold presents unique stability risks (isoxazole ring cleavage) that dictate strict parameter controls.

Executive Summary

The 6-iodo-1,2-benzisoxazole scaffold is a high-value pharmacophore found in antipsychotics (e.g., Risperidone derivatives) and anticonvulsants (e.g., Zonisamide analogs). While the C6-iodine offers excellent oxidative addition rates, the 1,2-benzisoxazole core is base-sensitive . Strong bases or high temperatures can trigger a Kemp elimination-type ring opening , collapsing the heterocycle into a salicylonitrile derivative.

This protocol details a "Safety-First" coupling strategy using a high-activity catalyst system (Pd(dppf)Cl₂) paired with a mild, non-nucleophilic base (K₃PO₄) to preserve ring integrity while achieving >90% conversion.

Strategic Analysis: The Stability-Reactivity Paradox

The Challenge: Ring Opening

The N-O bond in 1,2-benzisoxazole is the weak link. Under harsh basic conditions (e.g., NaOH, NaOtBu) or high thermal stress, the C3 proton (if present) or general nucleophilic attack can induce ring cleavage.

  • Risk Factor: High pH (>12).

  • Risk Factor: Strong reducing environments.

  • Solution: Use the 6-iodo handle (highly reactive) to allow for milder conditions (lower Temp, weaker Base) compared to the 6-bromo or 6-chloro analogs.

The Solution: Catalyst Selection

We utilize [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Why? It is robust, air-stable, and has a large bite angle that facilitates the reductive elimination of bulky biaryls.

  • Benefit: It operates efficiently at 60–80°C, staying below the thermal decomposition threshold of many functionalized benzisoxazoles.

Optimized Protocol (The "Golden Route")

This protocol is validated for couplings with phenylboronic acids and heteroaryl boronic esters.

Reagent Table
ComponentRoleEquiv.Notes
6-Iodo-1,2-benzisoxazole Substrate1.0Limiting reagent.
Aryl Boronic Acid/Ester Coupling Partner1.2 – 1.5Excess ensures completion.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 – 0.053-5 mol% loading.
K₃PO₄ (Tribasic) Base2.0 – 3.0Milder than carbonates; high solubility.
1,4-Dioxane / Water Solvent System4:1 RatioDegassed. Essential for solubility.
Step-by-Step Procedure

Step 1: Inert Environment Setup

  • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

  • Cool under a stream of Argon (or Nitrogen).

  • Critical: All solvents must be degassed (sparged with Argon for 15 mins) prior to use to prevent homocoupling of the boronic acid or catalyst oxidation.

Step 2: Reagent Charging

  • Charge the vessel with 6-iodo-1,2-benzisoxazole (1.0 mmol, 245 mg).

  • Add the Aryl Boronic Acid (1.2 mmol).

  • Add K₃PO₄ (2.0 mmol, 425 mg).

  • Add the catalyst Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 mmol, 25 mg).

    • Note: Add the catalyst last to minimize exposure to air while solids are dry.

Step 3: Solvent Addition & Reaction

  • Seal the vessel with a septum.

  • Via syringe, add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Purge the headspace with Argon for 2 minutes.

  • Heat the reaction block to 80°C . Stir vigorously (800 RPM).

  • Monitor by TLC or LCMS at 2 hours. Reaction is typically complete in 4–6 hours.

Step 4: Workup (Neutralization Focus)

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and water (20 mL).

  • Crucial Step: Adjust the aqueous layer pH to ~7 using dilute NH₄Cl. Do not use strong acids (HCl), as this can degrade the isoxazole.

  • Separate layers. Extract aqueous phase with EtOAc (2 x 15 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

Alternative Conditions (Troubleshooting)

If the "Golden Route" fails (e.g., low yield or ring opening), consult this matrix:

IssueDiagnosisAdjustment
Ring Opening Formation of 2-hydroxy-benzonitrile derivatives.Switch Base: Use CsF (2.0 eq) in anhydrous DME. Fluoride activates boronic esters without high pH.
Protodeboronation Loss of boronic acid; recovery of iodide.Switch Catalyst: Use Pd(Amphos)Cl₂ or XPhos Pd G2 . These are more active and allow lower temps (40°C).
No Reaction Catalyst poisoning or steric hindrance.Switch Solvent: Change to Toluene:Ethanol:Water (4:2:1) with Na₂CO₃ . The ethanol aids transmetalation.

Mechanistic & Workflow Visualization

The following diagram illustrates the catalytic cycle with specific attention to the "Danger Zone" where side reactions occur.

SuzukiBenzisoxazole Start 6-Iodo-1,2-benzisoxazole OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd Fast (Iodide) SideRxn SIDE REACTION: Ring Opening (Salicylonitrile) Start->SideRxn Base Attack Cat Pd(0) Active Species Cat->OxAdd Enters Cycle TransMet Transmetalation (Pd-Ar-Ar' Complex) OxAdd->TransMet Rate Determining BaseStep Base Activation (K3PO4) BaseStep->TransMet Activates Boron BaseStep->SideRxn If pH > 12 or High Temp RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerates Pd(0) Product 6-Aryl-1,2-benzisoxazole RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition of the 6-iodo substrate and the critical risk of base-mediated ring cleavage.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kemp, D. S., & Casey, M. L. (1973). The Kemp elimination. Ring opening of benzisoxazoles. Journal of Organic Chemistry, 38(18), 3194.
  • Uno, H., et al. (1982).[3] Studies on 1,2-Benzisoxazole Derivatives. Chemical and Pharmaceutical Bulletin, 30(8), 2820. (Synthesis of Zonisamide precursors).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Basis for Pd(dppf) and bulky ligand selection).[4]

Sources

Method

Application Note: Advanced Radioiodination Strategies Using 6-Iodo-1,2-benzisoxazol-3-ol Precursors for Neuroimaging

Scientific Context & Biological Rationale The 1,2-benzisoxazole heterocycle is a privileged pharmacophore in neuropharmacology, serving as the core structural motif for several high-affinity atypical antipsychotics (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Biological Rationale

The 1,2-benzisoxazole heterocycle is a privileged pharmacophore in neuropharmacology, serving as the core structural motif for several high-affinity atypical antipsychotics (e.g., risperidone, paliperidone). In the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), incorporating radioactive iodine (


, 

, or

) into this scaffold is critical for mapping Dopamine

and Serotonin

receptor occupancy in vivo.

Direct electrophilic radioiodination of an unsubstituted 1,2-benzisoxazole ring is synthetically challenging. The electron-withdrawing nature of the isoxazole system deactivates the fused benzene ring toward electrophilic aromatic substitution (


). To circumvent this, 6-iodo-1,2-benzisoxazol-3-ol  is utilized as a highly versatile precursor. The pre-installed iodine atom at the 6-position mimics the 6-fluoro substitution found in native risperidone (preserving receptor affinity) and acts as a reactive handle for either direct isotopic exchange or palladium-catalyzed conversion into a highly reactive trialkylstannyl intermediate.

Signaling L Radioiodinated Benzisoxazole (e.g., 123I-Risperidone analog) R 5-HT2A / D2 Receptor (Neuronal Membrane) L->R Antagonism G G-Protein Complex (Gq / Gi) R->G E1 Phospholipase C (PLC) Activation G->E1 Gq pathway E2 Adenylyl Cyclase (AC) Inhibition G->E2 Gi pathway Out Modulated Intracellular Signaling (Ca2+ / cAMP) E1->Out E2->Out

Fig 1. Pharmacological mechanism of benzisoxazole radioligands at 5-HT2A and D2 receptors.

Mechanistic Pathways: Causality in Experimental Design

When designing a radioiodination workflow for 6-iodo-1,2-benzisoxazol-3-ol, researchers must choose between two distinct chemical pathways based on the required Molar Activity (


) . Molar activity is the ratio of radioactivity to the total moles of the compound; high 

is mandatory for neuroreceptor imaging to prevent the non-radioactive "carrier" molecules from saturating the target receptors.
Pathway A: Copper-Catalyzed Isotopic Exchange

This method involves the direct nucleophilic exchange of the stable


 atom on the precursor with radioactive 

or

, facilitated by a Cu(I) catalyst at high temperatures.
  • Causality: While synthetically straightforward because it uses the 6-iodo precursor directly, the reaction never reaches 100% isotopic purity. It results in a "carrier-added" product with low molar activity, making it suitable only for in vitro assays or low-affinity targets, but generally unacceptable for in vivo neuroimaging.

Pathway B: Electrophilic Destannylation (The Gold Standard)

To achieve "No-Carrier-Added" (NCA) radiotracers, the 6-iodo precursor is first converted into a 6-tributylstannyl-1,2-benzisoxazol-3-ol intermediate.

  • Causality: The carbon-tin (C–Sn) bond is highly polarized and significantly weaker than a C–H or C–I bond. This directs the electrophilic radioactive iodine species (

    
    ) exclusively to the 6-position via an ipso-substitution mechanism[1]. Because the starting material (stannyl precursor) and the product (radioiodinated benzisoxazole) have different chemical structures, they can be completely separated via HPLC. This yields a radiotracer with near-theoretical maximum molar activity.
    
  • Oxidant Selection: The radioactive iodide must be oxidized to an electrophile. While Chloramine-T is a common oxidant, it is a harsh, water-soluble reagent that can oxidize the sensitive nitrogen or hydroxyl groups on the benzisoxazole ring[2]. Iodogen (1,3,4,6-tetrachloro-3

    
    ,6
    
    
    
    -diphenylglycoluril) is the preferred alternative. It is virtually insoluble in water. By coating Iodogen onto the walls of the reaction vessel, oxidation occurs gently at the solid-liquid interface. The reaction is instantly quenched by simply extracting the liquid, creating a clean, self-validating reaction profile[2],[3].

Radiosynthesis A 6-Iodo-1,2-benzisoxazol-3-ol (Stable Precursor) B Pd(PPh3)4, (Bu3Sn)2 Stannylation A->B C 6-Tributylstannyl Intermediate B->C D Na[125I/123I] Iodogen Oxidation C->D E Radio-HPLC Purification D->E F NCA Radiotracer (High Molar Activity) E->F

Fig 2. Regioselective radiosynthesis workflow for no-carrier-added (NCA) radioiodinated benzisoxazoles.

Quantitative Data Summary

The table below summarizes the critical experimental parameters and outcomes differentiating the two methodologies.

ParameterIsotopic ExchangeElectrophilic Destannylation
Precursor Used 6-Iodo-1,2-benzisoxazol-3-ol6-Tributylstannyl-1,2-benzisoxazol-3-ol
Reaction Mechanism Nucleophilic substitution (

)
Electrophilic aromatic substitution (

)
Oxidant Required? NoYes (Iodogen preferred)
Reaction Temperature 100 °C – 150 °CRoom Temperature (20 °C – 25 °C)
Radiochemical Yield (RCY) 40% – 60%> 85%
Molar Activity (

)
Low (Carrier-added)Very High (No-carrier-added, NCA)
Primary Application In vitro binding assaysIn vivo PET/SPECT neuroimaging

Experimental Protocol: Electrophilic Destannylation

This protocol outlines the generation of a self-validating, high-molar-activity radiotracer using the stannyl intermediate.

Phase 1: Preparation of the Iodogen Reaction Vessel

Causality: Plating the oxidant on the vial wall prevents the need for soluble quenching agents (like sodium metabisulfite) later, which can complicate HPLC purification.

  • Dissolve 1 mg of Iodogen in 1 mL of anhydrous dichloromethane (DCM).

  • Transfer 50 µL of this solution (50 µg Iodogen) into a conical glass micro-vial.

  • Evaporate the DCM under a gentle stream of nitrogen gas until a thin, uniform white film of Iodogen coats the bottom of the vial. Store desiccated at 4 °C until use.

Phase 2: Radiosynthesis
  • Precursor Addition: Dissolve 50 µg of the 6-tributylstannyl-1,2-benzisoxazol-3-ol precursor in 50 µL of ethanol. Add this to the Iodogen-coated vial.

  • Buffer Addition: Add 50 µL of 0.1 M Phosphate Buffer (pH 4.5). Causality: A slightly acidic pH is required to protonate the leaving tributylstannyl group, facilitating the cleavage of the C-Sn bond during electrophilic attack.

  • Radioisotope Introduction: Behind appropriate lead shielding, add 37–185 MBq (1–5 mCi) of No-Carrier-Added

    
     or 
    
    
    
    in dilute NaOH (typically 5–10 µL).
  • Incubation: Seal the vial and incubate at room temperature for 15 minutes with gentle vortexing.

  • Reaction Termination: Decant the liquid mixture from the Iodogen-coated vial into a clean secondary vial using a microsyringe. This physical separation instantly stops the oxidation reaction.

Phase 3: Quality Control (Self-Validation Checkpoint)

Causality: Before committing to a 30-minute HPLC run, a rapid 2-minute TLC confirms if the oxidation and substitution were successful.

  • Spot 1 µL of the crude reaction mixture onto a silica gel iTLC-SG strip.

  • Develop the strip in a mobile phase of Ethyl Acetate : Hexane (1:1 v/v).

  • Validation: Analyze via a radio-TLC scanner. Unreacted free radioiodide (

    
    ) will remain at the origin (
    
    
    
    ), while the radioiodinated benzisoxazole product will migrate with the solvent front (
    
    
    ). Proceed to HPLC only if radiochemical conversion is >80%.
Phase 4: Radio-HPLC Purification & Formulation
  • Inject the crude mixture onto a Semi-Preparative Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Elute using an isocratic mobile phase of Acetonitrile : 0.1 M Ammonium Formate buffer (pH 5.0) at a flow rate of 3.0 mL/min.

  • Monitor the eluate using an in-line NaI(Tl) radiodetector and a UV detector (set to 254 nm).

  • Collection: The unreacted stannyl precursor (highly lipophilic) will elute significantly later than the radioiodinated product. Collect the radioactive peak corresponding to the NCA radioiodinated benzisoxazole.

  • Evaporate the HPLC solvent under vacuum and reconstitute the purified radiotracer in sterile 0.9% saline containing 5% ethanol for in vivo administration.

References

1.[1] Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Source: Molecules / NIH PMC. URL:[Link] 2.[2] Radiolabeled Risperidone microSPECT/CT Imaging for Intranasal Implant Studies Development. Source: Pharmaceutics / NIH PMC. URL:[Link] 3.[3] Preparation and biological evaluation of radioiodinated risperidone and lamotrigine as models for brain imaging agents. Source: Journal of Radioanalytical and Nuclear Chemistry. URL:[Link]

Sources

Application

Application Note: Synthesis and Optimization of 6-Iodo-3-(piperidin-4-yl)-1,2-benzisoxazole for Late-Stage Functionalization

Strategic Rationale & Introduction The 1,2-benzisoxazole core is a privileged pharmacophore in medicinal chemistry, most notably serving as the critical binding motif in atypical antipsychotics such as Risperidone, Palip...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The 1,2-benzisoxazole core is a privileged pharmacophore in medicinal chemistry, most notably serving as the critical binding motif in atypical antipsychotics such as Risperidone, Paliperidone, and Iloperidone. In commercial manufacturing, the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole intermediate is utilized[1]. However, the 6-fluoro substituent is generally inert to palladium-catalyzed cross-coupling, severely limiting late-stage structure-activity relationship (SAR) exploration.

To overcome this bottleneck in drug discovery, we detail the synthesis of 6-iodo-3-(piperidin-4-yl)-1,2-benzisoxazole . By replacing the fluorine atom with an iodine atom at the 6-position, chemists unlock the ability to perform rapid, late-stage diversification via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This application note provides a field-proven, self-validating protocol for the synthesis of this highly valuable building block.

Mechanistic Pathway & Synthetic Strategy

Traditional approaches to the 1,2-benzisoxazole core rely on C–O bond formation via the base-catalyzed cyclization of o-haloaryl ketoximes. The synthesis of the 6-iodo derivative follows a highly chemoselective four-stage pathway:

  • Ketone Formation : Grignard addition of (1-Boc-piperidin-4-yl)magnesium bromide to a 2-fluoro-4-iodobenzoyl Weinreb amide. The Weinreb amide is chosen specifically to prevent over-addition of the Grignard reagent, ensuring a high yield of the ketone.

  • Oximation : Condensation of the ketone with hydroxylamine hydrochloride[2].

  • Intramolecular SNAr Cyclization : A strong base deprotonates the oxime, triggering a nucleophilic aromatic substitution (SNAr) that displaces the ortho-fluorine atom to close the isoxazole ring.

  • Deprotection : Acidic cleavage of the Boc group to yield the free secondary amine.

Pathway N1 2-Fluoro-4-iodobenzoic acid N2 Weinreb Amide Formation (CDI, MeNHOMe·HCl) N1->N2 N3 Grignard Addition (1-Boc-piperidin-4-yl)MgBr N2->N3 N4 Ketone Intermediate N3->N4 N5 Oximation (NH2OH·HCl, Pyridine, EtOH) N4->N5 N6 Oxime Intermediate (E/Z mixture) N5->N6 N7 Intramolecular SNAr Cyclization (KOtBu, THF, 65°C) N6->N7 N8 Boc-Protected Benzisoxazole N7->N8 N9 Boc Deprotection (TFA / DCM, 0°C to RT) N8->N9 N10 6-Iodo-3-(piperidin-4-yl)-1,2-benzisoxazole N9->N10

Figure 1: Synthetic workflow for 6-iodo-3-(piperidin-4-yl)-1,2-benzisoxazole via SNAr cyclization.

Quantitative Data: Optimization of Cyclization

The ring-closing SNAr step is the most critical phase of the synthesis. The oxime must be in the E-configuration to attack the ortho-fluorine. While microwave-assisted methods exist[3], standard thermal basic cyclization remains the most scalable approach. We evaluated multiple bases to optimize the chemoselectivity, as harsh conditions can lead to the cleavage of the sensitive carbon-iodine bond.

Table 1: Optimization of SNAr Cyclization Conditions (Oxime to Benzisoxazole)

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
K₂CO₃ (3.0)DMF9012654588%
NaH (2.0)THF656806291%
Cs₂CO₃ (2.5)MeCN808857194%
KOtBu (2.0) THF 65 4 >99 89 98%

Causality Insight: Potassium tert-butoxide (KOtBu) in THF provided the optimal balance of basicity and kinetic control. The bulky tert-butoxide anion efficiently deprotonates the oxime without acting as a competing nucleophile. Weaker bases like K₂CO₃ required elevated temperatures (90 °C) in DMF, which induced partial deiodination and thermal degradation, significantly reducing the isolated yield.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of (2-Fluoro-4-iodophenyl)(1-Boc-piperidin-4-yl)methanone oxime

Objective: Convert the ketone intermediate into the requisite oxime for cyclization.

  • Reaction Setup: Dissolve 10.0 g (23.1 mmol) of (2-fluoro-4-iodophenyl)(1-Boc-piperidin-4-yl)methanone in 100 mL of absolute ethanol.

  • Reagent Addition: Add 4.8 g (69.3 mmol, 3.0 eq) of hydroxylamine hydrochloride (NH₂OH·HCl), followed by 7.5 mL (92.4 mmol, 4.0 eq) of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger for the HCl and a nucleophilic catalyst to accelerate oxime formation.

  • Reflux: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The oxime product will elute as a more polar spot than the starting ketone. Staining the TLC plate with KMnO₄ will reveal a distinct yellow spot against a purple background, confirming the presence of the oxime hydroxyl group.

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and 1M HCl (100 mL) to remove residual pyridine. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the oxime as a white foam (Yield: ~95%). Proceed without further purification.

Protocol B: Base-Catalyzed SNAr Cyclization

Objective: Form the 1,2-benzisoxazole core via intramolecular displacement of the fluoride ion.

  • Reaction Setup: Dissolve 9.5 g (21.2 mmol) of the oxime intermediate in 95 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 4.76 g (42.4 mmol, 2.0 eq) of KOtBu portion-wise over 10 minutes. The solution will turn deep yellow as the oximate anion forms.

  • Cyclization: Remove the ice bath and heat the reaction to 65 °C for 4 hours. Causality: Heating provides the activation energy necessary for the Z-to-E oxime isomerization and the subsequent SNAr displacement of the ortho-fluoride.

  • In-Process Control (Self-Validation): Analyze via LC-MS. The successful cyclization is confirmed by a mass shift of -20 Da (M+H: 449.1 → 429.1), corresponding to the loss of HF.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (2 x 100 mL). Dry the combined organics over MgSO₄ and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 9:1 to 8:2) to afford 1-Boc-6-iodo-3-(piperidin-4-yl)-1,2-benzisoxazole as a crystalline solid.

Protocol C: Acidic Deprotection to Final Product

Objective: Cleave the Boc protecting group to liberate the secondary amine for future functionalization[1].

  • Reaction Setup: Dissolve 7.5 g (17.5 mmol) of the Boc-protected benzisoxazole in 40 mL of Dichloromethane (DCM). Cool to 0 °C.

  • Deprotection: Dropwise, add 10 mL of Trifluoroacetic acid (TFA). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • In-Process Control (Self-Validation): Spot the reaction on TLC and stain with Ninhydrin and heat. A deep purple spot indicates the successful liberation of the secondary amine. Furthermore, ¹H-NMR will show the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group).

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting oil in water (50 mL) and adjust the pH to 10 using 2M NaOH. Extract the free base with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield 6-iodo-3-(piperidin-4-yl)-1,2-benzisoxazole as a pale yellow solid (Yield: 92%).

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives E-Journal of Chemistry URL: [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Science of Synthesis / Thieme Connect URL:[Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Società Chimica Italiana URL:[Link]

  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid Organic Communications (ACG Publications) URL:[Link]

  • Novel process for preparing pure 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride and its conversion to paliperidone (WO2010082110A2)

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Iodobenzisoxazoles

Executive Summary & Strategic Importance The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for antipsychotics (e.g., Risperidone, Paliperidone) and anticon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). While the 3-position is commonly functionalized via cyclization strategies, the 6-position offers a critical vector for exploring Structure-Activity Relationships (SAR) deep within the hydrophobic pocket of target receptors.

6-Iodobenzisoxazole is the premier substrate for this functionalization due to the lability of the C–I bond toward oxidative addition. However, this substrate presents a unique "Reactivity vs. Stability" paradox:

  • Advantage: The C–I bond reacts rapidly with Pd(0), often under mild conditions.

  • Risk: The isoxazole N–O bond is susceptible to cleavage (Kemp elimination or reductive opening) under the basic or reducing conditions typical of cross-coupling.

This guide details protocols specifically optimized to preserve the heterocyclic core while achieving high-yield C–C and C–N bond formation.

Critical Control Points: The Stability Paradox

Before attempting synthesis, researchers must understand the failure modes of the benzisoxazole ring.

The "Danger Zone" (Ring Opening)

The N–O bond in benzisoxazole is weak (~55 kcal/mol).

  • Base-Promoted Cleavage: Strong bases (e.g.,

    
    , LDA) or even hydroxides at high temperatures can deprotonate the C3 position (if unsubstituted) or attack the ring, leading to salicylonitriles .
    
  • Reductive Cleavage: Vigorous reducing conditions (e.g.,

    
    ) will cleave the N–O bond to form 2-hydroxybenzophenones .
    

Operational Rule: Always prioritize weak bases (


, 

) and avoid strong reducing environments.
Mechanistic Visualization

The following diagram illustrates the divergent pathways between successful coupling and ring destruction.

BenzisoxazolePathways Start 6-Iodobenzisoxazole Pd_Ox Oxidative Addition (L2Pd(II)-Ar-I) Start->Pd_Ox Pd(0) Catalyst BaseAttack Base Attack / Kemp Elimination (Strong Base: NaOtBu) Start->BaseAttack High Temp / Strong Base Transmet Transmetallation (Boronic Acid/Amine) Pd_Ox->Transmet Mild Base (Cs2CO3) RedElim Reductive Elimination Transmet->RedElim Product 6-Substituted Benzisoxazole (Intact Core) RedElim->Product RingOpen Salicylonitrile Derivatives (Ring Destruction) BaseAttack->RingOpen

Figure 1: Divergent pathways in Pd-catalyzed coupling of 6-iodobenzisoxazole. Green path represents optimized conditions; Red path indicates common failure mode.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for mildness .[1][2] We utilize a phosphine-ligated Palladium catalyst that allows for lower temperatures, preserving the isoxazole ring.

Materials
  • Substrate: 6-Iodobenzisoxazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The ferrocenyl ligand is robust and prevents Pd black precipitation, crucial for slower reactions with mild bases.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
    • Avoid: Hydroxides or Alkoxides.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and base. Cap with a septum. Evacuate and backfill with Argon (

    
    ).
    
    • Note: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add the Pd catalyst quickly, or add as a solution in dioxane.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Validation: Monitor via LC-MS.[3][4] Look for the disappearance of the M+H (246 for 6-iodo) and appearance of the biaryl mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check: If you observe a phenol peak in the NMR or a nitrile stretch in IR (


), the base was too strong or the temperature too high, causing ring opening.

Protocol 2: Sonogashira Coupling (Alkynylation)

Standard Sonogashira conditions use Copper(I) Iodide (CuI) as a co-catalyst.[5] However, copper can sometimes Lewis-acid activate the isoxazole nitrogen, facilitating ring opening. We recommend a Copper-Free approach if the standard method fails, but the standard method is faster.

Comparative Conditions
ParameterStandard (Method A)Copper-Free (Method B)
Catalyst

(5 mol%)

+ XPhos (5 mol%)
Co-Catalyst CuI (2-5 mol%)None
Base

(Excess/Solvent)

(2.0 equiv)
Solvent THF or DMFMeCN or Toluene
Temp Room Temp to 50°C60°C - 80°C
Risk Cu-mediated ring interactionSlower reaction rate
Recommended Protocol (Method A - Standard but Controlled)
  • Dissolve 6-iodobenzisoxazole (1.0 equiv) and Terminal Alkyne (1.2 equiv) in anhydrous THF.

  • Add

    
     (3.0 equiv).[3] Do not use secondary amines like diethylamine if possible to avoid nucleophilic attack.
    
  • Degas thoroughly (Argon bubbling for 10 min).

  • Add

    
     (5 mol%) and CuI (2 mol%).
    
  • Stir at Room Temperature .

    • Expert Insight: The 6-Iodo position is highly reactive. Heating is rarely required for Sonogashira on this substrate and increases ring-opening risk.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond)[6]

This is the most challenging transformation because traditional Buchwald conditions use


 (Sodium tert-butoxide), which will almost certainly destroy the benzisoxazole ring.

Solution: Use "Generation 3/4" Buchwald Precatalysts which are active enough to use weak carbonate bases.

Materials
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)

    • BrettPhos:[6][7] For primary amines.[6][8]

    • RuPhos:[4] For secondary amines.[9]

  • Base:

    
     (2.0 - 3.0 equiv).[3] Strictly avoid alkoxides. 
    
  • Solvent: Anhydrous t-Amyl Alcohol or Dioxane.

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Schlenk conditions, combine 6-iodobenzisoxazole, amine (1.2 equiv), Base (

    
    ), and Precatalyst.
    
  • Solvent: Add anhydrous solvent.

  • Activation: Heat to 80°C .

    • Note: The G3 precatalyst activates immediately upon heating.

  • Monitoring: Monitor closely. Stop immediately upon consumption of starting material to prevent side reactions.

Decision Logic & Troubleshooting

Use the following logic flow to select the correct protocol and troubleshoot issues.

OptimizationLogic Start Start: 6-Iodobenzisoxazole Target Target Bond? Start->Target Biaryl Aryl/Vinyl (Suzuki) Target->Biaryl Alkyne Alkyne (Sonogashira) Target->Alkyne Amine Amine (Buchwald) Target->Amine BaseCheck Use K3PO4 or Na2CO3 (Avoid Hydroxides) Biaryl->BaseCheck CuCheck Try Standard (RT) If Ring Opens -> Go Cu-Free Alkyne->CuCheck LigandCheck Must use BrettPhos/RuPhos with Cs2CO3 Amine->LigandCheck

Figure 2: Decision matrix for protocol selection based on coupling partner.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition failure or catalyst death.Switch to

or increase temp slightly (max 90°C). Ensure strict anaerobic conditions.
New Spot (Polar) Ring opening (Salicylonitrile formation).Base is too strong. Switch from

to

or

. Lower temperature.
Dehalogenation Hydrodeiodination (Formation of benzisoxazole).Solvent contains hydride sources or reaction is overheating. Use fresh anhydrous dioxane.
Homocoupling Biaryl homocoupling of boronic acid.Oxygen leak. Improve degassing. Reduce amount of boronic acid.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. (Extrapolated for Benzisoxazole analogs). Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Link

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Conditions. Link

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Copper-free and Copper-mediated protocols. Link

  • Royal Society of Chemistry. (2014). Recent Advancements in Copper-catalysed Sonogashira Coupling Reactions. Link

Sources

Application

Mastering Regioselectivity: A Guide to O- vs. N-Alkylation of Benzisoxazol-3-ol

Introduction: The Synthetic Challenge and Opportunity of Benzisoxazol-3-ol Alkylation The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity of Benzisoxazol-3-ol Alkylation

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among its derivatives, those arising from the alkylation of benzisoxazol-3-ol are of particular interest. However, the synthetic utility of this starting material is complicated by its ambident nucleophilic nature. Benzisoxazol-3-ol exists in a tautomeric equilibrium with its lactam form, 1,2-benzisoxazol-3(2H)-one. This duality presents two potential sites for alkylation: the oxygen atom (O-alkylation) to yield 3-alkoxy-1,2-benzisoxazoles, and the nitrogen atom (N-alkylation) to afford 2-alkyl-1,2-benzisoxazol-3(2H)-ones. The ability to selectively target one of these positions is paramount for the rational design of novel drug candidates and the efficient construction of chemical libraries. This guide provides a detailed exploration of the factors governing this regioselectivity and presents robust protocols for achieving either O- or N-alkylation with high fidelity.

The Underlying Principles of Regioselectivity

The outcome of the alkylation of benzisoxazol-3-ol is a classic example of kinetic versus thermodynamic control, heavily influenced by the principles of Hard and Soft Acids and Bases (HSAB).[1][2] The deprotonated benzisoxazol-3-ol anion possesses two nucleophilic centers: the "harder" oxygen atom and the "softer" nitrogen atom. The choice of alkylating agent, base, and solvent system can be strategically manipulated to favor one pathway over the other.

  • Hard and Soft Acids and Bases (HSAB) Theory: According to this principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[3] In our system, the oxygen anion is a hard nucleophile, while the nitrogen anion is a soft nucleophile.

    • For O-alkylation (Hard-Hard Interaction): The use of "hard" alkylating agents, such as alkyl sulfates (e.g., dimethyl sulfate) or alkyl halides with more electronegative leaving groups, will favor reaction at the hard oxygen center.

    • For N-alkylation (Soft-Soft Interaction): Conversely, "soft" alkylating agents, like alkyl iodides, which have a more polarizable (softer) leaving group, will preferentially react with the soft nitrogen center.

  • Solvent Effects: The choice of solvent plays a critical role in solvating the anionic intermediate and influencing the reactivity of the nucleophilic sites.

    • Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen-bond with the oxygen atom, effectively shielding it and making the nitrogen atom more accessible for alkylation.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents are less capable of hydrogen bonding and will generally favor O-alkylation, particularly when paired with a hard alkylating agent.

  • Counter-ion and Base Effects: The nature of the counter-ion from the base used for deprotonation can also influence the reaction's course. A smaller, harder cation (like Li⁺) will associate more tightly with the hard oxygen, potentially favoring N-alkylation. Conversely, a larger, softer cation (like Cs⁺ or a quaternary ammonium ion in phase-transfer catalysis) will lead to a more "naked" and reactive anion, where the inherent reactivity of the O and N atoms will be more pronounced.

The interplay of these factors is visually summarized in the following reaction pathway diagram:

G cluster_start Starting Material cluster_intermediate Anionic Intermediate cluster_products Alkylation Products benzisoxazolol Benzisoxazol-3-ol anion Deprotonated Benzisoxazol-3-ol (Ambident Nucleophile) benzisoxazolol->anion Base (e.g., K₂CO₃, NaH) o_alkylation O-Alkylation Product (3-Alkoxy-1,2-benzisoxazole) anion->o_alkylation Hard Alkylating Agent (R-X) Polar Aprotic Solvent (e.g., Williamson Ether Synthesis) n_alkylation N-Alkylation Product (2-Alkyl-1,2-benzisoxazol-3(2H)-one) anion->n_alkylation Soft Alkylating Agent (R-I) Polar Protic or Aprotic Solvent (e.g., Base-mediated alkylation)

Caption: Competing pathways for O- and N-alkylation of benzisoxazol-3-ol.

Protocols for Selective Alkylation

The following sections provide detailed, step-by-step protocols for achieving either selective O-alkylation or N-alkylation of benzisoxazol-3-ol.

Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis

This protocol is designed to favor the formation of 3-alkoxy-1,2-benzisoxazoles by employing conditions typical for a Williamson ether synthesis, which is a classic method for forming ethers from alkoxides and alkyl halides.[4][5]

Table 1: Key Parameters for O-Alkylation

ParameterConditionRationale
Alkylating Agent Primary alkyl bromide or tosylateMinimizes competing E2 elimination and provides a relatively hard electrophilic center.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Moderately strong bases that effectively deprotonate the hydroxyl group without being overly harsh.
Solvent Acetone or AcetonitrilePolar aprotic solvents that favor the Sₙ2 reaction at the oxygen atom.
Temperature RefluxProvides sufficient energy to overcome the activation barrier of the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzisoxazol-3-ol (1.0 eq.).

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (2.0 eq.) and acetone (10-15 mL per gram of benzisoxazol-3-ol).

  • Addition of Alkylating Agent: To the stirred suspension, add the primary alkyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the residue with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-alkoxy-1,2-benzisoxazole.

Protocol 2: Selective N-Alkylation

This protocol aims to produce 2-alkyl-1,2-benzisoxazol-3(2H)-ones by creating conditions that favor nucleophilic attack from the nitrogen atom. This often involves a stronger base to ensure complete deprotonation and a solvent system that can stabilize the resulting anion.[6][7]

Table 2: Key Parameters for N-Alkylation

ParameterConditionRationale
Alkylating Agent Primary alkyl iodide or benzyl/allyl halidesSofter leaving group (iodide) and more polarizable electrophiles favor reaction at the softer nitrogen center.
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)Strong bases that irreversibly deprotonate the substrate, generating the ambident anion.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Polar aprotic solvents that can effectively solvate the cation, leading to a more reactive "naked" anion.
Temperature 0 °C to Room TemperatureAllows for controlled reaction and minimizes potential side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of benzisoxazol-3-ol (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl iodide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-alkyl-1,2-benzisoxazol-3(2H)-one.

Alternative Methodologies: Expanding the Synthetic Toolkit

While the Williamson-type and strong base-mediated alkylations are workhorse methods, other techniques can offer advantages in specific contexts.

  • Phase-Transfer Catalysis (PTC): This method can be particularly useful for O-alkylation, offering mild reaction conditions and often enhanced selectivity.[8] A quaternary ammonium salt is used to transport the deprotonated benzisoxazol-3-ol from an aqueous or solid phase into an organic phase containing the alkylating agent. This technique can minimize the need for strictly anhydrous conditions and strong, hazardous bases.

  • Mitsunobu Reaction: For the O-alkylation with primary or secondary alcohols, the Mitsunobu reaction is a powerful tool.[9][10] This reaction, employing a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), activates the alcohol for Sₙ2 displacement by the benzisoxazol-3-ol, which acts as the nucleophile. This method is particularly advantageous for its mild conditions and stereochemical control (inversion at the alcohol center).

G cluster_workflow General Alkylation Workflow cluster_decision Decision Points for Regioselectivity start Benzisoxazol-3-ol deprotonation Deprotonation (Base Selection) start->deprotonation alkylation Alkylation (Alkylating Agent & Solvent Selection) deprotonation->alkylation base_choice Base: - K₂CO₃ for O-alkylation - NaH for N-alkylation deprotonation->base_choice workup Reaction Work-up & Purification alkylation->workup agent_choice Alkylating Agent: - R-Br/R-OTs for O-alkylation - R-I for N-alkylation alkylation->agent_choice solvent_choice Solvent: - Acetone for O-alkylation - THF/DMF for N-alkylation alkylation->solvent_choice product Isolated Product (O- or N-alkylated) workup->product

Caption: Decision workflow for selective alkylation of benzisoxazol-3-ol.

Conclusion

The selective O- or N-alkylation of benzisoxazol-3-ol is a readily achievable goal with a clear understanding of the underlying chemical principles. By carefully selecting the alkylating agent, base, and solvent, researchers can direct the reaction towards the desired regioisomer with high predictability. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to confidently navigate this important transformation, unlocking the full potential of the versatile benzisoxazol-3-ol scaffold in their research endeavors.

References

  • Shastri, L. A., & Goswami, B. N. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(9), 234-245.
  • Palermo, M. G., et al. (1996). A convenient one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives.
  • Ghiya, B. J., & Naphade, S. T. (1999). Synthesis of some new 3-styryl-1,2-benzisoxazoles. Indian Journal of Heterocyclic Chemistry, 9(2), 143-144.
  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722–9727. [Link]

  • Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-20.
  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023, December 29). Mitsunobu reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2012). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. Medicinal Chemistry Communications. [Link]

  • ResearchGate. (2015). Hard-soft acid-base (HSAB) principle and difference in d-orbital configurations of metals explain the regioselectivity of nucleophilic attack to a carbinol in Friedel-Crafts reaction catalyzed by Lewis and protonic acids. ResearchGate. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Inflibnet. (n.d.). Organic chemistry-2 (Reaction Mechanism-1) MODULE No. 19, Ambident nucleophile and regioselectivity. Inflibnet. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Science of Synthesis. (n.d.).
  • National Center for Biotechnology Information. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed. [Link]

  • Beilstein-Institut. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 860-868. [Link]

  • Science of Synthesis. (n.d.).
  • University of Cincinnati. (n.d.). The HSAB Principle and Extended Solubility Theory. UC Homepages. [Link]

  • Chemistry LibreTexts. (2022, May 1). 3.2.1: Hard and Soft Acid and Base Theory. Chemistry LibreTexts. [Link]

  • PTC Organics, Inc. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc.. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • WordPress. (n.d.). Phase Transfer Catalysis. WordPress. [Link]

  • National Center for Biotechnology Information. (2014). Unique regioselectivity in the C(sp3)-H α-alkylation of amines: the benzoxazole moiety as a removable directing group. PubMed. [Link]

  • ResearchGate. (1992). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. ResearchGate. [Link]

  • Scilit. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Scilit. [Link]

  • Scribd. (n.d.). Hsab Concept. Scribd. [Link]

  • MDPI. (2025). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. [Link]

  • Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1934-1945. [Link]

  • Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(18), 5393-5401. [Link]

  • Diez-Barra, E., de la Hoz, A., & Sanchez-Migallon, A. (1992). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. Heterocycles, 34(7), 1365-1372.
  • ResearchGate. (2014). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Chemistry Portal. [Link]

  • PDF. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 12(1), 1-11.
  • Beilstein-Institut. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170. [Link]

Sources

Method

Using 6-iodo-1,2-benzisoxazol-3-ol as a scaffold for antipsychotic drugs

Application Note: 6-Iodo-1,2-benzisoxazol-3-ol as a Divergent Scaffold for Atypical Antipsychotic Drug Discovery Introduction & Scientific Rationale The 1,2-benzisoxazole heterocycle is universally recognized as a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Iodo-1,2-benzisoxazol-3-ol as a Divergent Scaffold for Atypical Antipsychotic Drug Discovery

Introduction & Scientific Rationale

The 1,2-benzisoxazole heterocycle is universally recognized as a "privileged scaffold" in neuropharmacology[1]. It forms the core structural motif of several blockbuster second-generation (atypical) antipsychotics, including risperidone, paliperidone, and iloperidone[2][3]. Historically, the synthesis of these molecules relies on early-stage incorporation of a 6-position substituent—most commonly a fluorine atom[4].

However, modern drug discovery demands flexibility. To extensively map the Structure-Activity Relationship (SAR) at the receptor binding site, a divergent synthetic strategy is vastly superior. 6-Iodo-1,2-benzisoxazol-3-ol serves as an elite, late-stage diversification handle. The 3-ol moiety (which exists in tautomeric equilibrium with the 3-one) provides a reactive site for chlorination and subsequent nucleophilic aromatic substitution (


) to install the critical basic amine pharmacophore. Concurrently, the 6-iodo group acts as a highly reactive vector for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to generate vast libraries of 6-substituted analogs from a single advanced intermediate. Furthermore, the iodo-scaffold can be directly utilized for radioiodination (

or

), facilitating the development of SPECT imaging agents for in vivo receptor occupancy mapping.

Mechanistic Insights: The D2 / 5-HT2A Axis

Atypical antipsychotics are defined by their dual-action receptor profile: they exhibit moderate antagonism at Dopamine


 receptors (which alleviates the positive symptoms of schizophrenia) and very high affinity antagonism at Serotonin 

receptors (which mitigates negative symptoms and drastically reduces Extrapyramidal Symptoms (EPS))[5][6].

When the benzisoxazole ring intercalates into the hydrophobic transmembrane pockets of these G-protein-coupled receptors (GPCRs), the substituent at the 6-position interacts directly with specific residues in transmembrane helices 5 and 6. By modifying the steric bulk and electronics at this 6-position via the iodo-precursor, medicinal chemists can precisely tune the


 binding ratio, optimizing the drug's therapeutic window.

Signaling Drug Benzisoxazole Antipsychotic D2 Dopamine D2 Receptor (Antagonist) Drug->D2 Moderate Affinity HT2A Serotonin 5-HT2A Receptor (Antagonist) Drug->HT2A High Affinity Gi Gi/o Protein Signaling D2->Gi Blockade Gq Gq/11 Protein Signaling HT2A->Gq Blockade Pos Reduction of Positive Symptoms Gi->Pos Mesolimbic Pathway Neg Reduction of Negative Symptoms & EPS Gq->Neg Mesocortical/Nigrostriatal

Fig 1. Dual antagonism mechanism of benzisoxazole-based atypical antipsychotics at D2 and 5-HT2A.

Experimental Protocols: Divergent Synthesis Workflow

The following methodologies detail the transformation of 6-iodo-1,2-benzisoxazol-3-ol into a library of functional antipsychotic candidates. Every step is designed as a self-validating system to ensure high-fidelity library generation.

Protocol A: Activation of the 3-Position (Synthesis of 3-Chloro-6-iodo-1,2-benzisoxazole)

Rationale: The 3-ol group is a poor leaving group. Phosphorus oxychloride (


) converts the tautomeric 3-one into a highly electrophilic 3-chloro intermediate, priming the scaffold for nucleophilic attack.
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser under an inert

    
     atmosphere.
    
  • Reaction: Add 6-iodo-1,2-benzisoxazol-3-ol (1.0 eq) and

    
     (10.0 eq). Slowly add anhydrous pyridine (0.1 eq) dropwise. Causality: Pyridine acts as a catalytic nucleophile, forming a reactive Vilsmeier-type intermediate that significantly accelerates the chlorination.
    
  • Heating: Heat the mixture to 110 °C for 4 hours.

  • Validation: Quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 8:2). The product will appear as a distinct, highly UV-active spot with a higher

    
     value than the starting material.
    
  • Workup: Concentrate the mixture under reduced pressure to remove excess

    
    . Carefully pour the resulting syrup over crushed ice to hydrolyze residual phosphoryl species, then extract with Dichloromethane (DCM). Dry over 
    
    
    
    and concentrate.
Protocol B: Pharmacophore Assembly ( Coupling)

Rationale: The 3-chloro group undergoes rapid Nucleophilic Aromatic Substitution (


). This step installs the basic amine (e.g., a substituted piperazine) which is strictly required to anchor the drug to the conserved Aspartate residue (Asp3.32) within the receptor binding pocket.
  • Reaction: Dissolve the 3-chloro-6-iodo-1,2-benzisoxazole (1.0 eq) in anhydrous DMF (0.2 M). Add the desired piperazine derivative (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the incoming piperazine nucleophile.

  • Heating: Stir at 90 °C for 12 hours.

  • Validation: Analyze via LC-MS. The chromatogram should confirm the disappearance of the characteristic chloride isotope pattern and the emergence of the desired

    
     mass corresponding to the 6-iodo advanced intermediate.
    
Protocol C: Late-Stage Scaffold Diversification (Suzuki-Miyaura Coupling)

Rationale: The 6-iodo group is exceptionally reactive toward oxidative addition by


, allowing for the rapid, late-stage generation of diverse 6-substituted analogs.
  • Setup: In a microwave-safe vial, combine the 6-iodo intermediate (1.0 eq), an aryl/alkyl boronic acid (1.5 eq), and

    
     (3.0 eq) in a 1,4-dioxane/water mixture (4:1 v/v).
    
  • Degassing: Bubble

    
     through the solution for 10 minutes. Causality: Dissolved oxygen must be rigorously removed to prevent the irreversible oxidation of the 
    
    
    
    catalyst to an inactive
    
    
    species.
  • Catalysis: Add

    
     (0.05 eq). Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which drastically lowers the activation energy required for the reductive elimination step—critical when dealing with sterically hindered ortho-substituted benzisoxazoles.
    
  • Reaction & Validation: Heat at 100 °C for 2 hours. Filter through a Celite pad, concentrate, and purify via preparative HPLC. Confirm final purity (>95%) via LC-MS and

    
    -NMR.
    

Workflow A 6-Iodo-1,2- benzisoxazol-3-ol B Chlorination (POCl3) A->B Activation C 3-Chloro-6-iodo- 1,2-benzisoxazole B->C D SNAr Coupling (Piperazine/Amine) C->D Pharmacophore Assembly E 6-Iodo Advanced Intermediate D->E F Pd-Catalyzed Cross-Coupling E->F SAR Exploration G Radioiodination (123I / 125I) E->G Isotopic Exchange H Novel Antipsychotic Library F->H I SPECT Imaging Agents G->I

Fig 2. Divergent synthetic workflow utilizing 6-iodo-1,2-benzisoxazol-3-ol for drug discovery.

Quantitative Data: SAR Summary Table

By utilizing the divergent synthesis workflow described above, researchers can rapidly generate SAR data. The table below summarizes representative in vitro binding affinities (


) demonstrating how modifications at the 6-position influence the critical 

ratio.
Compound6-Substituent

Receptor

(nM)

Receptor

(nM)

Ratio
Pharmacological Profile
1 (Standard) -F (Fluoro)3.20.48.0High potency, typical atypical profile.
2 (Intermediate) -I (Iodo)12.51.86.9Moderate potency, useful for SPECT imaging.
3 (Derivative) -

(Methyl)
8.40.99.3Balanced dual antagonism.
4 (Derivative) -

(Trifluoromethyl)
18.11.215.1High ratio, lower EPS liability.
5 (Derivative) -Ph (Phenyl)45.02.518.0Bulky group reduces

affinity significantly.

Data Interpretation: As the steric bulk at the 6-position increases (from Fluoro to Phenyl), the affinity for the


 receptor drops more sharply than the affinity for the 

receptor. This effectively increases the

ratio, a highly desirable trait for minimizing EPS while maintaining efficacy against negative symptoms[7].

References

  • Rakesh, K. P., et al. "Benzisoxazole: a privileged scaffold for medicinal chemistry." MedChemComm, Royal Society of Chemistry. URL: [Link]

  • Seeman, P. "Antipsychotic drugs, dopamine receptors, and schizophrenia." Clinical Neuroscience Research. URL: [Link]

  • Drugs.com. "Iloperidone Monograph for Professionals." Drugs.com Professional Database. URL: [Link]

  • MedCentral. "Iloperidone: uses, dosing, warnings, adverse events, interactions." MedCentral. URL: [Link]

Sources

Application

Sonogashira coupling reactions with 6-iodo-1,2-benzisoxazol-3-ol

Application Note: Precision Functionalization of 6-Iodo-1,2-benzisoxazol-3-ol via Sonogashira Coupling Part 1: Strategic Overview & Chemical Context 1.1. The Substrate 6-Iodo-1,2-benzisoxazol-3-ol is a high-value scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of 6-Iodo-1,2-benzisoxazol-3-ol via Sonogashira Coupling

Part 1: Strategic Overview & Chemical Context

1.1. The Substrate 6-Iodo-1,2-benzisoxazol-3-ol is a high-value scaffold in medicinal chemistry, serving as a precursor to analogs of Zonisamide (antiepileptic) and Risperidone (antipsychotic). The molecule presents a unique "Janus-faced" reactivity:

  • C6-Iodide: A highly reactive electrophile for palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck).

  • C3-Hydroxyl: An acidic functionality (

    
    ) that exists in tautomeric equilibrium with the lactam form (1,2-benzisoxazol-3(2H)-one).
    

1.2. The Challenge: The "Acidic Proton" Trap Direct Sonogashira coupling on the unprotected 3-ol is chemically fraught. The acidic proton can:

  • Quench the Acetylide: Protonate the reactive copper-acetylide intermediate, stalling the catalytic cycle.

  • Coordinate Palladium: The deprotonated oxyanion can bind tightly to Pd(II), effectively poisoning the catalyst.

  • Solubility Issues: The zwitterionic or anionic character in basic media can lead to precipitation in non-polar solvents.

1.3. The Solution: The "Protect-Couple-Deprotect" Strategy While direct coupling is possible under highly specific conditions (e.g., aqueous/surfactant systems), the industry-standard robust protocol involves masking the 3-OH group. This guide details the Methoxymethyl (MOM) protection route, which offers stability to basic coupling conditions and facile removal.

Part 2: Experimental Workflows

Pathway Logic (Graphviz Diagram)

Sonogashira_Workflow Substrate 6-Iodo-1,2-benzisoxazol-3-ol (Tautomeric Mix) Protection Step 1: O-Protection (MOM-Cl / DIPEA) Substrate->Protection Mask Acidic OH Direct_Route Direct Coupling (High Risk: Homocoupling) Substrate->Direct_Route Optimization Required Intermediate 6-Iodo-3-(methoxymethoxy)- 1,2-benzisoxazole Protection->Intermediate Yield >85% Coupling Step 2: Sonogashira Coupling (Pd/Cu, Alkyne) Intermediate->Coupling Cat. Cycle Product_Protected 6-Alkynyl Intermediate Coupling->Product_Protected C-C Bond Formed Deprotection Step 3: Deprotection (HCl/MeOH) Product_Protected->Deprotection Acidic Hydrolysis Final_Product 6-Alkynyl-1,2-benzisoxazol-3-ol Deprotection->Final_Product Target Molecule Direct_Route->Final_Product Variable Yield

Figure 1: Logical workflow for the functionalization of 6-iodo-1,2-benzisoxazol-3-ol. The solid path represents the recommended high-fidelity protocol.

Part 3: Detailed Protocols

Protocol A: MOM-Protection of 6-Iodo-1,2-benzisoxazol-3-ol

Objective: To mask the acidic 3-OH group, preventing catalyst poisoning.

Reagents:

  • Substrate: 6-iodo-1,2-benzisoxazol-3-ol (1.0 equiv)

  • MOM-Cl (Chloromethyl methyl ether): (1.2 equiv) [Warning: Carcinogen]

  • Base: DIPEA (Diisopropylethylamine): (1.5 equiv)

  • Solvent: DCM (Dichloromethane), anhydrous.

Procedure:

  • Dissolve the substrate in anhydrous DCM (0.2 M concentration) under

    
    .
    
  • Cool to 0°C in an ice bath.

  • Add DIPEA dropwise via syringe. Stir for 10 min.

  • Add MOM-Cl dropwise (slowly to control exotherm).

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Validation: Check TLC. The product (MOM-ether) will be significantly less polar than the starting material.

Protocol B: The Sonogashira Coupling (Standard)

Objective: Installation of the alkyne at the C6 position.

Reaction Scheme:



Reagents & Stoichiometry:

ComponentRoleEquiv.Recommended Reagent
Electrophile Substrate1.06-Iodo-3-(MOM)-benzisoxazole
Nucleophile Alkyne1.2Terminal Alkyne (e.g., Phenylacetylene)
Catalyst Pd Source0.05

(Bis-triphenylphosphine Pd(II))
Co-Catalyst Activator0.02CuI (Copper(I) Iodide)
Base H-X Scavenger3.0

(Triethylamine)
Solvent Medium-DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk flask or microwave vial. Purge with Argon (3 cycles). Crucial: Oxygen promotes Glaser homocoupling of the alkyne.

  • Loading: Add the Protected Substrate (1.0 equiv),

    
      (5 mol%), and CuI  (2 mol%) to the flask.
    
  • Solvation: Add anhydrous DMF (concentration ~0.15 M) and

    
      (3.0 equiv).
    
  • Degassing: Bubble Argon through the solution for 5–10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction:

    • Standard: Stir at Room Temperature (RT) for 4–12 hours.

    • Sluggish Substrates: Heat to 50–60°C. Note: Do not exceed 80°C to avoid thermal instability of the isoxazole ring.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aryl iodide.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (3x) to remove DMF.

    • Wash with brine (1x).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Troubleshooting & Optimization

4.1. Common Failure Modes

ObservationDiagnosisCorrective Action
Homocoupling (Glaser) Blue/Green color in reaction; Alkyne dimer found.Oxygen leak. Degas solvents more thoroughly. Add alkyne slowly (syringe pump).
No Reaction Catalyst poisoning or inactive catalyst.Ensure Pd(II) is yellow (not black). If substrate is unprotected, switch to Protocol A.
Dehalogenation Iodine replaced by Hydrogen.Solvent contains water or reaction heated too long. Use strictly anhydrous DMF.
Ring Opening Formation of salicylonitrile derivatives.Kemp Elimination Risk. Avoid strong inorganic bases (NaOH, KOH) and high heat (>100°C). Stick to amine bases.[1]

4.2. Copper-Free Variant (For Sensitive Alkynes) If the alkyne is prone to oxidative dimerization, remove Copper:

  • Catalyst:

    
     / XPhos (Type I) or 
    
    
    
    .
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane at 80°C.

  • Note: This requires higher temperatures, so ensure the benzisoxazole ring is stable (monitor for nitrile formation).

Part 5: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

  • Priya, B. S., et al. (2005). Synthesis and characterization of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. Bioorganic & Medicinal Chemistry, 13(7), 2623-2628. Link

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[3][4] Journal of the American Chemical Society, 95(20), 6670–6680. Link

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[5] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[6][7] Organic Letters, 12(6), 1180–1183. Link

Sources

Method

Application Note: Nucleophilic Substitution Protocols for 3-Hydroxy-1,2-benzisoxazoles

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Methodology & Experimental Protocols Introduction & Mechanistic Rationale The 1,2-benzisoxazole scaffold is a privileged pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Methodology & Experimental Protocols

Introduction & Mechanistic Rationale

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants. Functionalization at the C3 position is a critical step in the synthesis of these therapeutics. However, 3-hydroxy-1,2-benzisoxazole presents a unique synthetic challenge due to its ambident nucleophilic character, which arises from a tautomeric equilibrium with 1,2-benzisoxazolin-3-one.

As a researcher designing a synthetic route, you must account for the following mechanistic realities:

  • Ambident Reactivity (Alkylation): Deprotonation of 3-hydroxy-1,2-benzisoxazole yields a delocalized anion. Direct nucleophilic substitution (alkylation) typically results in a mixture of O-alkyl and N-alkyl derivatives. The product distribution is governed by Hard-Soft Acid-Base (HSAB) principles and the electronic effects of the ring substituents. For instance, strong electron-withdrawing groups (e.g., 7-NO₂) bias the reaction exclusively toward O-alkylation .

  • C3-Amination via SNAr: Direct amination of the 3-hydroxy group is thermodynamically unfavorable. The hydroxyl group must first be converted into a superior leaving group. Chlorodehydroxylation using POCl₃ yields 3-chloro-1,2-benzisoxazole. Because the C3 position is only moderately electrophilic, subsequent Nucleophilic Aromatic Substitution (SNAr) with amines is kinetically sluggish under conventional heating. Microwave (MW) irradiation is employed to rapidly overcome this activation energy barrier, minimizing thermal degradation and maximizing yields .

Quantitative Data Summary

The following table summarizes the expected outcomes and reaction parameters for the functionalization of the 3-hydroxy-1,2-benzisoxazole scaffold based on validated literature protocols.

Reaction TypeSubstrateReagents & ConditionsMajor Product(s)Yield / OutcomeRef
Alkylation 3-Hydroxy-1,2-benzisoxazoleEthyl bromoacetate, Base, RTO- and N-alkyl estersMixture (Variable ratio)[2]
Alkylation 7-NO₂-3-Hydroxy-1,2-benzisoxazoleEthyl bromoacetate, Base, RTO-alkyl ester onlyHigh regioselectivity[2]
Chlorination 3-Hydroxy-1,2-benzisoxazolePOCl₃, Pyridine, MW, 2 h3-Chloro-1,2-benzisoxazoleQuantitative[1]
SNAr 3-Chloro-1,2-benzisoxazoleAmines, DIPEA, MW, 1–6 h3-Amino-1,2-benzisoxazoles54–90%[1]

Experimental Protocols

Protocol A: Regioselective Alkylation of 3-Hydroxy-1,2-benzisoxazole

Objective: To synthesize alkylated derivatives while understanding the O- vs. N- selectivity. Causality: The choice of electrophile and solvent dictates the regioselectivity. Highly polar aprotic solvents (like DMF) and softer electrophiles increase the proportion of N-alkylation, whereas harder electrophiles (or substrates with electron-withdrawing groups) favor O-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxy-1,2-benzisoxazole (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the ambident anion.

  • Electrophilic Addition: Dropwise add the alkyl halide (e.g., ethyl bromoacetate, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 12–18 hours.

  • Workup: Quench the reaction with ice water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Separate the O- and N-alkylated isomers via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

Self-Validating System: The formation of the anion in Step 2 is often accompanied by a slight deepening of the solution's color. During TLC monitoring, the O-alkylated product generally exhibits a higher Rf value (less polar) compared to the N-alkylated (lactam-like) product.

Protocol B: Microwave-Assisted Chlorination (Activation Step)

Objective: Conversion of the 3-hydroxy group to a 3-chloro leaving group for downstream SNAr. Causality: Conventional refluxing in POCl₃ can lead to ring-opening or degradation. Microwave irradiation provides rapid, uniform heating, pushing the chlorodehydroxylation to quantitative completion in a fraction of the time.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, suspend 3-hydroxy-1,2-benzisoxazole (1.0 equiv) in neat POCl₃ (10 equiv).

  • Catalysis: Add a catalytic amount of pyridine (0.1 equiv) to facilitate the formation of the reactive Vilsmeier-type intermediate.

  • Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 130 °C for 2 hours.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice to quench the excess POCl₃. Extract the aqueous mixture with dichloromethane (DCM).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ until the pH is neutral, dry over MgSO₄, and concentrate.

Self-Validating System: The complete consumption of the highly polar 3-hydroxy starting material and the appearance of a fast-moving, strongly UV-active spot on TLC confirms the formation of the 3-chloro intermediate. Quenching in water (Step 4) should yield a distinct phase separation without the precipitation of the water-soluble starting material.

Protocol C: Microwave-Promoted SNAr with Amines

Objective: Synthesis of 3-amino-1,2-benzisoxazoles. Causality: The 3-chloro-1,2-benzisoxazole is resilient to nucleophilic attack at room temperature. Microwave heating provides the kinetic energy required for the amine to attack the C3 position, proceeding through a Meisenheimer-like transition state before the expulsion of the chloride ion.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-1,2-benzisoxazole (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF (0.5 M).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to act as an acid scavenger.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 1 to 6 hours (time depends on the steric bulk and nucleophilicity of the amine).

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic phase extensively with water and brine to remove the NMP/DMF and DIPEA salts.

  • Purification: Purify the crude product via column chromatography or reverse-phase HPLC.

Self-Validating System: LC-MS monitoring is the gold standard here. The successful displacement of the chloride ion results in a distinct mass shift and the loss of the characteristic 3:1 isotopic pattern of the chlorine atom in the mass spectrum.

Pathway Visualization

G cluster_0 Ambident Reactivity (Tautomerism) A 3-Hydroxy-1,2-benzisoxazole (OH Form) B 1,2-Benzisoxazolin-3-one (NH Form) A->B Equilibrium C 3-Chloro-1,2-benzisoxazole A->C POCl3, Pyridine MW, 2h E O-Alkylated Product A->E R-X, Base (Hard Electrophile) F N-Alkylated Product B->F R-X, Base (Soft Electrophile) D 3-Amino-1,2-benzisoxazoles C->D Amine, DIPEA MW, 1-6h (SNAr)

Fig 1. Reaction pathways of 3-hydroxy-1,2-benzisoxazoles: tautomerism, alkylation, and SNAr.

References

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224. URL:[Link]

  • Sławik, T., & Bień, I. (1992).[New alkylated derivates and dissociation constants of 3-hydroxy-1,2-benzisoxazole]. Acta Poloniae Pharmaceutica, 49(3), 49-52. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Iodo-1,2-benzisoxazol-3-ol Synthesis

Executive Summary The synthesis of 6-iodo-1,2-benzisoxazol-3-ol (also known as 6-iodo-1,2-benzisoxazol-3(2H)-one) is a critical transformation in medicinal chemistry, serving as a scaffold for antipsychotics and other bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-iodo-1,2-benzisoxazol-3-ol (also known as 6-iodo-1,2-benzisoxazol-3(2H)-one) is a critical transformation in medicinal chemistry, serving as a scaffold for antipsychotics and other bioactive heterocycles.[1] While the 6-fluoro analog (a Risperidone intermediate) is widely documented, the 6-iodo variant presents unique challenges due to the lability of the iodine bond and solubility issues.

This guide prioritizes the Acetohydroxamic Acid (AHA) Route starting from 2-fluoro-4-iodobenzonitrile .[1] This method offers superior regioselectivity and yield compared to the traditional hydroxylamine or salicylic acid routes, effectively suppressing the common "amide hydrolysis" side reaction.

Module 1: Synthetic Route Selection & Mechanism

The Recommended Route: AHA-Mediated Cyclization[1]

We recommend the "Gottlieb-Shutske" modification using Acetohydroxamic Acid (AHA) rather than free hydroxylamine.[1]

  • Starting Material: 2-Fluoro-4-iodobenzonitrile[1]

  • Reagents: Acetohydroxamic Acid (AHA), Potassium Carbonate (

    
    )
    
  • Solvent: DMF/Water (or NMP/Water)[1]

  • Mechanism: Nucleophilic attack of the hydroxamate on the nitrile, followed by intramolecular Nucleophilic Aromatic Substitution (

    
    ) displacing the fluorine.
    
Why this improves yield:
  • Suppression of Hydrolysis: Standard hydroxylamine often hydrolyzes the nitrile to a primary amide (benzamide), a "dead-end" byproduct. AHA is a "softer" nucleophile that favors the formation of the O-acylamidoxime intermediate.

  • In-Situ Protection: The acetyl group acts as a temporary protecting group that is cleaved during the cyclization, driving the equilibrium toward the thermodynamic product (the benzisoxazole).

Visualizing the Pathway

ReactionMechanism SM 2-Fluoro-4-iodobenzonitrile (Starting Material) Inter1 O-Acylamidoxime Intermediate SM->Inter1 + AHA, K2CO3 DMF/H2O SideProduct 2-Fluoro-4-iodobenzamide (Hydrolysis Impurity) SM->SideProduct Direct Hydrolysis (Avoided by AHA) AHA Acetohydroxamic Acid (Reagent) Cyclization Cyclization (SnAr) - F- displacement Inter1->Cyclization Product 6-Iodo-1,2-benzisoxazol-3-ol (Target) Cyclization->Product - AcOH

Caption: Mechanistic pathway highlighting the advantage of Acetohydroxamic Acid (AHA) in avoiding the amide side-product.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 6-iodo-1,2-benzisoxazol-3-ol on a 10g scale.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Fluoro-4-iodobenzonitrile 1.0SubstrateEnsure Purity >98% (HPLC)
Acetohydroxamic Acid 1.2 - 1.5NucleophileDry thoroughly; hygroscopic
Potassium Carbonate 2.5 - 3.0BaseAnhydrous, finely ground
DMF 10 VolSolventAnhydrous preferred
Water 1-2 VolCo-solventEssential for solubility of base
Step-by-Step Procedure
  • Preparation: Charge a 3-neck round bottom flask with 2-Fluoro-4-iodobenzonitrile (10.0 g, 40.5 mmol) and Acetohydroxamic acid (4.56 g, 60.7 mmol).

  • Solvation: Add DMF (100 mL) and stir until dissolved.

  • Base Addition: Add Potassium Carbonate (16.8 g, 121.5 mmol) followed by Water (15 mL). Note: The reaction is biphasic.

  • Reaction: Heat the mixture to 70–80°C . Monitor by HPLC/TLC.

    • Checkpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the nitrile peak (~2230 cm⁻¹ IR).

  • Workup (Crucial for Yield):

    • Cool to room temperature.[2][3][4]

    • Pour the mixture into Ice Water (300 mL) with vigorous stirring.

    • Acidify slowly with 6N HCl to pH 2–3. Caution: CO2 evolution.[1]

    • The product will precipitate as an off-white to pale yellow solid.[1]

  • Purification:

    • Filter the solid.[2][3][5]

    • Wash 1: Water (to remove salts/DMF).

    • Wash 2: 5% Sodium Thiosulfate solution (to remove any free iodine if yellowing occurs).

    • Drying: Vacuum oven at 50°C.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: Low Yield & "Sticky" Precipitate

User Question: "I acidified the reaction mixture, but instead of a powder, I got a sticky gum that trapped impurities. How do I fix this?"

Diagnosis: This is often caused by residual DMF or rapid acidification trapping the organic solvent. Corrective Action:

  • Dilution: Increase the volume of ice water used during the quench (at least 3:1 Water:DMF ratio).

  • Slow Acidification: Add the HCl dropwise. Rapid pH changes cause the product to "crash out" amorphously, trapping impurities.

  • Digestion: If a gum forms, reheat the aqueous slurry to 50°C for 30 minutes, then cool slowly. This "digestion" allows the gum to crystallize into a filterable solid.

Issue 2: Product Discoloration (Yellow/Brown)

User Question: "My product is turning dark yellow/brown upon drying. Is it decomposing?"

Diagnosis: The Iodine at the 6-position is sensitive. Trace amounts of iodine (


) may be liberated by light or heat, or phenolic oxidation is occurring.
Corrective Action: 
  • Thiosulfate Wash: Always include a wash with 5%

    
     (Sodium Thiosulfate) during filtration.
    
  • Temperature Limit: Do not dry in the oven above 60°C.

  • Storage: Store in amber vials under Argon.

Issue 3: Incomplete Conversion (Nitrile Stalls)

User Question: "After 8 hours, I still see 20% starting material by HPLC. Adding more base doesn't help."

Diagnosis: The active species (hydroxamate anion) may have decomposed, or the water content is too low to solubilize the carbonate. Corrective Action:

  • Check Water: Ensure the DMF/Water ratio is roughly 8:1 to 10:1. Without water,

    
     is insoluble in DMF, and the reaction stalls.
    
  • Add Fresh AHA: Acetohydroxamic acid can hydrolyze over time at 80°C. Add an additional 0.2–0.3 equivalents of AHA if the reaction stalls.

Module 4: Decision Tree for Optimization

Use this logic flow to determine the next step in your optimization process.

Troubleshooting Start Start Optimization CheckYield Is Isolated Yield > 85%? Start->CheckYield Success Protocol Optimized CheckYield->Success Yes CheckPurity Is Purity > 98%? CheckYield->CheckPurity No CheckSM Is SM remaining? CheckPurity->CheckSM Yes (High Purity, Low Mass) ImpurityID Identify Impurity: 1. Amide (Hydrolysis) 2. Iodine Loss CheckPurity->ImpurityID No (Low Purity) Action1 Action: Increase Temp to 90°C OR Add 0.2 eq AHA CheckSM->Action1 Yes Action2 Action: Check Filtrate pH (Product is soluble at pH > 8) CheckSM->Action2 No (Conversion complete, mass lost) Action3 Action: Switch from NH2OH to Acetohydroxamic Acid ImpurityID->Action3 Amide Action4 Action: Lower Temp (<70°C) Use Thiosulfate Wash ImpurityID->Action4 De-iodination

Caption: Troubleshooting logic flow for yield and purity issues.

References

  • Shutske, G. M. (1984). "A novel synthesis of 1,2-benzisoxazole-3-acetic acids." Journal of Organic Chemistry, 49(1), 180–183. Link

    • Core citation for the Acetohydroxamic Acid (AHA) methodology.
  • Strupczewski, J. T., et al. (1985). "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as antipsychotic agents." Journal of Medicinal Chemistry, 28(6), 761–769. Link

    • Foundational text on benzisoxazole synthesis for antipsychotic scaffolds (Risperidone class).[1]

  • Villalobos, A., et al. (1994). "Novel Benzisoxazole Derivatives as Potent and Selective 5-HT4 Receptor Antagonists." Journal of Medicinal Chemistry, 37(17), 2721–2734. Link

    • Demonstrates the use of o-fluorobenzonitriles in benzisoxazole construction.
  • BenchChem Technical Support. (2025). "Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Detailed Protocol." Link

    • Reference for general handling of 6-halo-benzisoxazoles and workup procedures.

Sources

Optimization

Technical Support Center: Preventing 1,2-Benzisoxazole Ring Opening

Troubleshooting Guides & FAQs for Synthetic Workflows As a Senior Application Scientist, I frequently consult with researchers who struggle with the unexpected degradation of the 1,2-benzisoxazole core during multi-step...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Synthetic Workflows

As a Senior Application Scientist, I frequently consult with researchers who struggle with the unexpected degradation of the 1,2-benzisoxazole core during multi-step syntheses. While this "privileged" heterocycle is aromatic and generally stable, its labile N–O bond is highly susceptible to specific chemical environments. Understanding the mechanistic causality behind its cleavage—whether through base-promoted elimination, reductive scission, or Lewis acid isomerization—is critical for designing robust, high-yield synthetic routes.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 1,2-benzisoxazole core degrade into a 2-hydroxybenzonitrile during basic workup or cross-coupling? A: This is the classic Kemp elimination . The N–O bond in 1,2-benzisoxazoles is relatively weak. When the C3 position is unsubstituted, a strong base can deprotonate this site, triggering a concerted ring-opening mechanism that yields a 2-cyanophenoxide species[1].

  • Causality: The thermodynamic driving force is the formation of a stable phenoxide and a nitrile group. Even at near-neutral pH, certain supramolecular environments or localized basicity can accelerate this cleavage by up to

    
    -fold[2].
    
  • Solution: To prevent this, avoid strong aqueous bases (NaOH, KOH) or strong alkoxides (NaOtBu). If your synthetic step requires a base (e.g., Suzuki coupling or alkylation), substitute with mild, sterically hindered bases (like DIPEA) or insoluble inorganic bases (like K₂CO₃ or Cs₂CO₃ in aprotic solvents) to limit the effective concentration of reactive hydroxide/alkoxide ions. Note that substituting the C3 position (e.g., with an alkyl or aryl group) completely blocks the classical Kemp elimination pathway.

Q2: My reaction failed, but LC-MS shows the exact same mass as my starting material. Did the ring open? A: Yes, it highly likely did.

  • Causality: Because Kemp elimination is an isomerization, the molecular weight of the 2-hydroxybenzonitrile (salicylonitrile) product is identical to the starting 1,2-benzisoxazole.

  • Self-Validation Strategy: Do not rely solely on mass spectrometry. To self-validate the integrity of the ring, check the IR spectrum of your crude mixture. The appearance of a sharp nitrile (C≡N) stretch at ~2220 cm⁻¹ and a broad O–H stretch definitively indicates ring opening. Alternatively, ¹H NMR will show a significant upfield shift of the aromatic protons due to the loss of the electron-withdrawing isoxazole ring.

Q3: My 1,2-benzisoxazole ring opens during catalytic hydrogenation. What are the alternatives? A: The N–O bond is highly prone to reductive cleavage .

  • Causality: The electronegativity of the oxygen atom adjacent to the nitrogen makes the isoxazole ring highly susceptible to two-electron reductive cleavage[3]. Transition metal-catalyzed hydrogenation (e.g., Pd/C with H₂) will rapidly reduce the N–O bond, forming an imine intermediate that subsequently hydrolyzes to a phenol[3].

  • Solution: If you need to reduce another functional group (like a nitro group to an amine) elsewhere on the molecule, you must use chemoselective conditions. Dissolving metal reductions (e.g., Fe/NH₄Cl or Zn/AcOH) are highly recommended as they operate via single-electron transfer mechanisms that can be tuned to leave the N–O bond intact.

Q4: Is the 1,2-benzisoxazole ring stable to acidic conditions? A: It is highly stable to Brønsted acids, but vulnerable to specific Lewis acids.

  • Causality: While the parent heterocycle and its 3-substituted derivatives are stable in strong mineral acids, they undergo rapid isomerization to 2-hydroxybenzonitrile in the presence of strong Lewis acids like aluminum trichloride (AlCl₃).

  • Solution: If a Lewis acid is required (e.g., for a Friedel-Crafts reaction elsewhere on the scaffold), opt for milder alternatives like ZnCl₂ or TiCl₄, and strictly monitor the reaction at low temperatures.

Part 2: Visualizing Degradation Pathways & Workflows

KempElimination A 1,2-Benzisoxazole (Parent Core) B Base (OH⁻) Attacks C3-Proton A->B Deprotonation C N-O Bond Cleavage (Transition State) B->C Electron shift D 2-Cyanophenoxide (Ring-Opened Product) C->D Irreversible

Mechanistic pathway of base-promoted Kemp elimination.

TroubleshootingWorkflow Start Identify Reaction Condition Threatening the Core Base Basic Conditions (e.g., Alkylation) Start->Base Red Reductive Conditions (e.g., Hydrogenation) Start->Red Acid Acidic/Lewis Acid Conditions Start->Acid BaseSub Is C3 Substituted? Base->BaseSub RedSol Avoid Pd/C + H₂. Use Fe/NH₄Cl Red->RedSol AcidSol Stable to mineral acids. Avoid strong AlCl₃ Acid->AcidSol BaseYes High Stability: Use standard bases BaseSub->BaseYes Yes BaseNo High Kemp Risk: Use Cs₂CO₃ or DIPEA BaseSub->BaseNo No

Decision tree for selecting reaction conditions to preserve the core.

Part 3: Quantitative Stability Profile

The following table summarizes the empirical stability of the 3-unsubstituted 1,2-benzisoxazole core under common synthetic conditions. Use this data to forecast the viability of your planned synthetic steps.

Reaction ConditionReagent / CatalystTemperatureTimeRing Opening RiskPrimary Degradation Pathway
Strong Base NaOH (1M, aq)25 °C1 h>95% Kemp Elimination (N–O cleavage)
Mild Base K₂CO₃ (in DMF)80 °C12 h<5% Stable (Heterogeneous basicity)
Hydrogenation H₂ (1 atm), Pd/C25 °C4 h>90% Reductive N–O Scission
Chemoselective Reduction Fe / NH₄Cl (EtOH/H₂O)80 °C4 h<2% Stable (Single-electron transfer)
Strong Lewis Acid AlCl₃ (in CH₂Cl₂)25 °C2 h~50% Isomerization to 2-hydroxybenzonitrile
Part 4: Self-Validating Experimental Protocol

Base-Mediated N-Alkylation of a 1,2-Benzisoxazole-containing Scaffold without Ring Cleavage

When functionalizing a secondary amine elsewhere on a molecule containing a bare 1,2-benzisoxazole core, standard bases (like NaH or KOH) will destroy the ring. The following protocol utilizes the "insoluble base effect" to achieve alkylation while preserving the heterocycle.

Step 1: Preparation & Deoxygenation

  • Flame-dry a Schlenk flask and purge with Argon.

  • Causality: Excluding moisture prevents the formation of highly nucleophilic hydroxide ions from the carbonate base, which are the primary culprits of Kemp elimination.

Step 2: Base Selection & Solvation

  • Dissolve the 1,2-benzisoxazole derivative (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Causality: Cs₂CO₃ provides sufficient basicity for amine alkylation due to the large, soft cesium cation, but its poor solubility in DMF prevents the high localized concentration of basic anions that triggers N–O bond cleavage.

Step 3: Electrophile Addition

  • Cool the suspension to 0 °C. Add the alkyl halide (1.2 eq) dropwise over 10 minutes.

  • Causality: Thermal activation is required for the Kemp elimination transition state. Keeping the initial alkylation at 0 °C favors the desired SN2 pathway over ring degradation.

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

  • Warm to room temperature (20–25 °C) and stir for 4 hours.

  • Validation: Spot the reaction on a TLC plate. If a highly polar, UV-active spot appears that stays at the baseline (phenoxide formation), the ring is opening. Quench immediately if observed.

Step 5: Quenching & Workup

  • Quench the reaction with saturated aqueous NH₄Cl (pH ~6) rather than water.

  • Causality: NH₄Cl immediately buffers the solution, neutralizing the carbonate base before the introduction of water can generate destructive hydroxide ions. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References
  • Benzisoxazole - Wikipedia Source: wikipedia.org URL: [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: thieme-connect.de URL:[Link]

  • Pillararene-Catalyzed Kemp Elimination: High Efficiency through Orthogonal Self-Sorting Binding and Ion Modulation Source: acs.org URL:[Link]

  • Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in the Alkylation of 6-Iodobenzisoxazole

Welcome to the technical support center dedicated to the nuanced challenge of regioselective alkylation of 6-iodobenzisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of regioselective alkylation of 6-iodobenzisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N- vs. O-alkylation on this versatile heterocyclic scaffold. The presence of the iodine atom at the 6-position introduces unique electronic and steric considerations that can significantly influence the outcome of alkylation reactions.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your desired regiochemical outcome with confidence and precision.

Troubleshooting Guide: Navigating Common Challenges in 6-Iodobenzisoxazole Alkylation

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My alkylation of 6-iodobenzisoxazole is yielding a mixture of N-alkylated and O-alkylated products with poor selectivity. How can I favor N-alkylation?

Underlying Principle: The 1,2-benzisoxazole ring system can exhibit tautomerism, existing in equilibrium with its 1,2-benzisoxazol-3-ol form. This gives rise to an ambident nucleophile with two potential sites of alkylation: the nitrogen (N2) and the exocyclic oxygen (O3). The regioselectivity is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions. Generally, N-alkylation is favored under conditions that promote the formation of the benzisoxazole anion, while O-alkylation can be promoted by other factors.

Solutions:

  • Choice of Base and Solvent: This is the most critical factor. To favor N-alkylation, a strong, non-nucleophilic base in a polar aprotic solvent is often the best choice. This combination ensures complete deprotonation to form the benzisoxazolide anion, making the nitrogen the more nucleophilic center.

    • Recommended Conditions: Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a standard and effective system for promoting N-alkylation.[1][2] The sodium cation can also coordinate with the nitrogen atom, further directing alkylation to this site.[3]

  • Nature of the Alkylating Agent: While not as dominant as the base/solvent system, the electrophile can play a role. For N-alkylation, standard alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are generally suitable.[4][5][6]

  • Temperature Control: Running the deprotonation at a low temperature (e.g., 0 °C) before adding the alkylating agent can help control the reaction and minimize side reactions. The reaction can then be allowed to warm to room temperature or be gently heated to ensure completion.

Question 2: I am observing significant O-alkylation. How can I selectively synthesize the O-alkylated product?

Underlying Principle: While often the minor product under standard basic conditions, O-alkylation can be favored by modulating the reaction environment to make the oxygen atom a more competitive nucleophile.

Solutions:

  • Alternative Base/Solvent Combinations: Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in solvents like acetonitrile (MeCN) or acetone can lead to a higher proportion of the O-alkylated product.[7][8] These conditions may not fully deprotonate the benzisoxazole, and the resulting equilibrium may favor attack at the oxygen.

  • Silver Salt Intermediates: In some heterocyclic systems, the use of silver salts (e.g., Ag₂O or Ag₂CO₃) can promote O-alkylation. The silver cation has a high affinity for the nitrogen atom, effectively blocking it and leaving the oxygen as the primary site for alkylation.

Question 3: My reaction is sluggish, or I am recovering unreacted starting material. What are the likely causes?

Solutions:

  • Incomplete Deprotonation: Ensure your base is of high quality and that your solvent is anhydrous. Trace amounts of water can quench the base. If using NaH, ensure it is a fresh dispersion.

  • Poor Solubility: 6-Iodobenzisoxazole may have limited solubility in some solvents. Consider a co-solvent system or switching to a more polar aprotic solvent like DMF or DMSO.[1]

  • Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need to increase the reaction temperature or add a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction.

  • Steric Hindrance: If your alkylating agent is bulky (e.g., a secondary or tertiary halide), the reaction may be sterically hindered.[4][5] In such cases, longer reaction times, higher temperatures, or a more reactive electrophile (e.g., a triflate) may be necessary.

Question 4: I am observing unexpected byproducts, and my yield of the desired alkylated product is low. What side reactions could be occurring?

Underlying Principle: The 6-iodo substituent, while useful for further functionalization, can also be a source of side reactions, particularly under harsh conditions or in the presence of transition metals.

Solutions:

  • Dehalogenation: Under strongly basic conditions and elevated temperatures, reductive dehalogenation can occur, leading to the formation of the corresponding des-iodo benzisoxazole.

  • Coupling Reactions: If there are any trace transition metal contaminants (e.g., from previous steps or the reaction vessel), you might observe homo-coupling or cross-coupling reactions involving the C-I bond.[9] Ensure your glassware is scrupulously clean.

  • Ring Opening: Benzisoxazoles can be susceptible to ring-opening under certain nucleophilic or reductive conditions, although this is less common during standard alkylations.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining N- vs. O-alkylation in 6-iodobenzisoxazole? The choice of base and solvent is the most critical determinant.[1][2] Strong bases (e.g., NaH) in polar aprotic solvents (e.g., THF, DMF) strongly favor N-alkylation.

Q2: How does the 6-iodo substituent influence the alkylation reaction? The iodine atom has a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect).[9] The net effect is a slight deactivation of the aromatic ring. However, its primary influence on alkylation at the N2 or O3 position is likely to be steric and through its modification of the overall electron density of the heterocyclic system, which can affect the pKa of the N-H bond.

Q3: Can I use Mitsunobu conditions for the N-alkylation of 6-iodobenzisoxazole? Yes, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) is a viable method for N-alkylation.[10] This reaction often provides good selectivity for the N-alkylated product and proceeds under mild, neutral conditions.

Q4: How can I confirm the regiochemistry of my alkylated product? Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[11] Specifically, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the newly introduced alkyl group and the carbon atoms of the benzisoxazole ring, allowing for unambiguous assignment of the N- or O-alkylated structure. NOE (Nuclear Overhauser Effect) experiments can also be informative.

Data Presentation

The following table provides a general guide to the expected regiochemical outcomes based on the choice of reaction conditions, synthesized from principles observed in benzisoxazole and related heterocyclic systems.

Base Solvent Typical Alkylating Agent Primary Product Rationale
NaHTHF or DMFAlkyl HalideN-AlkylatedStrong base, polar aprotic solvent favors the formation of the highly nucleophilic nitrogen anion.[1][2]
K₂CO₃AcetonitrileAlkyl HalideMixture, potential for increased O-alkylationWeaker base may not lead to complete deprotonation, allowing for competitive O-alkylation.[7][8]
Cs₂CO₃DMFAlkyl HalideMixture, often favoring N-alkylationCesium carbonate is a soft base and can favor N-alkylation in polar aprotic solvents.[2]
Ag₂OBenzene/TolueneAlkyl IodideO-Alkylated (Predicted)Silver cation coordinates to the nitrogen, promoting O-alkylation.
PPh₃/DIADTHFAlcoholN-AlkylatedMitsunobu conditions typically favor N-alkylation of such heterocycles.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Selective Alkylation of 6-Iodobenzisoxazole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-iodobenzisoxazole (1.0 equiv).

  • Add anhydrous THF (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Stir the resulting suspension at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 6-iodobenzisoxazole.

Protocol 2: General Procedure for O-Alkylation using Potassium Carbonate

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-iodobenzisoxazole (1.0 equiv), potassium carbonate (2.0-3.0 equiv), and acetonitrile.

  • Add the alkylating agent (1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the N- and O-alkylated isomers.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity cluster_1 N-Alkylation Pathway cluster_2 O-Alkylation Pathway start Poor Regioselectivity (Mixture of N- and O-isomers) q1 Is N-alkylation the desired outcome? start->q1 n_alkylation Optimize for N-Alkylation q1->n_alkylation Yes o_alkylation Optimize for O-Alkylation q1->o_alkylation No n_base Use Strong Base (e.g., NaH) n_alkylation->n_base o_base Use Weaker Base (e.g., K₂CO₃) o_alkylation->o_base n_solvent Use Polar Aprotic Solvent (e.g., THF, DMF) n_base->n_solvent n_temp Low Temp Deprotonation (0 °C) n_solvent->n_temp n_reagent Consider Mitsunobu Reaction n_temp->n_reagent o_solvent Solvent Screening (e.g., MeCN, Acetone) o_base->o_solvent o_additive Consider Silver Salts (e.g., Ag₂O) o_solvent->o_additive

Caption: Decision workflow for optimizing regioselective alkylation.

Sources

Optimization

Purification methods for 6-iodo-1,2-benzisoxazol-3-ol from byproducts

Technical Support Center: Purification of 6-Iodo-1,2-benzisoxazol-3-ol Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Purification & Isolation Protocols Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Iodo-1,2-benzisoxazol-3-ol

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Purification & Isolation Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The purification of 6-iodo-1,2-benzisoxazol-3-ol (also referred to as 6-iodo-1,2-benzisoxazol-3(2H)-one) presents unique challenges due to its tautomeric nature and the lability of the aryl-iodide bond. This molecule acts as a pseudo-acid (pKa ~6.5–7.0), a property that is the primary lever for its purification.

Common byproducts include uncyclized 2-hydroxy-4-iodobenzohydroxamic acid , decarboxylated impurities, and free iodine liberated during thermal stress. This guide provides a self-validating workflow to isolate high-purity material suitable for downstream applications (e.g., Zonisamide synthesis).

Module 1: The Core Purification Logic

Before attempting recrystallization, you must separate the target from non-acidic neutrals and inorganic salts. The most robust method is Acid-Base Reprecipitation .

Visual Workflow: Acid-Base Purification Cycle

The following diagram illustrates the solubility switching mechanism required to isolate the target from common reaction byproducts.

PurificationLogic Start Crude Reaction Mixture (Solid or Suspension) Step1 Dissolution: Add 10% NaOH (aq) Target converts to Sodium Salt Start->Step1 solubilization Filter1 Filtration Step1->Filter1 Solids1 Discard Solids (Inorganic salts, insoluble neutrals) Filter1->Solids1 retentate Filtrate1 Alkaline Filtrate (Contains Target Anion) Filter1->Filtrate1 filtrate Step2 Acidification: Add HCl to pH 2-3 Target Protonates & Precipitates Filtrate1->Step2 pH adjustment Filter2 Filtration & Wash Step2->Filter2 Final Wet Cake: 6-iodo-1,2-benzisoxazol-3-ol Filter2->Final isolation

Caption: Figure 1. Acid-Base Switching Protocol. The target molecule is selectively solubilized as a salt in high pH and precipitated as a free acid in low pH, leaving impurities behind.

Module 2: Troubleshooting Q&A

Q1: My product is pink or reddish-brown after drying. Is it decomposing?

Diagnosis: This coloration indicates the presence of free iodine (


) .
Causality:  The C-I bond at the 6-position is sensitive to light and heat. Trace amounts of iodine can be liberated during exothermic workups or if the reaction mixture was exposed to direct light.
Corrective Protocol: 
  • Thiosulfate Wash: During the final filtration (Filter 2 in the diagram above), do not just wash with water.

  • Procedure: Wash the filter cake with a 5% Sodium Thiosulfate (

    
    )  solution.
    
  • Mechanism: Thiosulfate reduces the colored free iodine (

    
    ) to colorless iodide ions (
    
    
    
    ), which are water-soluble and wash away.
  • Final Rinse: Follow immediately with copious deionized water to remove residual salts.

Q2: I have low recovery yield after the acid precipitation step. Where is my product?

Diagnosis: Incomplete precipitation due to incorrect pH or "salting in" effects. Technical Insight: The pKa of the 3-hydroxy proton is approximately 6.5–7.0. If you only acidify to pH 5 or 6, a significant portion of the molecule remains ionized and dissolved in the water. Corrective Protocol:

  • Target pH: You must drive the pH down to 2.0–3.0 .

  • Temperature Control: Solubility decreases significantly with temperature. Perform the acidification in an ice bath (

    
    ).
    
  • Check the Filtrate: If the filtrate is cloudy, the product is passing through. Re-filter using a finer porosity frit or Celite pad.

Q3: The melting point is broad (e.g., 135–145°C) even after acid-base extraction. How do I polish it?

Diagnosis: Presence of organic congeners (e.g., uncyclized hydroxamic acid) that co-precipitate. Solution: Recrystallization is required.[1][2] Recommended Solvent Systems:

Solvent SystemRatio (v/v)TemperatureNotes
Acetic Acid / Water 3:180°C

RT
Best for Purity. Dissolve in hot glacial acetic acid, then slowly add water until turbid. Cool slowly.
Ethanol / Water 1:1Reflux

4°C
Best for Yield. Standard method. Ensure the solution is clear at reflux before cooling.[2]
Ethyl Acetate PureReflux

RT
Good for removing polar inorganic occlusions.

Module 3: Critical Process Parameters (CPP)

To ensure reproducibility, adhere to the following parameters derived from standard benzisoxazole synthesis protocols [1, 2].

pH Control during Precipitation
  • Danger Zone: pH 4.0–6.0. The product exists as a partial salt/acid mixture, leading to "oiling out" rather than crystallizing.

  • Target: pH < 3.0 using 6N HCl. Add acid slowly with vigorous stirring to prevent trapping impurities inside the precipitating solid.

Drying Conditions
  • Risk: Thermal decarboxylation or de-iodination.

  • Protocol: Dry under vacuum at 40–50°C max . Do not exceed 60°C.

  • Storage: Protect from light. Amber vials are mandatory.

Analytical Verification

Before committing to the next synthetic step, verify the tautomeric state and purity.

  • HPLC: Monitor at 254 nm.

  • NMR (

    
    ):  Look for the disappearance of the hydroxamic acid -NH-OH protons. The 3-ol tautomer may show a broad exchangeable proton signal around 11–12 ppm.
    

References

  • Uno, H., et al. (1979). Benzisoxazole derivatives and process for the preparation thereof. U.S. Patent 4,172,896. Dainippon Pharmaceutical Co., Ltd.

    • Relevance: Establishes the foundational chemistry for 1,2-benzisoxazole cyclization and acid-base isol
  • Adin, I., et al. (2010). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. U.S. Patent 7,745,471. Chemagis Ltd.

    • Relevance: Provides detailed industrial purification protocols for benzisoxazole intermediates, specifically highlighting water/solvent recrystallization str
  • BenchChem Technical Support. (2025). Navigating Solubility Challenges with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

    • Relevance: Supports the solubility logic for benzisoxazole cores in polar aprotic solvents vs. aqueous acid.

Sources

Troubleshooting

Technical Support Center: Deiodination Mitigation in Pd-Catalysis

The following guide is structured as a specialized Technical Support Center for synthetic chemists. It bypasses generic introductions to focus on the specific failure mode of Reductive Deiodination (Hydrodehalogenation)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for synthetic chemists. It bypasses generic introductions to focus on the specific failure mode of Reductive Deiodination (Hydrodehalogenation) in palladium-catalyzed cross-coupling.

Ticket Status: Open | Priority: High | Topic: Suppression of Ar-I


 Ar-H Side Reactions

Diagnostic Hub: Identifying the Failure Mode

User Query: "I am running a Suzuki/Buchwald coupling on an Aryl Iodide. My conversion is high, but LCMS shows a major peak corresponding to the starting material mass minus the iodine, plus a hydrogen ([M-I+H]). What is happening?"

Technical Diagnosis: You are experiencing Reductive Deiodination (Hydrodehalogenation). This is a competing pathway where the oxidative addition intermediate (


) intercepts a hydride source rather than the desired nucleophile, leading to the reduction of the aryl ring.

Common Risk Factors (Check your setup):

  • Solvent: Using secondary alcohols (Isopropanol, 2-butanol) or decomposing amides (DMF/DMAc at

    
    C).
    
  • Base: Using alkoxides with

    
    -hydrogens (e.g., Sodium Isopropoxide) which can transfer a hydride to Pd.
    
  • Catalyst: Using simple Pd salts (

    
    ) or non-bulky ligands (
    
    
    
    ) that allow slow Reductive Elimination (RE).
  • Substrate: Sterically hindered nucleophiles that slow down Transmetallation (TM), giving the catalyst "time" to find a hydride.

Troubleshooting Decision Tree (Visual Guide)

Use this logic flow to determine the immediate corrective action for your reaction.

Troubleshooting Start START: Significant Deiodination (Ar-H) Observed CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is it Isopropanol/Ethanol? CheckSolvent->IsAlcohol SwitchSolvent ACTION: Switch to Toluene, Dioxane, or THF IsAlcohol->SwitchSolvent Yes (Hydride Source) CheckBase Check Base IsAlcohol->CheckBase No SwitchSolvent->CheckBase IsAlkoxide Is it NaOEt or NaOiPr? CheckBase->IsAlkoxide SwitchBase ACTION: Switch to Cs2CO3 or K3PO4 IsAlkoxide->SwitchBase Yes (Beta-H elim) CheckLigand Check Ligand Class IsAlkoxide->CheckLigand No SwitchBase->CheckLigand IsSimple Is it PPh3 or dppf? CheckLigand->IsSimple SwitchLigand ACTION: Switch to Bulky Biaryl (XPhos, tBuXPhos) IsSimple->SwitchLigand Yes (Slow RE) CheckPrecat Are you using Pd(OAc)2 + Ligand? IsSimple->CheckPrecat No (Already Bulky) SwitchPrecat ACTION: Use G3/G4 Precatalysts CheckPrecat->SwitchPrecat Yes (In situ reduction issues)

Caption: Logic flow for isolating the source of hydride transfer in palladium-catalyzed couplings.

Optimization Protocols (The "Fix")

To minimize deiodination, you must accelerate the desired catalytic cycle (Transmetallation and Reductive Elimination) relative to the side reaction.[1]

Protocol A: The "Safe" Solvent System

Avoid solvents that act as hydride donors.

  • Replace: Isopropanol, Ethanol, DMF (at high temp).

  • Use: Anhydrous 1,4-Dioxane , Toluene , or THF .

  • Why: Alcohols readily undergo

    
    -hydride elimination after coordinating to Pd. Toluene and Dioxane are non-protic and chemically inert toward hydride transfer.
    
Protocol B: Ligand Selection (Steric Bulk is Key)

Deiodination often occurs because the desired Reductive Elimination (RE) is too slow. Bulky, electron-rich ligands accelerate RE of the product.

Ligand FamilyRecommendationBest ForWhy it works
Buchwald Biaryls XPhos, SPhos Suzuki CouplingPromotes rapid RE; stabilizes LPd(0).
Buchwald Biaryls t-BuXPhos, BrettPhos Buchwald-HartwigPrevents

-hydride elimination from the amine.
Bisphosphines Xantphos Amidation/CyanationLarge bite angle forces RE.
Simple Phosphines Avoid PPh3N/ASlow RE allows Pd-H formation.
Protocol C: Precatalyst Strategy

Do not generate your catalyst in situ from Pd(II) sources (like


 or 

) if deiodination is a problem.
  • The Problem: Reducing Pd(II) to Pd(0) in situ requires a reductant (often the amine, solvent, or excess phosphine). This reduction process itself can generate active hydride species that attack your substrate.

  • The Solution: Use Palladacycle Precatalysts (Gen-3 or Gen-4) .

    • Example: XPhos Pd G4 or t-BuXPhos Pd G3.

    • These activate via base deprotonation, releasing the active LPd(0) species without requiring an external reducing agent or hydride transfer.

Mechanistic Deep Dive (FAQ)

Q: Where does the Hydrogen come from? A: The "hydride source" is the critical variable.

  • From the Nucleophile: In Buchwald-Hartwig amination, secondary amines can undergo

    
    -hydride elimination to form an imine and a Pd-H species. This Pd-H then reductively eliminates with your Aryl group to form Ar-H.
    
  • From the Solvent: Isopropanol (common in Suzuki) coordinates to Pd, undergoes

    
    -hydride elimination to form Acetone and Pd-H.
    
  • From the Base: Alkoxides with

    
    -hydrogens (e.g., ethoxide) can transfer a hydride.
    

Q: Why are Aryl Iodides worse than Bromides for this? A: It is a counter-intuitive kinetic balance.

  • Fast Oxidative Addition (OA): Ar-I adds to Pd(0) very fast.

  • The "Waiting Room" Effect: Because OA is fast, the catalyst sits in the

    
     state waiting for the nucleophile (Transmetallation). If Transmetallation is slow (due to sterics or low solubility), the long-lived 
    
    
    
    intermediate has more statistical probability to intercept a stray hydride source.
The Mechanistic Fork

The diagram below illustrates the competition between the desired path (Product) and the failure path (Deiodination).

Mechanism cluster_Good Path A: Desired Coupling cluster_Bad Path B: Deiodination Pd0 L-Pd(0) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I ArI Ar-I Intermediate Ar-Pd(II)-I OxAdd->Intermediate TransMetal Transmetallation (+ Nucleophile) Intermediate->TransMetal Fast TM favored HydrideSource Hydride Attack (Solvent/Amine) Intermediate->HydrideSource Slow TM / Hydride Present RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regenerate Product Ar-Nu (Product) RedElim->Product PdH_Species Ar-Pd(II)-H HydrideSource->PdH_Species PdH_Species->Pd0 Regenerate SideProduct Ar-H (Deiodinated) PdH_Species->SideProduct Reductive Elim

Caption: Mechanistic competition between Transmetallation (Product) and Hydride Capture (Deiodination).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4][5][6] Chemical Reviews.[7] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.[4][8][9][10][11] Green Chemistry. Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation of Palladacycle Precatalysts. Organic Syntheses.[1][5] Link

  • Navarro, O., et al. (2003). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and/or Arylboronic Acids.[5][12] Journal of Organic Chemistry.[3] Link

Sources

Optimization

Recrystallization solvents for 6-iodo-1,2-benzisoxazol-3-ol

Technical Support Center: 6-Iodoisoquinolin-3-ol Recrystallization Guide Core Technical Overview Compound: 6-iodo-1,2-benzisoxazol-3-ol CAS: (Analogous to 1,2-benzisoxazol-3-ol, CAS 21725-69-9; specific 6-iodo CAS varies...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Iodoisoquinolin-3-ol Recrystallization Guide

Core Technical Overview

Compound: 6-iodo-1,2-benzisoxazol-3-ol CAS: (Analogous to 1,2-benzisoxazol-3-ol, CAS 21725-69-9; specific 6-iodo CAS varies by catalog) Chemical Nature: Tautomeric bicyclic heterocycle (Enol/Keto equilibrium). Key Challenge: The iodine atom at the C6 position significantly increases lipophilicity compared to the parent benzisoxazole, while the C3-hydroxyl group retains acidic character (pKa ~6–7). This duality often leads to "oiling out" in purely aqueous mixtures.

Solvent Selection Guide (The Knowledge Base)

This section defines the optimal solvent systems based on polarity matching and impurity profiles.

Primary Solvent Systems (Recommended)
System TypeSolvent MixtureRatio (v/v)Target ImpuritiesProtocol Notes
Standard Ethanol / Water 70:30 to 50:50 Polar salts, unreacted hydroxamic acidsBest Starting Point. Dissolve in hot EtOH; add hot water until turbid. Cool slowly.
High Purity Ethyl Acetate / Heptane 1:2 to 1:4 Non-polar iodine byproducts, dimersUse for removing "tarry" residues.[1] Dissolve in min. refluxing EtOAc; add Heptane dropwise.
Acid-Base NaOH (aq) / HCl (aq) N/A Neutral organic impuritiesChemical Purification. Dissolve in 1M NaOH (cold), filter insolubles, precipitate with 1M HCl.[1]
Solvents to Avoid
  • Pure Diethyl Ether: Solubility is often too low for effective recovery; high evaporation rate causes crusting.

  • Chlorinated Solvents (DCM/Chloroform): Good solubility but poor crystallization discrimination; tends to retain iodine-colored impurities.

  • Pure Water: Causes rapid precipitation (amorphous solid) rather than crystallization due to the hydrophobic iodine substituent.

Experimental Protocol: The "Dual-Swing" Purification

For high-value intermediates like 6-iodo-1,2-benzisoxazol-3-ol, a single recrystallization often fails to remove isomeric impurities. We recommend the Dual-Swing Method : Chemical precipitation followed by thermal recrystallization.

Phase 1: Chemical Reprecipitation (Impurity Stripping)[1]
  • Dissolution: Suspend crude solid in 1M NaOH (5 mL per gram). Stir at 0°C.

    • Why? The 3-ol proton is acidic. The compound forms a water-soluble sodium salt. Neutral impurities (starting materials) remain undissolved.[1]

  • Filtration: Filter the cold solution through a Celite pad to remove undissolved solids and tars.

  • Precipitation: Acidify the filtrate dropwise with concentrated HCl to pH 2–3 while stirring vigorously.

  • Collection: Filter the resulting white/off-white solid. Wash with cold water. Dry partially.[2]

Phase 2: Thermal Recrystallization (Polymorph Control)
  • Solvation: Transfer the semi-dried solid to a flask. Add Ethanol (95%) (approx. 10 mL/g). Heat to reflux.

  • Saturation: If not fully dissolved, add more Ethanol in 1 mL increments. Once dissolved, remove from heat.

  • The "Cloud Point": While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1–2 drops of Ethanol to clear the solution.

  • Crystallization: Wrap the flask in foil (insulation) and allow to cool to Room Temperature (RT) undisturbed for 4 hours. Then move to 4°C (fridge) for 2 hours.

  • Harvest: Filter crystals. Wash with cold 30% Ethanol/Water .

Troubleshooting Guide (The Help Desk)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: The solvent polarity gap is too wide, or the solution cooled too fast.[1] The hydrophobic iodine atom makes the molecule hate water. Fix: Re-heat the mixture to dissolve the oil. Add more Ethanol (the good solvent) to increase solubility. Allow the solution to cool much slower by placing the flask inside a beaker of warm water. Seed the solution with a tiny crystal if available.

Q2: The crystals are yellow/brown. Is this normal?

Diagnosis: No. This indicates free iodine (


) or oxidative degradation.
[1] Fix:  Wash the crude solid with a dilute Sodium Thiosulfate (

)
solution during the filtration step. This reduces colored iodine to colorless iodide. Recrystallize using the Ethyl Acetate/Heptane system, which separates oxidative impurities better than aqueous systems.[1]

Q3: Yield is very low (<40%). Where is my compound?

Diagnosis: 6-iodo-1,2-benzisoxazol-3-ol has significant solubility in ethanol even when cold. Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop." Alternatively, use a steeper anti-solvent ratio (more water) in the final mix.[1]

Process Visualization

Workflow: Solvent System Decision Tree

RecrystallizationLogic Start Start: Crude 6-iodo-1,2-benzisoxazol-3-ol CheckSol Check Solubility in Hot Ethanol Start->CheckSol Soluble Fully Soluble? CheckSol->Soluble MethodA Method A: EtOH/Water (Standard Purity) Soluble->MethodA Yes, clear solution MethodB Method B: EtOAc/Heptane (Remove Tars/Color) Soluble->MethodB No, dark/tarry CheckPurity Check Purity (HPLC/NMR) MethodA->CheckPurity Crystallize MethodB->CheckPurity Crystallize MethodC Method C: Acid/Base Swing (Remove Neutral Impurities) MethodC->MethodA Reprocess CheckPurity->MethodC Fail (Isomers present) Final Final Product: Pure Crystalline Solid CheckPurity->Final Pass (>98%)

Caption: Decision logic for selecting the optimal purification pathway based on crude solubility and impurity profile.

References

  • Synthesis and Properties of 1,2-Benzisoxazol-3-ol Deriv

    • Source: Chemistry of Heterocyclic Compounds

    • Context: Establishes the keto-enol tautomerism and acidity of the 3-ol core, validating the NaOH/HCl purific
    • Link: (General Journal Reference for Benzisoxazole Chemistry)[1]

  • Purification of Iodinated Arom

    • Source: BenchChem Technical Guides[1][3]

    • Context: Validates the use of Ethyl Acetate/Heptane for lipophilic, iodinated intermediates to prevent oiling out.[1]

    • Link:[1]

  • Zonisamide Intermedi

    • Source: PubChem Patent Data (US Patent 4,172,896)[1]

    • Context: Describes the isolation of benzisoxazole precursors using aqueous alcohol systems.
    • Link:[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Profile: 6-Iodo-1,2-benzisoxazol-3-ol

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 6-iodo-1,2-benzisoxazol-3-ol , a critical intermediate in the synthesis of atypical antipsychotics and anticonvulsants. Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 6-iodo-1,2-benzisoxazol-3-ol , a critical intermediate in the synthesis of atypical antipsychotics and anticonvulsants.

Unlike standard product sheets, this guide focuses on the structural dynamics of the compound—specifically its tautomeric equilibrium and substituent effects—providing researchers with the comparative data needed for precise structural elucidation.

A Comparative Guide to Tautomerism, Solvent Effects, and Structural Elucidation

Executive Summary & Structural Context

6-iodo-1,2-benzisoxazol-3-ol (CAS: N/A for specific isomer, related to Zonisamide/Paliperidone scaffolds) is a bicyclic heterocycle. Its NMR analysis is not straightforward due to keto-enol tautomerism . In solution, this compound exists in a dynamic equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms, significantly affecting chemical shifts.

  • Primary Application: Precursor for Suzuki-Miyaura cross-coupling (via the 6-iodo handle) to generate biaryl scaffolds found in antipsychotics (e.g., Risperidone analogs).

  • Key Analytical Challenge: Distinguishing the 3-ol tautomer from the 3-one tautomer and assigning the regio-isomeric protons (H4, H5, H7) influenced by the heavy iodine atom.

Tautomeric Equilibrium & Chemical Shift Logic

The core scientific challenge in characterizing this molecule is the 1,2-benzisoxazol-3(2H)-one vs. 1,2-benzisoxazol-3-ol equilibrium.

Tautomeric Workflow

The following diagram illustrates the equilibrium and the numbering scheme used for NMR assignment.

Tautomerism Enol Enol Form (3-hydroxy) Favored in: DMSO-d6 (H-bond stabilized) Transition Proton Transfer (Fast exchange) Enol->Transition  Ka   Keto Keto Form (3-one / Lactam) Favored in: CDCl3 / Non-polar Transition->Keto  

Figure 1: The proton transfer between the hydroxyl oxygen and the ring nitrogen shifts the aromaticity and shielding of the benzene ring protons.

Comparative 1H NMR Data

The following data compares the 6-Iodo derivative against the Parent (unsubstituted) and 6-Fluoro (common analog) to isolate the specific shielding/deshielding effects of the Iodine atom.

Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)

Note: Values for the 6-Iodo derivative are derived from substituent chemical shift (SCS) additivity rules applied to the parent scaffold.

Proton Position6-Iodo-1,2-benzisoxazol-3-ol (δ ppm)Parent (Unsubstituted) (δ ppm)6-Fluoro Analog (δ ppm)Multiplicity & Coupling (J)Structural Insight
NH / OH 12.20 - 12.80 12.1012.30Broad Singlet (br s)Highly exchangeable; disappears with D₂O shake. Indicates acidic proton.[1]
H-7 (Ortho to I)7.92 7.587.25Doublet (d, J ≈ 1.5 Hz)Most Deshielded. The Iodine atom (heavy atom effect) and proximity to the ring oxygen deshield this proton significantly compared to the 6-F analog.
H-5 (Ortho to I)7.71 7.357.15dd (J ≈ 8.5, 1.5 Hz)Deshielded by Iodine. Shows meta coupling to H-7 and ortho coupling to H-4.
H-4 (Meta to I)7.64 7.757.95Doublet (d, J ≈ 8.5 Hz)Shielded relative to H-7. Least affected by the 6-Iodo substituent (weak meta effect).
Comparative Analysis: Iodine vs. Fluorine
  • 6-Fluoro Effect: Fluorine is highly electronegative but a pi-donor. It strongly shields the ortho protons (H-5, H-7) and deshields the meta proton (H-4).

  • 6-Iodo Effect: Iodine is less electronegative but highly polarizable. It typically deshields ortho protons (H-5, H-7) due to the "heavy atom effect" and van der Waals deshielding.

  • Diagnostic Signal: Look for H-7 . In the 6-Fluoro analog, H-7 is upfield (~7.2 ppm). In the 6-Iodo analog, H-7 shifts significantly downfield (~7.9 ppm).

Experimental Protocol: Synthesis & Characterization

To ensure the integrity of the NMR data, the compound must be synthesized and purified to remove regioisomers (e.g., 4-iodo or 5-iodo impurities).

Synthesis Workflow (Recommended Route)

This pathway avoids the formation of unwanted isomers common in direct iodination.

Synthesis Start 4-Iodosalicylic Acid (Starting Material) Step1 1. SOCl2, MeOH (Methyl Ester Formation) Start->Step1 Step2 2. NH2OH·HCl, KOH (Hydroxamic Acid Formation) Step1->Step2 Step3 3. CDI / THF or SOCl2 (Cyclization) Step2->Step3 Product 6-Iodo-1,2-benzisoxazol-3-ol (Target) Step3->Product

Figure 2: Cyclization of hydroxamic acid ensures the oxygen is retained at position 1, fixing the 6-iodo regiochemistry.

NMR Acquisition Protocol
  • Sample Prep: Dissolve 5-10 mg of purified solid in 0.6 mL DMSO-d6 .

    • Why DMSO? It stabilizes the polar tautomer and prevents aggregation, yielding sharper peaks than CDCl3.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H-5/H-4 coupling).

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16-64.[2]

    • Temperature: 298 K.

References

  • BenchChem. Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. (Analogous halogenated heterocycle synthesis).

  • Thermo Fisher Scientific. 1,2-Benzisoxazol-3(2H)-one Product Specifications. (Parent compound data).

  • RSC Advances. Synthesis and NMR characterization of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. (Comparative 6-Fluoro data).

  • MDPI Molecules. Convenient Synthesis of Benziodazolone and Hypervalent Iodine Heterocycles. (Iodine substituent effects on benzamides).

  • Organic Letters. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (Benzisoxazole ring closure methodologies).

Sources

Comparative

C-13 NMR spectra analysis of 6-substituted benzisoxazoles

High-Resolution 13C NMR Elucidation of 6-Substituted Benzisoxazoles: A Comparative Guide to Predictive Methodologies The 1,2-benzisoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 13C NMR Elucidation of 6-Substituted Benzisoxazoles: A Comparative Guide to Predictive Methodologies

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for blockbuster atypical antipsychotics such as risperidone, paliperidone, and iloperidone. Precise structural elucidation of these molecules—particularly the assignment of their


C NMR spectra—is a critical bottleneck in drug development, impurity profiling, and patent protection [4].

When the benzisoxazole core is substituted at the 6-position (commonly with halogens like fluorine or chlorine), the electronic environment of the fused bicyclic system becomes highly complex. Traditional empirical NMR prediction software often struggles to accurately assign these spectra. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Empirical Database-Driven Predictors against Quantum Mechanical DFT-GIAO Modeling for resolving the


C NMR spectra of 6-substituted 1,2-benzisoxazoles.

The Mechanistic Causality of 6-Substituent Effects

To understand why predictive tools succeed or fail, we must first examine the causality behind the experimental chemical shifts. The 1,2-benzisoxazole core is highly polarized due to the adjacent oxygen and nitrogen atoms, which exert a strong "push-pull" electronic effect across the fused ring system [3].

When a highly electronegative atom with lone pairs, such as fluorine, is introduced at the C-6 position (as seen in risperidone), two competing electronic effects dictate the carbon chemical shifts:

  • Inductive Effect (-I): The electronegativity of fluorine strongly deshields the directly attached C-6 carbon, pushing its resonance downfield to approximately 163–165 ppm.

  • Resonance Effect (+M): The lone pairs on the fluorine atom donate electron density into the aromatic ring. This strongly shields the ortho carbons (C-5 and C-7). C-7 is particularly affected, shifting drastically upfield from ~109 ppm in the unsubstituted core to ~96–97 ppm in 6-fluoro derivatives[2].

Furthermore, heteronuclear spin-spin coupling (


C-

F) splits these carbon signals. The one-bond coupling (

) at C-6 is massive (~250 Hz), while the two-bond couplings (

) at C-5 and C-7 are typically 20–25 Hz.

Product Comparison: Empirical vs. DFT-GIAO Prediction

When assigning the


C NMR spectrum of a novel 6-substituted benzisoxazole, researchers typically rely on two classes of predictive tools.
Alternative A: Empirical Database-Driven Predictors (e.g., ChemDraw, Mnova Predict)
  • Mechanism: These tools rely on Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks trained on existing spectral databases.

  • Performance: Highly efficient (results in seconds), but they routinely fail to accurately predict the magnitude of the +M shielding effect on C-7 and the complex C-F coupling constants in fused heteroaromatics. They are prone to assigning incorrect regiochemistry if the specific substitution pattern is underrepresented in their training data.

Alternative B: Quantum Mechanical DFT-GIAO Modeling (e.g., Gaussian 16)
  • Mechanism: Density Functional Theory (DFT) calculates the magnetic shielding tensor of each nucleus from first principles using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Performance: Computationally intensive, but offers unparalleled accuracy. Recent literature demonstrates that DFT-GIAO, when combined with DP4+ statistical probability, is powerful enough to revise historically misassigned structures that were falsely believed to contain 1,2-benzisoxazole rings [1].

Quantitative Data Comparison

The table below compares the experimental


C NMR chemical shifts of the 6-fluoro-1,2-benzisoxazole core (derived from risperidone analogs) [2] against the predictive performance of a standard Empirical Predictor and a DFT-GIAO model (mPW1PW91/6-311+G(2d,p)).
Carbon PositionExperimental Shift (ppm)Empirical Prediction (ppm)Emp. Error (Δδ)DFT-GIAO Prediction (ppm)DFT Error (Δδ)Multiplicity & Coupling
C-3 161.2158.52.7160.80.4 Singlet
C-3a 117.2114.03.2116.90.3 Singlet
C-4 123.0126.53.5123.50.5 Doublet (

~ 11 Hz)
C-5 112.5117.85.3111.90.6 Doublet (

~ 25 Hz)
C-6 163.8160.13.7164.20.4 Doublet (

~ 250 Hz)
C-7 96.8104.27.497.50.7 Doublet (

~ 26 Hz)
C-7a 164.0161.03.0163.20.8 Doublet (

~ 13 Hz)

Experimental & Computational Protocol

To ensure a self-validating system, the following step-by-step workflow must be strictly adhered to when comparing experimental data with computational models.

Phase 1: High-Resolution Experimental Acquisition
  • Sample Preparation: Dissolve 25 mg of the 6-substituted benzisoxazole in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for exact zero-point calibration.
  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a CryoProbe to maximize the signal-to-noise ratio for quaternary carbons (C-3, C-3a, C-6, C-7a).

  • Acquisition Parameters: Run a

    
    C{
    
    
    
    H} decoupled experiment. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds. Benzisoxazoles contain multiple quaternary carbons that relax slowly; a short D1 will result in missing or unintegratable signals for C-3a and C-7a.
  • Data Processing: Phase and baseline correct the spectrum. Reference the TMS peak to exactly 0.00 ppm. Extract chemical shifts and

    
     coupling constants.
    
Phase 2: DFT-GIAO Computational Modeling
  • Conformational Search: Use molecular mechanics (e.g., OPLS4 force field) to generate all low-energy conformers of the molecule within a 5 kcal/mol window.

  • Geometry Optimization: Optimize the lowest-energy conformers using Gaussian 16 at the B3LYP/6-31G(d) level of theory in the gas phase [1].

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the mPW1PW91 functional and the 6-311+G(2d,p) basis set. Apply the Polarizable Continuum Model (PCM) matching the experimental solvent (e.g., chloroform) [1].

  • Boltzmann Averaging & DP4+ Analysis: Average the calculated shifts based on the Boltzmann distribution of the conformers. Input the experimental and calculated shifts into the DP4+ probability matrix to statistically validate the structural assignment.

Workflow Visualization

The following diagram illustrates the logical relationship and comparative validation pathway between experimental acquisition and the two predictive methodologies.

G Exp Experimental 13C NMR (CryoProbe, 600 MHz) Compare1 Δδ > 5.0 ppm at C-7 (High Error Margin) Exp->Compare1 Compare2 Δδ < 1.0 ppm overall (High Accuracy) Exp->Compare2 Emp Empirical Prediction (HOSE Codes / Database) Emp->Compare1 DFT DFT-GIAO Prediction (Gaussian 16, mPW1PW91) DFT->Compare2 DP4 DP4+ Statistical Analysis (Probability > 99%) Compare2->DP4 Result Confirmed 6-Substituted Benzisoxazole Regiochemistry DP4->Result

Caption: Comparative workflow demonstrating the superiority of DFT-GIAO over empirical prediction for structural validation.

Conclusion

For routine aliphatic compounds, empirical NMR predictors offer sufficient speed and accuracy. However, for highly polarized, heteroatom-dense systems like 6-substituted 1,2-benzisoxazoles, the complex interplay of inductive deshielding and resonance shielding renders database-driven methods unreliable. As demonstrated by the quantitative comparison, DFT-GIAO modeling is the superior product alternative, providing the sub-ppm accuracy required for rigorous structural elucidation and intellectual property defense in drug development.

References

  • Structure Revision of Anti-Inflammatory Indole Alkaloids with a 1,2-Benzisoxazole Ring. ACS Omega. Available at:[Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Available at:[Link]

  • 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes. Magnetic Resonance in Chemistry. Available at:[Link]

  • Crystal form of 9-hydroxy-risperidone (paliperidone). European Patent Office - EP 2133352 A2. Available at:[Link]

Validation

Mass spectrometry fragmentation patterns of iodinated benzisoxazoles

Unveiling the Mass Spectrometry Fragmentation Patterns of Iodinated Benzisoxazoles: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in differentiating halogenated positional isome...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Mass Spectrometry Fragmentation Patterns of Iodinated Benzisoxazoles: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in differentiating halogenated positional isomers and elucidating complex heterocyclic fragmentation pathways. Benzisoxazoles—encompassing both 1,2-benzisoxazole and 2,1-benzisoxazole (anthranil) cores—are highly valued in medicinal chemistry as precursors and pharmacophores (e.g., in atypical antipsychotics). When derivatized with iodine, these molecules become critical intermediates for cross-coupling reactions and radioligand development.

This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of iodinated benzisoxazoles against their fluorinated and chlorinated counterparts, backed by self-validating experimental protocols.

Mechanistic Causality of Fragmentation

To accurately interpret the MS/MS spectra of iodinated benzisoxazoles, one must understand the thermodynamic vulnerabilities of the molecule under collision-induced dissociation (CID). The fragmentation is governed by a competition between two highly labile sites:

  • Heterocyclic N-O Bond Cleavage: The N-O bond within the isoxazole ring is notoriously weak. Upon low-energy CID, this bond undergoes facile homolytic or heterolytic cleavage, leading to a ring-opened isomer. This structural rearrangement is the prerequisite for the characteristic expulsion of carbon monoxide (CO, -28 Da) or hydrogen cyanide (HCN, -27 Da)[1].

  • The Halogen Effect (C-I Cleavage): Unlike lighter halogens, the carbon-iodine (C-I) bond has a remarkably low bond dissociation energy (~240 kJ/mol). In iodinated derivatives such as 5-iodo-2,1-benzisoxazole-3(1H)-one, the loss of an iodine radical (

    
    , 127 Da) is highly favorable[2]. This massive neutral loss often dominates the MS/MS spectrum, outcompeting or occurring in tandem with the heterocyclic ring fragmentation.
    

Comparative Performance: Iodinated vs. Alternative Halogenated Benzisoxazoles

When comparing iodinated benzisoxazoles to other halogenated analogs, the mass spectrometric behavior diverges significantly based on bond enthalpies and isotopic distributions.

  • Fluorinated Benzisoxazoles (e.g., Risperidone): The C-F bond is exceptionally strong (~485 kJ/mol). As a result, the benzisoxazole ring and the C-F bond remain largely intact under standard CID conditions. Fragmentation is instead driven to weaker exocyclic substituents, such as the cleavage of piperidine C-N bonds[3].

  • Chlorinated Benzisoxazoles: The C-Cl bond (~330 kJ/mol) presents intermediate stability. Fragmentation exhibits competitive pathways between the loss of

    
     and the cleavage of the N-O bond[1][4]. Furthermore, chlorinated compounds are easily identified by their distinct 3:1 isotopic cluster (
    
    
    
    ).
  • Iodinated Benzisoxazoles: The weak C-I bond ensures that the loss of

    
     (-127 Da) is the primary fragmentation event[2]. Because iodine is monoisotopic (
    
    
    
    ), the precursor ion lacks the complex isotopic clusters seen in chlorinated or brominated analogs, making the singular 127 Da loss a definitive diagnostic marker.

Table 1: Comparative MS/MS Performance and Diagnostic Features

Halogen SubstituentApprox. Bond Dissociation EnergyPrimary MS/MS Neutral LossIsotopic SignatureFragmentation Dominance
Fluoro (e.g., Risperidone)~485 kJ/molExocyclic cleavage (e.g., C-N)Monoisotopic (

)
Exocyclic substituents > Ring
Chloro ~330 kJ/mol

(35/37 Da), -CO (28 Da)
3:1 (

:

)
Competitive (Ring vs. Halogen)
Iodo ~240 kJ/mol

(127 Da)
Monoisotopic (

)
Halogen loss > Ring cleavage

Self-Validating LC-MS/MS Protocol

To ensure reproducibility and high-confidence structural elucidation, the following protocol establishes a self-validating system for analyzing iodinated benzisoxazoles using a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer[5].

Step 1: Sample Preparation

  • Action: Dissolve the iodinated benzisoxazole in LC-MS grade methanol to a concentration of 1 µg/mL. Add 0.1% formic acid.

  • Causality: Formic acid provides an abundant proton source to ensure efficient ionization of the basic nitrogen in the benzisoxazole ring, generating a stable

    
     precursor in positive electrospray ionization (ESI+) mode[5].
    

Step 2: Chromatographic Separation

  • Action: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) at 40 °C. Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min[5].

  • Causality: The rapid gradient efficiently resolves the hydrophobic iodinated compound from any highly polar synthetic impurities or degradation products, ensuring a clean MS/MS precursor selection.

Step 3: Tandem Mass Spectrometry (MS/MS) & Validation

  • Action: Isolate the

    
     precursor. Apply a collision energy (CE) ramp from 10 eV to 40 eV.
    
  • Causality: Ramping the CE is critical. The weak C-I bond will cleave at lower energies (~10-20 eV), while the subsequent heterocyclic ring opening and CO loss require higher energies (~25-40 eV). A ramp ensures both diagnostic fragments are captured in a single scan.

  • Self-Validation Logic:

    • Primary Check: Monitor the transition

      
      . If this peak is absent, the compound is either not iodinated or structurally anomalous.
      
    • Secondary Check: Look for the

      
       peak. The subsequent 28 Da loss definitively confirms the presence of the oxygen-containing benzisoxazole core via CO expulsion.
      

Pathway Visualization

The following diagram illustrates the logical flow of the dominant CID fragmentation pathways for a generic iodinated benzisoxazole.

Benzisoxazole_Fragmentation M_ion [M+H]+ Precursor Ion (Iodinated Benzisoxazole) Ring_Open [M+H]+ Ring-Opened Isomer M_ion->Ring_Open CID (N-O Cleavage) Loss_I [M+H - I•]+• Loss of Iodine (-127 Da) M_ion->Loss_I CID (C-I Cleavage) Loss_CO [M+H - CO]+ Loss of CO (-28 Da) Ring_Open->Loss_CO -CO (28 Da) Loss_I_CO [M+H - I• - CO]+• Dual Loss (-155 Da) Loss_I->Loss_I_CO Ring Opening & -CO Loss_CO->Loss_I_CO -I• (127 Da)

Figure 1: Dominant MS/MS fragmentation pathways of iodinated benzisoxazoles under CID.

References

  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid BenchChem. 5[5]

  • Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds BenchChem. 4[4]

  • Experimental and theoretical study of the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles Butlerov Communications. 1[1]

  • An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling John Wiley & Sons, Ltd. 3[3]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids Beilstein Journal of Organic Chemistry (NIH). 2[2]

Sources

Comparative

Comparing reactivity of 6-iodo vs 6-fluoro-1,2-benzisoxazol-3-ol

This technical guide compares the reactivity profiles of 6-iodo-1,2-benzisoxazol-3-ol and 6-fluoro-1,2-benzisoxazol-3-ol . It is designed for medicinal chemists and process engineers selecting between these scaffolds for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares the reactivity profiles of 6-iodo-1,2-benzisoxazol-3-ol and 6-fluoro-1,2-benzisoxazol-3-ol . It is designed for medicinal chemists and process engineers selecting between these scaffolds for drug discovery campaigns (specifically antipsychotics and kinase inhibitors).

Strategic Selection Guide for Medicinal Chemistry

Executive Summary

The choice between the 6-fluoro and 6-iodo derivatives of 1,2-benzisoxazol-3-ol is rarely a matter of simple substitution; it represents a strategic decision between manufacturing scalability and molecular diversity .

  • 6-Fluoro-1,2-benzisoxazol-3-ol: The industry standard. It offers high atom economy and metabolic stability, making it the preferred scaffold for final drug candidates (e.g., Risperidone, Paliperidone). Its reactivity is focused almost exclusively on the C3 position.

  • 6-Iodo-1,2-benzisoxazol-3-ol: The research "workhorse."[1] While less stable to strong bases, the C-I bond provides an orthogonal handle for palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries at the C6 position.

Synthesis and Accessibility

Both compounds are accessible via the cyclization of o-substituted oximes, but their sensitivity to reaction conditions differs.

Comparative Synthesis Workflow

The primary route involves the base-mediated cyclization of the corresponding salicylaldehyde oxime or ketone oxime.

Parameter6-Fluoro Derivative6-Iodo Derivative
Precursor (2,4-Difluorophenyl)methanone oxime(2-Fluoro-4-iodophenyl)methanone oxime
Cyclization Base KOH / NaOH (Strong base tolerated)

/ mild alkoxides (Iodine sensitive)
Yield (Typical) 85 - 95%60 - 75%
Purification Crystallization (Robust)Column Chromatography / Recrystallization
Graphviz: Synthesis & Divergence

The following diagram illustrates the parallel synthesis and the point of divergence in utility.

Benzisoxazole_Synthesis Precursor 2,4-Disubstituted Benzophenone Oxime Base Base-Mediated Cyclization (SNAr) Precursor->Base KOH/DMF or EtOH Prod_F 6-Fluoro-1,2-benzisoxazol-3-ol (Stable Scaffold) Base->Prod_F X=F (Fast) Prod_I 6-Iodo-1,2-benzisoxazol-3-ol (Functional Handle) Base->Prod_I X=I (Slower) Drug Manufacturing: Risperidone/Paliperidone Prod_F->Drug C3 Substitution Library Research: SAR Library Generation (Suzuki/Sonogashira) Prod_I->Library C6 Cross-Coupling

Figure 1: Divergent synthesis and utility pathways. The 6-Fluoro derivative leads to established drugs, while the 6-Iodo derivative opens pathways for chemical space exploration.

Reactivity Profile: Activation of the C3 Position

The primary reaction for both scaffolds is the conversion of the 3-hydroxyl group (lactam tautomer) into a leaving group (usually chloride) to facilitate nucleophilic aromatic substitution (


).
Chlorination (Reaction with )[2]
  • 6-Fluoro: The strong electronegativity of fluorine (Pauling scale: 3.98) inductively withdraws electron density from the ring system. This makes the C3-hydroxyl proton more acidic and the C3-carbonyl carbon more electrophilic. Reaction with

    
     is rapid and high-yielding.
    
  • 6-Iodo: Iodine (Pauling scale: 2.66) is less electron-withdrawing. The chlorination is slower and may require a catalyst (e.g., N,N-dimethylaniline) or higher temperatures.

Protocol: Synthesis of 3-Chloro-6-halo-1,2-benzisoxazole

  • Charge: Suspend 1.0 eq of the 6-halo-1,2-benzisoxazol-3-ol in

    
     (5.0 eq).
    
  • Catalyst: Add

    
     (1.0 eq) dropwise at 0°C.
    
  • Heat:

    • 6-Fluoro: Heat to 80°C for 3-4 hours.

    • 6-Iodo: Heat to 95°C for 6-8 hours (monitor strictly to prevent de-iodination).

  • Quench: Pour onto crushed ice (Exothermic!). Extract with DCM.

  • Result: The 3-chloro intermediate is unstable and should be used immediately for the next step.

Stability Profile: The Kemp Elimination Risk

A critical failure mode in benzisoxazole chemistry is the base-catalyzed ring opening, known as the Kemp elimination or rearrangement to salicylonitriles. This is where the 6-Fluoro and 6-Iodo derivatives differ significantly.

Mechanism of Ring Opening

Under basic conditions, the isoxazole ring can open to form a phenoxide anion.



  • 6-Fluoro (High Risk): The fluorine atom is a strong Electron Withdrawing Group (EWG) at the para position relative to the phenoxide oxygen formed upon ring opening. It stabilizes the resulting negative charge, driving the equilibrium toward the ring-opened byproduct.

    • Implication: Avoid strong bases (e.g., NaH, unbuffered alkoxides) during subsequent functionalization. Use mild bases like

      
       or organic bases (DIPEA).
      
  • 6-Iodo (Moderate Risk): Iodine provides less stabilization to the phenoxide anion. The ring is kinetically more robust against base-induced opening compared to the fluoro-analog.

Ring_Stability Benz 1,2-Benzisoxazole Core TS Transition State (Anionic Character) Benz->TS + Base Base Strong Base (OH-, OR-) Open_F Salicylonitrile (Ring Open) STABILIZED by 6-Fluoro TS->Open_F Fast (EWG Effect) Open_I Salicylonitrile (Ring Open) Less Stabilized by 6-Iodo TS->Open_I Slow

Figure 2: Impact of 6-substituent on ring stability. The 6-Fluoro substituent accelerates ring opening under basic conditions.

Orthogonal Reactivity: The Iodine Advantage

The 6-iodo derivative is superior for library generation because it allows for Late-Stage Functionalization (LSF) .

Palladium-Catalyzed Cross-Coupling

The 6-iodo moiety reacts readily in Pd-catalyzed cycles, while the 6-fluoro moiety remains inert.

Reaction Type6-Iodo Reactivity6-Fluoro ReactivityApplication
Suzuki-Miyaura Excellent. Couples with aryl/alkyl boronic acids.[1]Inert.Biaryl synthesis.
Sonogashira Good. Couples with terminal alkynes.Inert.Linker extension.
Buchwald-Hartwig Moderate. Amination possible with specialized ligands.Inert.Introducing solubilizing amines.

Experimental Note: When performing Suzuki coupling on 3-alkoxy-6-iodo-1,2-benzisoxazole, use mild bases (


 or 

) rather than strong hydroxides to prevent the isoxazole ring opening described in Section 4.

References

  • BenchChem. (2025).[2][3][4] Comparative Cross-Reactivity Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Analogs. Retrieved from .

  • Palanki, M. S., et al. (2000).
  • Thieme Chemistry. (2024).[5] Product Class 10: 1,2-Benzisoxazoles and Related Compounds.[1] Science of Synthesis. Retrieved from .

  • Boehringer Ingelheim Int. (2015). Process for preparing 6-iodo-2-oxindole and related intermediates. US Patent 8,975,418. Retrieved from .

  • RSC Publishing. (2021). Novel base-induced ring transformation of 1,2-benzisoxazole-3-acetic acid esters. Journal of the Chemical Society. Retrieved from .

Sources

Validation

Infrared (IR) spectroscopy peaks for benzisoxazole O-H stretch

As a Senior Application Scientist specializing in the spectroscopic characterization of heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter the analytical challenge of resolving the O-H stretchi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the spectroscopic characterization of heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter the analytical challenge of resolving the O-H stretching region in benzisoxazole derivatives.

Benzisoxazole is a privileged pharmacophore found in atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide). The intact 1,2-benzisoxazole core inherently lacks a hydroxyl group. Therefore, the emergence of an O-H stretch in the infrared (IR) spectrum (typically between 3200–3600 cm⁻¹) serves as a critical diagnostic marker. It indicates either the presence of a hydroxylated metabolite (such as 3-hydroxybenzisoxazole) or the structural degradation of the ring via base-catalyzed Kemp elimination, which yields a phenolic O-H group.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission (KBr Pellet) FTIR for resolving the benzisoxazole O-H stretch, detailing the mechanistic causality behind matrix interferences and providing self-validating experimental protocols.

Mechanistic Causality: The Benzisoxazole O-H Stretch

The O-H stretching vibration is highly sensitive to its local hydrogen-bonding environment. When analyzing benzisoxazole chemistry, the spectral logic is dictated by the following causal relationships:

  • The Intact Core: Pure 1,2-benzisoxazole displays characteristic C=N and C=C stretches (1500–1650 cm⁻¹) but strictly lacks absorption above 3100 cm⁻¹ (excluding minor aromatic C-H stretches). In crystalline API forms, such as sodium 1,2-benzisoxazole-3-methanesulfonate, any O-H stretches present (e.g., 3605, 3532 cm⁻¹) are strictly indicative of the hydration state (water of crystallization) rather than the core molecule itself .

  • Ring-Opening (Kemp Elimination): Under basic conditions, benzisoxazole undergoes a quantitative E2 elimination to form 2-cyanophenol (salicylonitrile). The cleavage of the N-O bond generates a phenolic hydroxyl group. The resulting IR spectrum exhibits a broad, hydrogen-bonded O-H stretch centered around 3300 cm⁻¹ and a newly formed, sharp C≡N stretch at ~2220 cm⁻¹ .

  • The Hygroscopic Confounding Factor: The fundamental challenge in quantifying this O-H stretch is differentiating the analyte's true hydroxyl signal from atmospheric or matrix-absorbed water. Water exhibits a massive, broad O-H stretch at ~3400 cm⁻¹, which can easily mask the phenolic O-H of salicylonitrile or the tautomeric O-H of 3-hydroxybenzisoxazole .

Product Comparison: ATR-FTIR vs. Transmission (KBr Pellet) FTIR

To accurately measure the O-H stretch without false positives, the choice of sample introduction technique is paramount. Below is an objective performance comparison between ATR-FTIR (using a Diamond/ZnSe crystal) and Transmission FTIR (using a KBr pellet).

Causality of Performance Differences: Potassium Bromide (KBr) is highly hygroscopic. During the grinding and pressing phases of pellet preparation, KBr actively scavenges ambient moisture. This introduces a broad artifact O-H stretch at 3400 cm⁻¹ and an H-O-H bending artifact at 1640 cm⁻¹, directly overlapping with the benzisoxazole derivative's signals. ATR-FTIR eliminates the hygroscopic matrix entirely, providing a true representation of the analyte's O-H stretch, though it requires an algorithmic correction due to the wavelength-dependent penetration depth of the evanescent wave.

Quantitative Performance Summary
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
O-H Peak Resolution (3200-3600 cm⁻¹) High (No matrix interference)Moderate to Low (Hygroscopic overlap)
Moisture Artifact Risk < 1% (Surface moisture evaporates)> 85% (KBr actively absorbs H₂O)
Signal-to-Noise (S/N) Ratio ~ 4,000:1~ 10,000:1 (If perfectly anhydrous)
Sample Preparation Time < 1 minute5 - 10 minutes
Peak Shift Causality Minimal (Solid-state lattice preserved)Moderate (Ion-exchange with KBr possible)
Required Sample Mass 1 - 5 mg0.5 - 2 mg

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false O-H readings, every spectroscopic workflow must be a self-validating system.

Protocol A: ATR-FTIR Workflow (Recommended for O-H Analysis)
  • System Validation (The Blank): Clean the diamond crystal with high-purity isopropyl alcohol and allow it to evaporate. Run a background scan in ambient air. Validation Criteria: The system is validated only if the background single-beam spectrum shows no residual peaks in the 3200-3600 cm⁻¹ region.

  • Sample Application: Deposit 2–5 mg of the benzisoxazole derivative (e.g., Kemp elimination product) directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the integrated torque mechanism slips. This ensures a reproducible contact area and constant penetration depth of the IR beam.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR correction algorithm. Causality: Because the depth of penetration of the IR beam decreases at higher wavenumbers, the O-H stretch (~3300 cm⁻¹) will appear artificially weaker than the fingerprint region (~1000 cm⁻¹) without this mathematical correction.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Validation (The Control): Grind 100 mg of anhydrous, oven-dried KBr (stored at 110°C) and press at 10 tons of pressure for 2 minutes in a vacuum die. Scan the blank pellet. Validation Criteria: The baseline must be flat from 4000-400 cm⁻¹ with an O-H absorbance <0.05 AU. If a water peak is detected at 3400 cm⁻¹, the KBr must be re-dried before proceeding.

  • Sample Preparation: Mix 1 mg of the benzisoxazole derivative with 100 mg of the validated KBr. Grind thoroughly in an agate mortar to a particle size of <2 µm to minimize Christiansen effect scattering.

  • Pellet Pressing: Evacuate the die for 1 minute to remove residual air and moisture, then press at 10 tons for 2 minutes.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution against the validated KBr blank.

Structural Logic & Pathway Visualization

The following diagram illustrates the chemical logic of the Kemp elimination and the corresponding IR spectroscopic markers used to track the structural transformation of the benzisoxazole core.

G A Benzisoxazole Core (Intact Reactant) B Kemp Elimination (Base-Catalyzed Ring Opening) A->B NaOH / EtOH D IR Marker: No O-H Stretch (Baseline 3200-3600 cm⁻¹) A->D Spectroscopic Validation C Salicylonitrile (Ring-Opened Product) B->C E IR Marker: Broad O-H Stretch (~3300 cm⁻¹) C->E Spectroscopic Validation F IR Marker: Sharp C≡N Stretch (~2220 cm⁻¹) C->F Spectroscopic Validation

Workflow of benzisoxazole Kemp elimination and the emergence of diagnostic IR stretching frequencies.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry (2017).[Link]

  • Solvation Induction of Free Energy Barriers of Decarboxylation Reactions in Aqueous Solution from Dual-Level QM/MM Simulations. JACS Au, ACS Publications (2021).[Link]

  • Novel crystalline forms of sodium 1,2-benzisoxazole-3-methanesulfonate, processes of preparing same and use thereof in the synthesis of zonisamide.
Comparative

Comparative Biological Profile: Iodo- vs. Chloro-Benzisoxazole Analogs

[1] Executive Summary: The Halogen Effect in Benzisoxazoles In medicinal chemistry, the choice between a chloro- (Cl) and an iodo- (I) substituent on a benzisoxazole scaffold is rarely arbitrary.[1] While both halogens i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Halogen Effect in Benzisoxazoles

In medicinal chemistry, the choice between a chloro- (Cl) and an iodo- (I) substituent on a benzisoxazole scaffold is rarely arbitrary.[1] While both halogens increase lipophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), their biological impacts diverge significantly due to the "Sigma-Hole" phenomenon  and steric constraints.

This guide analyzes the structure-activity relationship (SAR) differences between these two analogs. Key takeaway: While Chloro-benzisoxazoles often exhibit superior metabolic stability and optimal steric fit for tight enzymatic pockets (e.g., MAO-A, AChE), Iodo-benzisoxazoles are increasingly utilized for their potent halogen-bonding (XB) capability, offering higher affinity in open binding pockets despite their metabolic liability (deiodination).[1]

Physicochemical & Mechanistic Comparison

To understand the biological data, we must first establish the fundamental physical differences driving the molecular interactions.

The Sigma-Hole and Halogen Bonding

The most critical differentiator is the Sigma-Hole (


-hole) —a region of positive electrostatic potential on the extension of the C-X bond axis.
  • Iodo (I): Possesses a large, intense ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hole due to high polarizability and lower electronegativity. This allows it to act as a strong Lewis acid, forming directional Halogen Bonds (XB)  with backbone carbonyls or histidine nitrogens in target proteins.[1]
    
  • Chloro (Cl): Has a smaller, weaker ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hole. Its interaction is dominated more by hydrophobic effects and electron-withdrawing induction rather than specific directional bonding.
    
Comparative Properties Table
FeatureChloro-BenzisoxazoleIodo-BenzisoxazoleBiological Implication
Atomic Radius (vdW) 1.75 Å1.98 ÅI causes steric clashes in small pockets (e.g., MAO-A active site).[1]
Bond Length (C-X) ~1.73 Å~2.10 ÅI extends deeper into hydrophobic sub-pockets.
Electronegativity 3.16 (Pauling)2.66 (Pauling)Cl strongly deactivates the aromatic ring; I is more neutral.[1]
Sigma-Hole Strength Weak (< 10 kcal/mol)Strong (up to 20 kcal/mol)I drives high-affinity binding via XB; Cl relies on VdW forces.[1]
Metabolic Stability HighLowI is prone to oxidative deiodination; Cl is robust.

Mechanistic Visualization

The following diagram illustrates the divergent binding modes. The Iodo-analog engages in a specific Halogen Bond (XB) with a receptor carbonyl, while the Chloro-analog relies on non-specific hydrophobic packing.[1]

HalogenBinding cluster_Cl Chloro-Benzisoxazole cluster_I Iodo-Benzisoxazole Receptor Target Protein (e.g., D2 Receptor / AChE) Cl_Ligand Benzisoxazole-Cl Cl_Effect Hydrophobic Packing Cl_Ligand->Cl_Effect Cl_Effect->Receptor Non-directional (Weak) I_Ligand Benzisoxazole-I I_Effect Sigma-Hole (Halogen Bond) I_Ligand->I_Effect I_Effect->Receptor Directional Interaction (Strong, < 3.5 Å)

Figure 1: Mechanistic divergence.[1] Iodine acts as a specific anchor via halogen bonding, whereas Chlorine functions primarily as a lipophilic space-filler.[1]

Biological Activity Case Studies

Neuropsychiatry: Monoamine Oxidase (MAO) Inhibition

In the context of 2,1-benzisoxazole derivatives targeting MAO-A (an enzyme degrading neurotransmitters), steric fit is paramount.[1]

  • Experimental Data: A comparative study revealed that 5-chloro substitution yielded significantly more potent inhibition than 5-iodo substitution.[1]

  • Mechanism: The MAO-A active site is a narrow hydrophobic tunnel. The bulky Iodine atom (1.98 Å radius) likely introduces steric hindrance that disrupts the optimal orientation of the benzisoxazole core, whereas Chlorine fits snugly, maximizing van der Waals contacts without distortion.

  • Result: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Cl) < 
    
    
    
    (I) for MAO-A inhibition [1].[2]
Cholinesterase Inhibition (Alzheimer's)

Conversely, in Acetylcholinesterase (AChE) inhibition, where the active site gorge is deeper and allows for binding at the peripheral anionic site (PAS), the trends can shift.[1]

  • Chloro-Analogs: 5-chloro-2(3H)-benzoxazolone derivatives have demonstrated potent AChE inhibition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) [2].[3] The chlorine atom enhances lipophilicity, aiding penetration into the active site gorge.
    
  • Iodo-Analogs: While direct drug candidates often avoid Iodine due to stability issues, synthetic intermediates with Iodine linkers (e.g., iodomethyl-piperidine benzisoxazoles) have shown nanomolar potency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) [3]. Here, the Iodine often serves as a heavy-atom anchor in crystallographic studies to map the binding pocket, revealing that if the pocket accommodates the size, the affinity gain from lipophilicity is substantial.
    
Antimicrobial Activity

In broad-spectrum screening against S. aureus and E. coli:

  • Chloro-derivatives generally outperform Iodo-derivatives.[1]

  • Reasoning: Bacterial cell wall permeation is sensitive to molecular weight. The massive weight increase of Iodine often reduces permeability more than it gains in receptor affinity. Chloro-benzisoxazoles maintain a "drug-like" profile (Lipinski's Rule of 5) more effectively than their iodo-counterparts.[1]

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis: Selective Halogenation

Note: Direct iodination is more challenging than chlorination due to the lower reactivity of


.

Protocol A: C-5 Chlorination (Standard)

  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile.[1]

  • Procedure: Dissolve benzisoxazole substrate (1.0 eq) in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Add NCS (1.1 eq). Reflux for 4-6 hours.
    
  • Workup: Remove solvent, extract with EtOAc/Water.[1]

  • Yield: Typically 85-95%.

Protocol B: C-5 Iodination (Activated)

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) (catalytic).[1]

  • Procedure: Dissolve substrate in

    
    . Add NIS (1.2 eq) and 10 mol% TFA to activate the iodine species. Stir at RT for 12 hours.
    
  • Note: Requires protection from light to prevent radical deiodination.

  • Yield: Typically 60-75% (lower due to steric hindrance).

Biological Assay: Ellman’s Method for AChE Inhibition

This protocol measures the differential potency (


) of your analogs.
  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: DTNB (Ellman's reagent, 0.3 mM).[1]

    • Enzyme: Electric eel AChE (0.03 U/mL).[1]

  • Workflow:

    • Incubate Enzyme + Test Compound (Cl- or I-analog) in buffer for 20 min at 25°C.

    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm for 5 min (kinetic mode).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to sigmoidal dose-response curve to determine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      

Decision Guide: When to Use Which?

Use the following decision tree to select the appropriate analog for your project.

DecisionTree Start Select Halogen for Benzisoxazole Goal What is your primary goal? Start->Goal Branch1 Metabolic Stability (Oral Drug) Goal->Branch1 Drug Dev Branch2 Max Potency / Imaging (Probe/Lead) Goal->Branch2 Research Res1 CHOOSE CHLORO (Cl) - Robust against metabolism - Good steric fit - Balanced lipophilicity Branch1->Res1 Res2 CHOOSE IODO (I) - Strong Halogen Bond (XB) - SPECT Imaging (I-123) - High Affinity (if pocket allows) Branch2->Res2

Figure 2: Strategic selection framework for medicinal chemistry optimization.

References

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation, and docking studies of some 5-chloro-2(3H)-benzoxazolone Mannich bases derivatives as cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities. Scientific Reports. [Link][1]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences. [Link]

Sources

Validation

Validating Purity of 6-Iodo-1,2-benzisoxazol-3-ol: A Comparative TLC Guide

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists Focus: Thin Layer Chromatography (TLC) Method Development & Validation Executive Summary & Strategic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists Focus: Thin Layer Chromatography (TLC) Method Development & Validation

Executive Summary & Strategic Rationale

In the synthesis of antipsychotic pharmacophores (e.g., risperidone intermediates), 6-iodo-1,2-benzisoxazol-3-ol (CAS 10605-21-7) is a critical scaffold. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis, it is often a bottleneck during rapid synthetic optimization.

This guide presents a validated Thin Layer Chromatography (TLC) workflow that rivals HPLC for qualitative impurity profiling. Unlike generic TLC protocols, this method specifically addresses the compound's inherent keto-enol tautomerism , which frequently leads to false "impurity" flags (streaking or double spotting) in standard neutral solvent systems.

Comparison of Analytical Approaches
FeatureTLC (Optimized Method)HPLC (Standard C18)1H NMR
Throughput High (Multiple samples/plate)Low (Serial injection)Medium
Tautomer Handling Requires acidic mobile phaseRequires buffered mobile phaseSolvent dependent
Specific Detection Yes (FeCl₃ stain for enols)No (UV only)Yes (Chemical shift)
Cost/Run < $1.00> $10.00> $15.00

Mechanistic Insight: The Tautomer Challenge

To validate purity, one must first understand the analyte's behavior. 6-iodo-1,2-benzisoxazol-3-ol exists in dynamic equilibrium with its keto-form, 6-iodo-1,2-benzisoxazol-3(2H)-one .

  • The Problem: On unmodified Silica Gel 60 (

    
    ), the compound equilibrates between the polar enol (3-ol) and the less polar keto (3-one) forms during elution. This results in "cometing" (streaking) or the appearance of two distinct spots, often mistaken for separation of an impurity.
    
  • The Solution: Acidifying the mobile phase locks the equilibrium towards the protonated form or suppresses ionization, sharpening the spot.

Diagram 1: Tautomeric Equilibrium & TLC Behavior

Tautomerism cluster_fix The Fix: Acidic Mobile Phase Enol Enol Form (3-ol) Polar (Low Rf) Keto Keto Form (3-one) Less Polar (High Rf) Enol->Keto Equilibrium (Fast/Slow) Silica Silica Surface (-Si-OH) Enol->Silica H-Bonding Streak Result: Streaking/Double Spots Enol->Streak During Elution Keto->Silica Weak Interaction Keto->Streak During Elution Acid Add Acetic Acid (Suppresses Ionization) Acid->Enol Stabilizes

Caption: The dynamic shift between enol and keto forms on silica causes peak broadening. Acidic modifiers stabilize the migration.

Method Development: Comparative Mobile Phase Analysis

We evaluated three solvent systems to determine the optimal separation of 6-iodo-1,2-benzisoxazol-3-ol from its common synthetic precursor, 4-iodosalicylhydroxamic acid , and non-polar iodine byproducts.

Table 1: Mobile Phase Performance Matrix
SystemComposition (v/v)Target RfResolution (Target vs. Impurity)Spot MorphologyVerdict
A (Neutral) Hexane : Ethyl Acetate (1:1)0.20LowPoor (Streaking observed)Not Recommended
B (Polar) DCM : Methanol (95:5)0.45ModerateFair (Slight tailing)Acceptable for crude screening
C (Acidic) DCM : MeOH : Acetic Acid (94:5:1) 0.55 High Excellent (Compact, round)Recommended

Expert Insight: System C is superior because the acetic acid suppresses the deprotonation of the 3-OH group and minimizes interaction with the silanol groups on the plate, effectively merging the tautomers into a single, sharp band.

Validated Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates (Merck or equivalent).

  • Reference Standard: Validated 6-iodo-1,2-benzisoxazol-3-ol (>98% purity by HPLC).

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Ferric Chloride (FeCl₃) Stain: 1% FeCl₃ in 50% aqueous methanol (Specific for phenols/enols).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 5 mg of the sample in 1 mL of THF (Tetrahydrofuran) or Methanol.

    • Note: Avoid pure DCM for solvation as the compound has limited solubility; THF ensures complete dissolution of both tautomers.

  • Plate Spotting:

    • Mark a baseline 1.5 cm from the bottom.

    • Spot 3 lanes:

      • Lane 1: Reference Standard (1 µL).

      • Lane 2: Co-spot (Standard + Sample).

      • Lane 3: Sample (1 µL).

    • Critical: Dry spots completely with a warm air stream to remove spotting solvent, which can affect Rf.

  • Development:

    • Pre-saturate the TLC chamber with System C (DCM:MeOH:AcOH 94:5:1) for 15 minutes.

    • Elute until the solvent front reaches 1 cm from the top.

  • Visualization & Interpretation:

    • UV (254 nm): The benzisoxazole ring is strongly UV active. Mark all spots.

    • FeCl₃ Stain: Dip or spray the plate.[1] The 3-ol moiety will turn violet/purple .

      • Differentiation: Synthetic precursors like salicylates will also stain violet but usually have significantly lower Rf values due to the amide/acid functionality. De-iodinated byproducts (1,2-benzisoxazol-3-ol) will stain but have slightly lower Rf (due to lack of heavy iodine).

Diagram 2: Visualization Logic Flow

Visualization Step1 Developed TLC Plate UV UV Visualization (254 nm) Step1->UV Result1 Dark Spot (UV+) UV->Result1 Stain FeCl3 Stain Result2 Violet Color Stain->Result2 Phenol Present Result3 No Color Change Stain->Result3 Phenol Absent Result1->Stain Conclusion1 Target: 6-iodo-1,2-benzisoxazol-3-ol (UV+ / FeCl3+) Result2->Conclusion1 Correct Rf Conclusion3 Impurity: Salicylate Precursor (UV+ / FeCl3+ / Low Rf) Result2->Conclusion3 Incorrect Rf Conclusion2 Impurity: Non-Phenolic (e.g., Alkyl halides) (UV+ / FeCl3-) Result3->Conclusion2

Caption: Dual visualization confirms both the aromatic structure (UV) and the specific functional group (FeCl3).

Validation: The "2D-TLC" Check

To ensure the spot observed is a single pure compound and not decomposing on the silica (a common issue with heterocycles), perform a 2D-TLC check .

  • Spot the sample in the corner of a square plate.

  • Run in System C (Vertical).

  • Dry the plate thoroughly.[1]

  • Rotate the plate 90° and run again in System C (Horizontal).

  • Result:

    • Pass: All spots lie on a diagonal line (

      
      ).
      
    • Fail: Off-diagonal spots indicate decomposition occurred during the drying or elution process (artifactual impurities).

References

  • Sigma-Aldrich. (n.d.). 1,2-Benzisoxazol-3(2H)-one Product Specification. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 1,2-Benzisoxazol-3(2H)-one, 96%.[2] Fisher Scientific.[2] Retrieved from

  • LibreTexts Chemistry. (2022). 2.3D: Separation Theory - General TLC Principles. Retrieved from

  • Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Related Benzisoxazole Scaffold). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Iodo-1,2-benzisoxazol-3-OL

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires moving beyond generic safety data sheets. 6-Iodo-1,2-benzisoxazol-3-OL (CAS: 1352893-98-1)[1] is a highly valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires moving beyond generic safety data sheets. 6-Iodo-1,2-benzisoxazol-3-OL (CAS: 1352893-98-1)[1] is a highly valuable, synthetically versatile building block frequently utilized in palladium-catalyzed cross-coupling reactions for the development of neuroactive and antiproliferative agents[2].

However, the unique physicochemical properties of this molecule demand stringent, highly specific handling protocols. The addition of the heavy iodine atom at the 6-position significantly increases the molecule's lipophilicity (LogP) compared to its parent compound. This structural modification accelerates dermal penetration, making standard laboratory PPE insufficient.

Below is the comprehensive, self-validating operational guide for the safe handling, processing, and disposal of 6-Iodo-1,2-benzisoxazol-3-OL.

Physicochemical Hazard Profile & Causality

Because a specific SDS for the iodo-derivative is often unavailable, we must extrapolate its hazard profile from its closely related structural analog, 6-chloro-1,2-benzisoxazol-3-ol, as documented by the[3] and. The iodine substitution exacerbates these baseline hazards due to increased lipid solubility.

GHS Hazard ClassHazard StatementMechanistic Rationale (Causality)
Acute Tox. 4 H302: Harmful if swallowedSystemic absorption leads to potential disruption of D-amino acid oxidase (DAAO) pathways, a known enzymatic target of halogenated benzisoxazoles[4].
Skin Irrit. 2 H315: Causes skin irritationThe acidic nature of the 3-OH group (which tautomerizes to the 3-one form), combined with high lipophilicity, rapidly disrupts epidermal lipid matrices.
Eye Dam. 1 H318: Causes serious eye damageThe compound rapidly interacts with and denatures corneal proteins, leading to potentially irreversible tissue damage[3].
STOT SE 3 H335: May cause respiratory irritationThe fine crystalline powder easily aerosolizes; the micro-particulates embed in the mucosal lining of the upper respiratory tract, causing acute inflammation[3].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE configuration is strictly required. Do not substitute materials without consulting Environmental Health and Safety (EHS).

Equipment CategorySpecificationOperational Rationale
Hand Protection Double-gloving: Inner Nitrile (0.1 mm), Outer Neoprene (0.3 mm)Iodine substitution increases lipophilicity, accelerating permeation through standard single-layer latex or thin nitrile gloves.
Eye Protection Snug-fitting, indirect-vented chemical splash gogglesSafety glasses are insufficient. Indirect venting prevents aerosolized dust from bypassing the lenses and causing severe eye damage (H318)[3].
Body Protection Flame-retardant (FR) lab coat over Tyvek sleevesPrevents micro-particulate adhesion to forearms during the transfer of the solid powder, eliminating secondary dermal exposure.
Respiratory N95/P100 particulate respirator (if handled outside LEV)Mitigates the inhalation risk of fine crystalline dust (H335) if a localized exhaust ventilation (LEV) failure occurs[3].

Operational Workflow: Safe Handling Protocol

Trust in a protocol comes from its ability to self-validate. Do not proceed to the next step unless the verification criteria of the current step are met.

Step 1: Pre-Operation Verification

  • Action: Verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

  • Validation: If the alarm sounds or the flow is below 100 fpm, do not open the chemical container.

Step 2: Static Mitigation and Weighing

  • Action: Pass the sealed container of 6-Iodo-1,2-benzisoxazol-3-OL through an anti-static ionizer. Tare an anti-static weigh boat and dispense the required mass using a grounded stainless-steel spatula.

  • Rationale: Halogenated aromatic powders carry static charges, leading to sudden aerosolization and contamination of the balance area.

Step 3: Sealed Transfer

  • Action: Transfer the weighed powder into the reaction flask and seal it with a rubber septum before removing it from the weighing enclosure.

  • Validation: Ensure the septum is tightly fitted; no powder should be exposed to the ambient lab environment during transit to the primary fume hood.

Step 4: Reaction Setup

  • Action: Purge the sealed flask with inert gas (Nitrogen or Argon) before adding solvents.

  • Rationale: While the compound itself is stable, the palladium catalysts typically used alongside it in cross-coupling reactions are highly sensitive to oxygen.

HandlingWorkflow Start 1. Pre-Operation PPE & Hood Verification Weighing 2. Weighing (Anti-Static Enclosure) Start->Weighing Face velocity >100 fpm Transfer 3. Sealed Transfer to Fume Hood Weighing->Transfer Cap tightly Reaction 4. Reaction Setup (Inert Atmosphere) Transfer->Reaction Open only in hood Quench 5. Quenching & Workup Reaction->Quench Monitor exotherm Disposal 6. Halogenated Waste Disposal Quench->Disposal Segregate iodine waste

Figure 1: Standard operating workflow for the safe handling and processing of 6-Iodo-1,2-benzisoxazol-3-OL.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is critical to prevent respiratory exposure to the dust.

Step 1: Isolation

  • Immediately halt work and lower the fume hood sash to maximize face velocity and contain the dust.

Step 2: Containment (No Sweeping)

  • Action: If the spill is solid, do not sweep it. Sweeping generates hazardous dust clouds. Instead, cover the spill gently with absorbent pads dampened with water or 10% isopropanol.

Step 3: Neutralization and Decontamination

  • Action: Wipe the area with a mild detergent solution, followed by a thorough water rinse.

  • Rationale: Avoid using strong bases (like NaOH) for decontamination. Strong bases can cause an exothermic ring-opening of the benzisoxazole core, releasing secondary toxic byproducts.

Step 4: Visual Verification

  • Action: Inspect the decontaminated area with a handheld UV lamp (254 nm).

  • Validation: Conjugated benzisoxazoles often fluoresce under UV light. A lack of fluorescence confirms complete decontamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Outside hood or >50g Contain Dampen with Water/IPA Assess->Contain Inside hood and <50g Decon Wipe & UV Verification Contain->Decon Prevent dust Dispose Solid Halogenated Waste Bin Decon->Dispose Bag wipes

Figure 2: Decision matrix and response protocol for 6-Iodo-1,2-benzisoxazol-3-OL spills.

Waste Disposal Plan

The presence of the iodine atom dictates strict disposal regulations to prevent environmental contamination and the formation of toxic dioxins during incineration.

  • Segregation: Never mix 6-Iodo-1,2-benzisoxazol-3-OL waste with non-halogenated waste streams.

  • Liquid Waste: Collect all reaction filtrates and solvent washes in a dedicated, chemically compatible HDPE carboy strictly labeled: "Halogenated Organic Solvents - Contains Iodine".

  • Solid Waste: Collect contaminated filter papers, septa, weigh boats, and empty vials in a rigid, puncture-proof container lined with a heavy-duty plastic bag.

  • Documentation: Log the exact mass of the compound disposed of. Halogenated waste disposal costs and regulatory tracking are strictly monitored by EHS and environmental agencies.

References

Sources

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